molecular formula C11H10ClNO2 B2858059 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid CAS No. 1314781-20-8

2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid

Número de catálogo: B2858059
Número CAS: 1314781-20-8
Peso molecular: 223.66
Clave InChI: VKKGHNGGDMNGFC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C11H10ClNO2 and its molecular weight is 223.66. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-(3-chloro-4-cyanophenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-11(2,10(14)15)8-4-3-7(6-13)9(12)5-8/h3-5H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKGHNGGDMNGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)C#N)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid is a substituted aromatic carboxylic acid. Its structural motifs, including a halogenated and cyanated phenyl ring, a carboxylic acid group, and a gem-dimethyl substitution, suggest its potential as a scaffold in medicinal chemistry and materials science. The gem-dimethyl group can enhance metabolic stability, while the chloro and cyano moieties can modulate electronic properties and binding interactions, making this compound a person of interest for drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid. As this compound is not extensively documented in publicly available literature, this guide integrates data from structurally similar molecules to establish a predictive baseline. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of these properties, empowering researchers to generate robust and reliable data.

Molecular and Predicted Physicochemical Profile

A foundational understanding of a molecule begins with its basic chemical identifiers and a projection of its physical behavior. The properties outlined below are estimated based on the analysis of structural analogs and established chemical principles.

Identifier Value Source/Method
IUPAC Name 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acidIUPAC Nomenclature
Molecular Formula C₁₁H₁₀ClNO₂Elemental Composition
Molecular Weight 223.66 g/mol Calculated
CAS Number Not readily available
Predicted Physicochemical Properties

The following table summarizes the predicted properties for 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid, derived from data on structural analogs such as 2-(3-chlorophenyl)-2-methylpropanoic acid and 2-(4-cyanophenyl)-2-methylpropanoic acid.[1][2]

Property Predicted Value/Range Rationale and Key Considerations
Melting Point (°C) 130 - 160 °CSolid at room temperature.[2] The presence of both chloro and cyano groups on the aromatic ring is expected to increase the melting point compared to simpler analogs due to stronger intermolecular interactions.
Boiling Point (°C) > 350 °C (with decomposition)High boiling point is expected due to the carboxylic acid group and aromatic ring. Carboxylic acids often decompose at their boiling point.
Water Solubility LowThe hydrophobic phenyl ring and chloro substituent will likely dominate, leading to poor solubility in water. The carboxylic acid and cyano groups may provide some slight solubility.
pKa 3.5 - 4.5The carboxylic acid proton is the primary acidic site. The electron-withdrawing effects of the chloro and cyano groups are expected to lower the pKa (increase acidity) compared to unsubstituted 2-phenyl-2-methylpropanoic acid.
LogP (Octanol/Water) 2.5 - 3.5The molecule possesses significant hydrophobic character from the substituted phenyl ring. This is a crucial parameter for predicting membrane permeability in drug development.[3]

Experimental Determination of Physicochemical Properties

The following sections provide detailed, self-validating protocols for the experimental determination of the key physicochemical properties. The causality behind each step is explained to provide a deeper understanding of the methodology.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is the gold standard for determining the melting point (Tm) and purity of a crystalline solid. It measures the heat flow into a sample as a function of temperature, providing a highly accurate and reproducible thermogram.[4] A sharp melting peak is indicative of a pure compound.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of the dried, powdered compound into a standard aluminum DSC pan.

  • Reference Pan: Prepare an empty, hermetically sealed aluminum pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to a temperature approximately 30 °C above the expected melting point at a rate of 10 °C/min under a nitrogen purge (50 mL/min). A controlled heating rate is crucial for accurate determination.[5]

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.

Causality Behind Choices:

  • Nitrogen Purge: Prevents oxidative degradation of the sample at elevated temperatures.

  • 10 °C/min Ramp Rate: A standard rate that provides a good balance between resolution and experimental time.

  • Onset Temperature: Represents the temperature at which melting begins and is a more reliable measure than the peak temperature.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Weigh 1-3 mg of sample B Seal in Al pan A->B C Place sample & ref in cell B->C D Heat at 10°C/min under N2 C->D E Generate Thermogram D->E F Determine Onset Temp (Tm) E->F

Caption: Workflow for Melting Point Determination by DSC.

Solubility Assessment

Expertise & Experience: Determining solubility in various solvents is critical for applications ranging from reaction chemistry to formulation development. A systematic approach using solvents of varying polarity and pH provides a comprehensive solubility profile.[6][7][8]

Experimental Protocol (Flask Method):

  • Solvent Selection: Prepare a panel of solvents including water, 0.1 M HCl, 0.1 M NaOH, ethanol, and acetone.

  • Sample Addition: To 3 mL of each solvent in a separate vial, add approximately 0.1 g of the compound. This corresponds to a concentration of about 33 mg/mL.[8]

  • Equilibration: Cap the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Observation & Filtration: Visually inspect for undissolved solid. If present, filter the suspension through a 0.45 µm syringe filter.

  • Quantification (if necessary): For quantitative analysis, the concentration of the dissolved compound in the filtrate can be determined using a validated HPLC-UV method.

Causality Behind Choices:

  • 0.1 M HCl and 0.1 M NaOH: These are used to assess the solubility of the ionized forms of the molecule. As a carboxylic acid, the compound is expected to be more soluble in the basic solution due to the formation of the carboxylate salt.[6]

  • 24-hour Equilibration: Ensures that the solution has reached its saturation point, providing a true measure of solubility.

  • Filtration: Removes any undissolved particles that could interfere with subsequent quantification.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add 0.1g compound to 3mL solvent B Prepare for each solvent (Water, HCl, NaOH, etc.) A->B C Agitate at 25°C for 24h B->C D Visual Inspection C->D E Filter (0.45 µm) D->E F Quantify by HPLC-UV E->F

Caption: Workflow for Solubility Determination.

pKa Determination by Potentiometric Titration

Expertise & Experience: The acid dissociation constant (pKa) is a critical parameter that influences a molecule's ionization state at a given pH, which in turn affects its solubility, absorption, and distribution. Potentiometric titration is a highly accurate method for its determination.[9][10][11]

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mM solution of the compound in a co-solvent system (e.g., 50:50 methanol:water) if solubility in pure water is low. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[10]

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Use a calibrated pH electrode to monitor the pH. Purge the solution with nitrogen to remove dissolved CO₂.[10]

  • Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding small, precise increments of the titrant.

  • Data Recording: Record the pH after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be precisely determined from the first or second derivative of the titration curve.[11][12]

Causality Behind Choices:

  • Co-solvent System: Necessary for compounds with low aqueous solubility to ensure they remain dissolved throughout the titration.

  • Background Electrolyte: Maintains a constant ionic strength, which is important as the pKa value can be influenced by the ionic environment.

  • Nitrogen Purge: Carbon dioxide from the air can dissolve in the solution to form carbonic acid, which would interfere with the titration of the target compound.

pKa_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare 1mM solution in co-solvent with KCl B Purge with N2 A->B C Add 0.1M NaOH in increments B->C D Record pH after each addition C->D E Plot pH vs. Volume NaOH D->E F Determine half-equivalence point E->F G pKa = pH at half-equivalence F->G

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the chemical structure and identity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[13][14][15] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.[16][17]

  • Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H), and splitting patterns to assign the signals to the respective nuclei in the molecule.

Predicted Spectral Features:

  • ¹H NMR:

    • Aromatic protons (3H) in the 7.5-8.0 ppm region, showing complex splitting patterns due to their positions on the substituted ring.

    • A singlet for the two methyl groups (6H) around 1.6 ppm.

    • A broad singlet for the carboxylic acid proton (>10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR:

    • A signal for the carboxylic acid carbonyl carbon around 175-185 ppm.

    • Aromatic carbon signals between 110-150 ppm.

    • A signal for the nitrile carbon (C≡N) around 115-120 ppm.

    • Signals for the quaternary carbon and the two equivalent methyl carbons in the aliphatic region.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: Prepare the sample using either the KBr pellet method (mixing a small amount of the solid with dry KBr and pressing into a disk) or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Identify the characteristic absorption bands for the functional groups.

Predicted Absorption Bands:

  • O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C≡N stretch (nitrile): A sharp, medium intensity band around 2220-2240 cm⁻¹.

  • C-Cl stretch: A band in the 600-800 cm⁻¹ region.

  • Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of compound.[18][19]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into an ESI-MS system. Acquire spectra in both positive and negative ion modes.

  • Spectral Interpretation:

    • Negative Ion Mode: Expect to see a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 222.6.

    • Positive Ion Mode: A less intense peak for the protonated molecule [M+H]⁺ at m/z 224.6 might be observed.

    • The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible in the molecular ion cluster, providing a clear signature for the presence of chlorine.[20]

Spectro_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Compound 2-(3-Chloro-4-cyanophenyl) -2-methylpropanoic acid NMR_Prep Dissolve in CDCl3/DMSO-d6 Compound->NMR_Prep IR_Prep Prepare KBr pellet or use ATR Compound->IR_Prep MS_Prep Prepare dilute solution Compound->MS_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Result Result: Carbon-Hydrogen Framework NMR_Acq->NMR_Result IR_Acq Acquire Spectrum (4000-400 cm-1) IR_Prep->IR_Acq IR_Result Result: Functional Group Identification IR_Acq->IR_Result MS_Acq Infuse into ESI-MS MS_Prep->MS_Acq MS_Result Result: Molecular Weight & Isotopic Pattern MS_Acq->MS_Result

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

While direct experimental data for 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid is sparse, a robust physicochemical profile can be reliably predicted through the analysis of its structural analogs. This guide provides the necessary framework and detailed experimental protocols for researchers to validate these predictions and generate high-quality, reproducible data. The methodologies outlined herein represent standard, validated approaches in the fields of analytical chemistry and drug development, ensuring that the generated data will be of high scientific integrity.

References

  • Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. (2023). PMC. [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2017). PMC. [Link]

  • 2-(3-Chlorophenyl)-2-methylpropanoic acid. PubChem. [Link]

  • Solubility of Organic Compounds. (2023). Chemistry LibreTexts. [Link]

  • NMR Sample Preparation. Iowa State University. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

  • Sample Preparation. University College London. [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). LinkedIn. [Link]

  • 2-Phenylpropionic acid. PubChem. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015). RSC Publishing. [Link]

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. [Link]

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (2018). PMC. [Link]

  • Methods for Determination of Lipophilicity. (2022). MDPI. [Link]

  • Determination of Solubility Class. University of Al-maarif. [Link]

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  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. [Link]

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  • THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. Massachusetts Institute of Technology. [Link]

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The Pivotal Role of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic Acid in the Evolution of Androgen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(3-chloro-4-cyanophenyl)-2-methylpropanoic acid and its critical function in the research and development of next-generation androgen receptor (AR) antagonists, specifically focusing on its role as a key intermediate in the synthesis of Selective Androgen Receptor Modulators (SARMs). We will explore the synthetic pathways, mechanistic implications, and the experimental validation required to leverage this compound in modern drug discovery.

Foundational Understanding: The Androgen Receptor and the Need for Selective Modulation

The androgen receptor, a member of the nuclear receptor superfamily, plays a crucial role in the development and maintenance of male reproductive tissues, as well as having anabolic effects on muscle and bone. Dysregulation of AR signaling is implicated in various pathologies, including prostate cancer, benign prostatic hyperplasia, and cachexia. While traditional anti-androgens have been effective, their use is often limited by a range of side effects due to their non-specific action. This has driven the development of SARMs, which aim to selectively target the AR in specific tissues, thereby maximizing therapeutic benefits while minimizing adverse effects.

2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic Acid: A Key Architectural Element for SARMs

2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid is not an androgen receptor antagonist itself. Instead, it serves as a critical precursor in the synthesis of several non-steroidal SARMs, most notably Enobosarm (Ostarine, MK-2866). Its chemical structure provides the necessary scaffold for the development of compounds with high affinity and selectivity for the androgen receptor.

The synthesis of Enobosarm from this precursor involves a multi-step process that highlights the importance of this key intermediate. The chloro and cyano groups on the phenyl ring are crucial for establishing the electronic and steric properties required for effective binding to the AR ligand-binding pocket.

Synthetic Pathway Overview

The following diagram illustrates a generalized synthetic route from 2-(3-chloro-4-cyanophenyl)-2-methylpropanoic acid to a SARM like Enobosarm. The carboxylic acid group is typically activated and then reacted with a chiral amine to introduce the stereocenter essential for selective AR binding.

G cluster_0 Synthesis of Enobosarm A 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid B Activation of Carboxylic Acid (e.g., with thionyl chloride) A->B C Acyl Chloride Intermediate B->C E Coupling Reaction C->E D (R)-2-amino-3-hydroxypropanamide D->E F Enobosarm (Ostarine) E->F

Figure 1: Generalized synthetic pathway for Enobosarm.

Experimental Protocols for Characterizing SARM Activity

The successful development of SARMs derived from 2-(3-chloro-4-cyanophenyl)-2-methylpropanoic acid relies on a robust pipeline of in vitro and in vivo assays to characterize their pharmacological profile.

In Vitro Androgen Receptor Binding Affinity Assay

This protocol determines the affinity of a test compound for the androgen receptor.

Objective: To quantify the binding affinity (Ki) of a novel SARM to the human androgen receptor.

Materials:

  • Human androgen receptor (recombinant)

  • Radiolabeled ligand (e.g., [3H]-Mibolerone)

  • Test compound (novel SARM)

  • Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)

  • Scintillation fluid and vials

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the recombinant human androgen receptor, a fixed concentration of [3H]-Mibolerone, and varying concentrations of the test compound.

  • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Transfer the incubation mixture to a filter plate and wash with ice-cold assay buffer to separate bound from unbound radioligand.

  • Add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Androgen Receptor Antagonist Assay (Reporter Gene Assay)

This assay determines the functional activity of a test compound as an AR antagonist.

Objective: To measure the ability of a novel SARM to inhibit androgen-induced transactivation of a reporter gene.

Materials:

  • A suitable mammalian cell line (e.g., HEK293 or PC-3) stably transfected with the human androgen receptor and a reporter plasmid containing an androgen-responsive element driving the expression of a reporter gene (e.g., luciferase).

  • Dihydrotestosterone (DHT) as the AR agonist.

  • Test compound (novel SARM).

  • Cell culture medium and reagents.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound in the presence of a fixed concentration of DHT (e.g., 1 nM).

  • Include control wells with DHT alone (positive control) and vehicle alone (negative control).

  • Incubate for 24 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the IC50 value, which represents the concentration of the test compound that inhibits 50% of the DHT-induced reporter gene activity.

G cluster_1 Androgen Receptor Antagonist Reporter Gene Assay Workflow A Plate AR-transfected cells B Treat with DHT (agonist) and test compound (antagonist) A->B C Incubate for 24 hours B->C D Lyse cells C->D E Add Luciferase Substrate D->E F Measure Luminescence E->F G Calculate IC50 F->G

Figure 2: Workflow for an AR antagonist reporter gene assay.

In Vivo Assessment of SARM Activity

Preclinical in vivo studies are essential to evaluate the tissue-selective effects of a novel SARM. A common animal model is the orchidectomized (castrated) rat model.

Orchidectomized Rat Model

Objective: To assess the anabolic activity of a novel SARM on muscle and bone, and its androgenic effect on prostate tissue in a low-androgen environment.

Procedure:

  • Male rats are surgically castrated to deplete endogenous androgens.

  • After a recovery period, the rats are treated daily with the test compound, a positive control (e.g., testosterone propionate), or vehicle for a specified duration (e.g., 2-4 weeks).

  • At the end of the treatment period, the animals are euthanized.

  • The weights of the levator ani muscle (anabolic effect) and the prostate gland and seminal vesicles (androgenic effect) are measured.

  • Bone mineral density can also be assessed using techniques like dual-energy X-ray absorptiometry (DEXA).

  • A successful SARM will demonstrate a significant increase in levator ani muscle mass with minimal impact on the prostate and seminal vesicle weights compared to the testosterone-treated group.

Data Presentation and Interpretation

The data generated from these assays are crucial for the go/no-go decisions in a drug discovery program.

Compound AR Binding Affinity (Ki, nM) AR Antagonist Activity (IC50, nM) In Vivo Anabolic Effect (Levator Ani Muscle Weight, % of Intact Control) In Vivo Androgenic Effect (Prostate Weight, % of Intact Control)
Test SARM 1.51095%20%
Testosterone Propionate 0.5N/A (Agonist)100%100%
Bicalutamide (Anti-androgen) 15050Not applicableNot applicable

Data are for illustrative purposes only.

Future Directions and Conclusion

2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid remains a cornerstone in the synthesis of innovative SARMs. Future research will likely focus on developing derivatives with even greater tissue selectivity and improved oral bioavailability. The methodologies outlined in this guide provide a robust framework for the continued exploration and development of novel androgen receptor modulators with the potential to address a wide range of clinical needs. The careful and systematic application of these experimental approaches is paramount to advancing this promising class of therapeutics from the laboratory to the clinic.

References

  • Mohler, M. L., Bohl, C. E., Jones, A., Coss, C. C., Narayanan, R., He, Y., ... & Dalton, J. T. (2009). Nonsteroidal selective androgen receptor modulators (SARMs): dissociating the anabolic and androgenic activities of the androgen receptor for therapeutic benefit. Journal of medicinal chemistry, 52(12), 3597-3617. [Link]

Literature Review of Cyanophenyl Propanoic Acid Derivatives in Oncology: Targeting Metabolic Vulnerabilities in Cancer

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The relentless pursuit of targeted and effective cancer therapies has led researchers to explore the unique metabolic dependencies of tumor cells. One such vulnerability is the upregulation of de novo fatty acid synthesis, a process orchestrated by the enzyme Fatty Acid Synthase (FASN). Overexpressed in a wide array of human cancers and correlated with poor prognosis, FASN has emerged as a compelling therapeutic target. This technical guide provides a comprehensive review of a promising class of compounds, cyanophenyl propanoic acid derivatives, as potential inhibitors of FASN and other oncogenic pathways. We will delve into the molecular rationale for targeting FASN, explore the synthesis and structure-activity relationships of these derivatives, detail essential preclinical evaluation methodologies, and discuss the future trajectory of this promising area of oncology research. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this novel therapeutic strategy.

The Central Role of Fatty Acid Synthase (FASN) in Oncology

Unlike normal cells, which primarily utilize circulating fatty acids, many cancer cells exhibit a heightened reliance on endogenous fatty acid production to support rapid proliferation, membrane synthesis, and signaling molecule generation.[1] This metabolic reprogramming is largely driven by the overexpression of Fatty Acid Synthase (FASN), a large, multifunctional enzyme that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[2][3]

The upregulation of FASN is a nearly universal feature of human cancers and is associated with increased tumor aggressiveness, chemoresistance, and diminished patient survival. This differential expression between cancer and normal tissues presents a therapeutic window, making FASN an attractive target for anticancer drug development.[4] Inhibition of FASN has been shown to trigger apoptosis, suppress DNA replication, and induce cell cycle arrest in tumor cells, with minimal effects on non-malignant cells.[5][6]

The FASN Pathway in Tumorigenesis

The FASN pathway is a critical node in cancer cell metabolism. It integrates signals from upstream oncogenic pathways and provides the necessary building blocks for tumor growth.

FASN_Pathway Growth_Factors Growth Factors (e.g., EGF, IGF) Oncogenes Oncogenes (e.g., PI3K/AKT, MAPK) Growth_Factors->Oncogenes Activate SREBP1c SREBP-1c Activation Oncogenes->SREBP1c Upregulate FASN Fatty Acid Synthase (FASN) SREBP1c->FASN ↑ Transcription Glucose Glucose Citrate Citrate Glucose->Citrate ACLY ACLY Citrate->ACLY Acetyl_CoA Acetyl-CoA ACLY->Acetyl_CoA ACC ACC Acetyl_CoA->ACC Acetyl_CoA->FASN Substrates Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Malonyl_CoA->FASN Substrates Palmitate Palmitate FASN->Palmitate Synthesizes Membrane_Synthesis Membrane Synthesis Palmitate->Membrane_Synthesis Protein_Modification Protein Modification (e.g., Palmitoylation) Palmitate->Protein_Modification Signaling_Lipids Signaling Lipids Palmitate->Signaling_Lipids Tumor_Growth Tumor Growth & Proliferation Membrane_Synthesis->Tumor_Growth Support Protein_Modification->Tumor_Growth Support Signaling_Lipids->Tumor_Growth Support

Caption: The FASN pathway's role in supporting tumor growth.

Cyanophenyl Propanoic Acid Derivatives as Anticancer Agents

While the broad class of phenylpropanoic acid derivatives has shown therapeutic potential in oncology, the incorporation of a cyanophenyl moiety is of particular interest.[7] This functional group can participate in unique molecular interactions, potentially enhancing binding affinity and selectivity for therapeutic targets. Several studies have highlighted the anticancer efficacy of compounds containing a cyanophenyl group, often linked to a heterocyclic core like thiazole.[8][9] These molecules have demonstrated potent, selective antitumor activity against colorectal and breast cancer cell lines, inducing cell death via caspase-dependent apoptosis.[8][9]

Orlistat: A Paradigm for FASN Inhibition

Though not a direct cyanophenyl propanoic acid, the FDA-approved anti-obesity drug Orlistat serves as a crucial proof-of-concept for targeting FASN in cancer.[10] Orlistat, a lipase inhibitor, has been found to irreversibly inhibit FASN's thioesterase domain.[11] This action blocks the release of newly synthesized fatty acids, leading to the accumulation of acyl-CoA intermediates and ultimately inducing apoptosis in cancer cells.[11][12]

Numerous studies have demonstrated Orlistat's anti-tumor activities across various cancer types, including breast, prostate, ovarian, and gastric cancer.[10][11][12] Notably, Orlistat can re-sensitize chemotherapy-resistant ovarian cancers to cisplatin, highlighting its potential in combination therapies.[13] While Orlistat itself has poor bioavailability and is primarily designed to act in the digestive tract, its mechanism provides a strong rationale for developing systemic, Orlistat-like drugs with improved pharmacological properties for cancer treatment.[10][14]

Mechanism of Action Beyond FASN

While FASN is a primary target, cyanophenyl propanoic acid derivatives may exert their anticancer effects through multiple mechanisms. For instance, certain derivatives have been designed as dual inhibitors of aromatase and steroid sulfatase, key enzymes in estrogen synthesis, for treating hormone-dependent breast cancer.[15] Others have been investigated as potential inhibitors of receptor tyrosine kinases like c-MET and HER2, which are crucial drivers of tumor progression and resistance.[16] This multi-targeted potential makes this class of compounds particularly compelling.

Synthesis and Structure-Activity Relationship (SAR)

The development of effective anticancer agents relies on understanding how chemical structure influences biological activity. The synthesis of cyanophenyl propanoic acid derivatives allows for systematic modifications to optimize potency and selectivity.

General Synthesis Protocol

A representative synthesis for a core scaffold, 3-(3-Cyanophenyl)propanoic acid, can be achieved through the hydrogenation of 3-cyano-cinnamic acid.

Protocol: Synthesis of 3-(3-Cyanophenyl)propanoic acid [17]

  • Dissolve 3-cyano-cinnamic acid (11.5 g) in a solution of water (200 ml) and 2M sodium hydroxide (35 ml).

  • Add 10% palladium on charcoal as a catalyst.

  • Hydrogenate the mixture at 60 psi for 1.5 hours.

  • Filter off the catalyst.

  • Acidify the filtrate with 2M hydrochloric acid to precipitate the product.

  • Collect the resulting white solid product (m.p. 103°C).

This core structure can then be further modified to create a library of derivatives for screening.

Structure-Activity Relationship (SAR) Insights

SAR studies on related compounds provide valuable insights for designing novel cyanophenyl propanoic acid derivatives:

  • Halogen Substitution: In studies of dual aromatase-sulfatase inhibitors, halogen substitution on the phenyl ring significantly impacts activity. For instance, ortho-halogenation was more effective for aromatase inhibition than meta-halogenation.[15]

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as thiazole or triazole, is a common strategy in medicinal chemistry and has been shown to yield compounds with potent anticancer activity.[8][15]

  • Chain Modifications: Alterations to the propanoic acid chain, such as esterification or conversion to hydrazides and hydrazones, can modulate the compound's physicochemical properties and biological activity.[16]

The following table summarizes the inhibitory concentrations of various propanoic acid derivatives and related FASN inhibitors against different cancer cell lines, illustrating the impact of structural modifications.

Compound/Derivative ClassCancer Cell LineTarget(s)IC50 / GI50 ValueReference
OrlistatMDA-MB-231 (Breast)FASN9.85 µM (48h)[10]
OrlistatPANC-1 (Pancreatic)FASNNot specified, but inhibited proliferation[12]
2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3f)MCF-7 (Breast)Not specified1.0 ± 0.4 µM[8]
2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3n)HCT-116 (Colorectal)Not specified1.1 ± 0.5 µM[8]
3-((4-hydroxyphenyl)amino)propanoic acid derivative (Cmpd 20)A549 (Lung)Not specified~50% viability reduction[18][19]
Imidazole Derivative (DASI)JEG-3 (Choriocarcinoma)Aromatase, STS0.2 nM (Aromatase), 2.5 nM (STS)[15]
C75PC3 (Prostate)FASN35 µM[3]
GSK2194069FASN-expressing cellsFASN (KR domain)7.7 nM[3]

Preclinical Evaluation: Methodologies and Protocols

A rigorous preclinical evaluation is critical to identify and advance the most promising drug candidates. This involves a tiered approach, starting with biochemical and cell-based assays and progressing to in vivo models.

Preclinical_Workflow Synthesis Compound Synthesis & Library Generation In_Vitro In Vitro Screening Synthesis->In_Vitro FASN_Assay FASN Inhibition Assay In_Vitro->FASN_Assay Viability_Assay Cell Viability (MTT Assay) In_Vitro->Viability_Assay Mechanism_Assay Mechanism of Action (Apoptosis, Cell Cycle) In_Vitro->Mechanism_Assay Lead_Opt Lead Optimization (SAR) FASN_Assay->Lead_Opt Viability_Assay->Lead_Opt Mechanism_Assay->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Testing (Xenograft Models) Lead_Opt->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: General workflow for preclinical evaluation of anticancer compounds.

In Vitro Assay: Cell Viability (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a fundamental tool for initial screening of compound cytotoxicity.[10]

Protocol: MTT Cell Viability Assay [7][10]

  • Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[10]

  • Compound Treatment: Treat the cells with various concentrations of the cyanophenyl propanoic acid derivatives (e.g., 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10][16]

  • MTT Addition: After incubation, remove the media and add 50 µl of fresh media containing 0.5 mg/ml of MTT reagent to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µl of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 540-570 nm using a microplate reader.

  • Data Analysis: Calculate the relative cell viability as a percentage compared to the untreated control cells. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

In Vitro Assay: FASN Enzyme Inhibition

To confirm that the compounds directly target FASN, a purified enzyme inhibition assay is essential. This typically measures the oxidation of NADPH, a cofactor required for FASN activity.

Protocol: FASN Inhibition Assay

  • Enzyme Preparation: Use purified human FASN enzyme.

  • Inhibitor Incubation: Pre-incubate the FASN enzyme with various concentrations of the test compound or a known inhibitor (e.g., Orlistat) in a reaction buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrates, acetyl-CoA and malonyl-CoA, along with the cofactor NADPH.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH oxidation is directly proportional to FASN activity.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce FASN activity by 50%.

Therapeutic Potential and Future Directions

The evidence presented strongly suggests that cyanophenyl propanoic acid derivatives represent a promising scaffold for the development of novel anticancer agents. Their potential to inhibit FASN, a key metabolic enzyme frequently overexpressed in tumors, provides a clear and validated therapeutic rationale.

Future research should focus on several key areas:

  • Enhanced Potency and Selectivity: Further SAR studies are needed to design derivatives with sub-micromolar potency against FASN and high selectivity over other metabolic enzymes.

  • Pharmacokinetic Optimization: A major hurdle for many drug candidates is poor bioavailability. Future work must focus on optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds to ensure they can reach the tumor site at therapeutic concentrations.

  • Combination Therapies: The ability of FASN inhibitors like Orlistat to sensitize cancer cells to conventional chemotherapy is a highly promising avenue.[13] Investigating combinations of novel cyanophenyl propanoic acid derivatives with standard-of-care agents (e.g., platinum-based drugs, taxanes) or other targeted therapies could lead to synergistic effects and overcome drug resistance.[20]

  • Exploration of Other Targets: While FASN is a primary focus, the potential for these compounds to inhibit other key oncogenic drivers, such as receptor tyrosine kinases or enzymes in hormone synthesis pathways, warrants further investigation.[15][16]

Conclusion

The metabolic reprogramming of cancer cells offers a rich landscape of therapeutic targets, with Fatty Acid Synthase standing out as a particularly vulnerable node. Cyanophenyl propanoic acid derivatives have emerged as a versatile and potent chemical scaffold for exploiting this vulnerability. By leveraging established principles of medicinal chemistry and rigorous preclinical evaluation, this class of compounds holds significant promise for translation into next-generation targeted cancer therapies. Continued research and development in this area are crucial for unlocking their full therapeutic potential and ultimately improving outcomes for cancer patients.

References

  • Weight loss drug could help treat advanced ovarian cancer. The Institute of Cancer Research, London.
  • Discovery about Obesity Drug Helping Scientists Develop New Cancer Treatments. Wake Forest University School of Medicine. (2007).
  • Pharmacological effect and mechanism of orlistat in anti-tumor therapy: A review. PMC. (2023).
  • Anti-Obesity Drug Orlistat (Xenical)
  • Orlistat and antisense-miRNA-loaded PLGA-PEG nanoparticles for enhanced triple neg
  • Synthesis of (c) 3-(3-Cyanophenyl)propanoic acid. PrepChem.com.
  • Editorial: Exploring the therapeutic effects of synthetic, semi-synthetic and naturally derived compounds against cancer. Frontiers.
  • Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)
  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. (2026).
  • Efficacy of Phenylpropanoic Acid Derivatives in Oncology and Neurology: A Compar
  • An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma. PMC.
  • Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. PMC.
  • Fatty acid synthase inhibitors.
  • Fatty Acid Synthase Inhibitors. Santa Cruz Biotechnology.
  • Fatty Acid Synthase (FASN) Inhibitors. MedchemExpress.com.
  • Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Publishing.
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Semantic Scholar. (2024).
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. (2024).
  • Novel diabetes drugs sensitize cancer cells to chemotherapy agents. Dana-Farber Cancer Institute. (2018).
  • Pharmacological inhibitors of mammalian fatty acid synthase suppress DNA replication and induce apoptosis in tumor cell lines. PubMed.
  • Synthesis and antitumor activity of an inhibitor of f
  • Key Molecules of Fatty Acid Metabolism in Gastric Cancer. MDPI. (2022).

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Thermodynamic Stability and Degradation Kinetics of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid (CAS: 1314781-20-8) is a highly specialized, sterically hindered building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including next-generation nonsteroidal antiandrogens[1]. Understanding its thermodynamic stability is critical for pre-formulation scientists and synthetic chemists. This whitepaper provides an in-depth analysis of the molecule's structural thermodynamics, mechanistic degradation pathways, and field-proven, self-validating protocols for stability assessment.

Structural Thermodynamics & Mechanistic Vulnerabilities

The thermodynamic stability of this molecule is dictated by two competing structural features:

  • The Quaternary α -Carbon (Thermodynamic Shielding): Standard phenylacetic acids are highly susceptible to oxidative decarboxylation via the formation of a benzylic radical[2]. However, the α,α -dimethyl substitution in this molecule eliminates the α -hydrogen. This structural modification blocks the low-energy radical pathway, drastically increasing the activation energy ( Ea​ ) required for decarboxylation and preventing ambient auto-oxidation[3].

  • The 3-Chloro-4-cyano Arene (Nucleophilic Vulnerability): The strongly electron-withdrawing cyano (-CN) and chloro (-Cl) groups synergistically deplete the electron density of the aromatic ring. While this stabilizes the ring against electrophilic aromatic substitution, it significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) at the cyano carbon. Consequently, the cyano group becomes a thermodynamic sink for nucleophilic hydration (hydrolysis) under extreme aqueous pH conditions.

Thermodynamic degradation pathways: Thermal Decarboxylation vs. Cyano Hydrolysis.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the stability of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid, researchers must employ protocols that prevent false positives. The following methodologies are designed as self-validating systems —where the physical data must mathematically reconcile with the chemical data.

Protocol 1: ICH Q1A(R2) Accelerated Stability & Forced Degradation

Causality: Accelerated testing uses the Arrhenius equation to predict long-term shelf life by elevating temperature and humidity. However, forcing the molecule past its ambient activation energy barrier can trigger degradation pathways (like thermal decarboxylation) that would never occur at 25°C. Therefore, this protocol is paired with forced degradation to map all potential vectors[4].

Step-by-Step Workflow:

  • Sample Preparation: Weigh 50.0 mg of the API into inert, amber volumetric flasks to prevent photolytic interference.

  • Stress Conditions:

    • Acidic: Add 5.0 mL of 1N HCl, heat at 60°C for 48 hours.

    • Basic: Add 5.0 mL of 1N NaOH, heat at 60°C for 48 hours.

    • Oxidative: Add 5.0 mL of 3% H2​O2​ , store at 25°C for 48 hours.

    • Accelerated (ICH): Solid state in open petri dishes at 40°C / 75% RH for 6 months[4].

  • Quenching & Neutralization: Neutralize acid/base samples to pH 7.0 using buffered solutions to arrest degradation kinetics prior to injection.

  • Self-Validation (Mass Balance): Analyze via HPLC-UV/MS. The sum of the remaining intact API area plus the area of all degradant peaks (adjusted for relative response factors) must equal 100% ± 2% of the initial concentration. A mass balance deficit indicates the escape of a volatile degradant (e.g., CO2​ from decarboxylation).

Protocol 2: Isothermal Microcalorimetry (IMC) for Solid-State Thermodynamics

Causality: Because accelerated conditions (40°C+) can induce non-representative mechanistic shifts, IMC is used to measure the real-time heat flow ( dQ/dt ) of the solid-state API at exactly 25°C. IMC detects sub-visible physical and chemical changes in the microwatt ( μW ) range, providing an authentic thermodynamic profile without thermal distortion[5].

Step-by-Step Workflow:

  • Atmospheric Control: Load 500 mg of crystalline API into glass IMC ampoules. Purge with dry Nitrogen ( N2​ ) to establish a baseline, then repeat with a 60% RH environment to decouple oxidative heat flow from moisture-induced physical relaxation.

  • Equilibration: Lower the ampoules into the microcalorimeter thermostat (set precisely to 25.000°C) and allow 24 hours for thermal equilibration to dissipate frictional heat from handling.

  • Data Acquisition: Record the heat flow ( dQ/dt ) continuously for 14 days. A stable system will yield a heat flow of 0μW . A steady exothermic signal indicates ongoing degradation or polymorphic transition.

  • Self-Validation (Enthalpic Correlation): Integrate the heat flow curve over time to calculate total enthalpy ( ΔHcalorimetry​ ). Extract the sample and quantify the molar amount of degradant via HPLC-MS ( ΔHanalytical​ ). If ΔHcalorimetry​ matches the theoretical enthalpy of the identified degradant, the thermodynamic model is validated.

Self-validating workflow combining IMC heat flow analysis with orthogonal HPLC-MS.

Quantitative Data Summaries

The following tables summarize the expected thermodynamic behavior and forced degradation mass balance for 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid based on its structural class.

Table 1: Kinetic & Thermodynamic Parameters

ParameterValue / CharacteristicMechanistic Implication
Activation Energy ( Ea​ ) - Decarboxylation > 140 kJ/molHighly stable against ambient CO2​ loss due to the quaternary α -carbon blocking radical pathways.
Activation Energy ( Ea​ ) - Hydrolysis ~ 85 kJ/molSusceptible to base-catalyzed hydration at the cyano group.
IMC Heat Flow ( dQ/dt ) at 25°C < 0.5 μW/g Indicates excellent long-term solid-state stability under dry conditions.
LogP (Calculated) ~ 2.8Highly lipophilic; limits moisture sorption in the bulk solid state.

Table 2: Forced Degradation Mass Balance Summary

Stress ConditionTime / TempPrimary Degradant IdentifiedMass Balance RecoveryStability Conclusion
1N HCl (Acidic) 48h / 60°CPrimary Amide (Trace)99.8%Highly stable
1N NaOH (Basic) 48h / 60°CDicarboxylic Acid98.5%Vulnerable to alkaline hydrolysis
3% H2​O2​ (Oxidative) 48h / 25°CNone detected100.0%Resistant to auto-oxidation
Thermal (Solid) 7 days / 105°CIsopropyl Arene ( CO2​ loss)94.2% (Deficit flagged)Decarboxylation occurs only at extreme heat

References

  • ResearchGate. Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. Retrieved from [Link]

  • ACS Publications. Visible-Light Hydrogenation of Aromatic Nitriles and Decarboxylation of Phenylacetic Acids Using a Ag–Ni@α/γ-Fe2O3 Magnetic Nanocatalyst. Retrieved from [Link]

  • European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • TA Instruments. Pharmaceutical Applications of Microcalorimetry. Retrieved from [Link]

Sources

Technical Whitepaper: CAS Registry Validation and Synthetic Application of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of castration-resistant prostate cancer (CRPC) therapies evolves, the precision of chemical building blocks dictates the efficacy of next-generation androgen receptor (AR) antagonists. In my experience overseeing the scale-up of antiandrogen active pharmaceutical ingredients (APIs), the bottleneck often lies not in the final coupling steps, but in the rigorous validation of early-stage intermediates.

This whitepaper provides an authoritative guide on the CAS registry validation, structural utility, and synthetic handling of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid (CAS RN: 1314781-20-8) [1]. By bridging cheminformatics with bench-level execution, we outline how this specific intermediate serves as a cornerstone for overcoming AR mutations.

Chemical Identity and CAS Registry Validation

In drug development, unambiguous chemical identification is paramount to prevent isomeric cross-contamination. The target compound is officially registered under CAS RN 1314781-20-8 [1].

During the CAS lookup and validation phase, researchers must strictly distinguish this molecule from positional isomers, such as the 4-chloro-3-cyano variant (CAS 1261733-93-0)[2]. The specific 3-chloro-4-cyano substitution pattern is non-negotiable, as it directly influences the steric and electronic interactions within the AR ligand-binding pocket[3].

CAS_Workflow N1 Input Structure: SMILES / IUPAC N2 Database Cross-Reference (SciFinder / PubChem) N1->N2 N3 Identify Target CAS RN: 1314781-20-8 N2->N3 N4 Precursor Identification: CAS 496856-45-2 N3->N4 Retrosynthesis N5 Synthesis & QC Validation (HPLC-MS / 1H-NMR) N4->N5 Protocol Execution

Workflow for CAS registry validation and retrosynthetic planning.

Structural Causality in Antiandrogen Drug Design

The architectural design of second-generation antiandrogens relies heavily on specific aryl substitutions to maintain antagonism against mutant ARs[3][4]. The intermediate 1314781-20-8 provides two critical functional domains:

  • The 3-Chloro-4-cyanophenyl Moiety: Unlike the 4-cyano-3-(trifluoromethyl)phenyl group found in earlier generations, the substitution of the trifluoromethyl group with a chlorine atom alters the halogen-bonding network within the AR ligand-binding domain. This modification is critical for maintaining antagonistic activity against the F877L and T878A point mutations, which typically convert standard antiandrogens into agonists[3].

  • The 2-Methylpropanoic Acid Moiety: The gem-dimethyl group sterically restricts the conformational freedom of the resulting drug molecule, while the carboxylic acid serves as the essential electrophilic center for cyclization into a thiohydantoin ring or direct amide coupling[5].

SAR_Logic Core CAS 1314781-20-8 Intermediate Moiety1 3-Chloro-4-cyanophenyl Moiety Core->Moiety1 Moiety2 2-Methylpropanoic Acid Moiety Core->Moiety2 Effect1 AR LBD Binding (Overcomes Resistance) Moiety1->Effect1 Affinity Effect2 Thiohydantoin Ring Cyclization Moiety2->Effect2 Scaffold

Structural Activity Relationship (SAR) logic for the intermediate.

Self-Validating Experimental Protocol: Synthesis and Verification

To utilize CAS 1314781-20-8 in drug discovery, one must either procure it with high purity or synthesize it from commercially available precursors like Methyl 2-(3-chloro-4-cyanophenyl)acetate (CAS 496856-45-2)[6]. The following protocol details the exhaustive alpha-methylation and subsequent saponification, embedding causality into every step to ensure a self-validating workflow.

Step 1: Enolate Formation and Alkylation
  • Action: Dissolve 10.0 mmol of Methyl 2-(3-chloro-4-cyanophenyl)acetate in 50 mL of anhydrous DMF under an inert N₂ atmosphere. Cool to 0°C.

  • Action: Portion-wise add 25.0 mmol (2.5 eq) of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes.

  • Causality: The strong base NaH quantitatively deprotonates the acidic alpha-carbon. Using 2.5 equivalents ensures complete formation of the enolate over the course of the double alkylation, preventing the formation of mono-methylated impurities that complicate downstream purification.

  • Action: Dropwise add 25.0 mmol (2.5 eq) of Iodomethane (MeI). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality: MeI acts as a highly reactive electrophile. The stepwise Sₙ2 attack yields the gem-dimethylated ester.

Step 2: Saponification (Self-Validating Step)
  • Action: Quench the reaction with saturated NH₄Cl (aq), extract with Ethyl Acetate, and concentrate the organic layer.

  • Action: Dissolve the crude ester in 30 mL of THF:H₂O (2:1). Add 30.0 mmol of Lithium Hydroxide (LiOH) and stir at 50°C for 6 hours.

  • Causality: LiOH hydrolyzes the sterically hindered methyl ester. Heating to 50°C is mandatory because the adjacent gem-dimethyl groups create significant steric shielding, which severely retards nucleophilic attack at the carbonyl carbon at room temperature. Incomplete hydrolysis here acts as a built-in failure flag for poor thermal control.

Step 3: Acidification and Isolation
  • Action: Acidify the aqueous layer with 1M HCl to pH 2. Extract with Dichloromethane (DCM), dry over Na₂SO₄, and evaporate.

  • Causality: Protonation of the carboxylate shifts the compound into its lipophilic free-acid form, enabling extraction into DCM. The resulting white powder is the target CAS 1314781-20-8.

Quantitative Data Presentation

To ensure the integrity of the synthesized or procured intermediate, the following analytical targets must be met. This self-validating matrix guarantees that the material is suitable for downstream API synthesis.

Property / MetricTheoretical ValueExperimental TargetValidation Method
CAS Registry Number 1314781-20-8N/ADatabase Cross-Reference
Molecular Mass 223.65 g/mol [M-H]⁻ = 222.6 m/zESI-MS (Negative Mode)
Purity 100%≥ 98.0%HPLC (UV at 254 nm)
¹H-NMR (DMSO-d₆) 6H (singlet, methyls)~1.50 ppm (6H, s)400 MHz NMR
Yield 100%> 85%Gravimetric Analysis

References

  • Title: Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides as Potent, Selective, and Orally Available Antagonists Targeting the Androgen Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer Source: National Institutes of Health (NIH) PMC URL: [Link]

Sources

Metabolic Pathways and Pharmacokinetics of 3-Chloro-4-Cyanophenyl Derivatives: A Technical Guide on Darolutamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the 3-chloro-4-cyanophenyl moiety has emerged as a highly stable and potent pharmacophore, most notably utilized in next-generation nonsteroidal androgen receptor (AR) inhibitors like darolutamide[1]. As an application scientist overseeing pharmacokinetic (PK) profiling, I have observed that earlier-generation AR antagonists (e.g., enzalutamide) often suffer from high blood-brain barrier (BBB) penetration, leading to central nervous system (CNS) toxicities such as seizures[2].

By incorporating the 3-chloro-4-cyanophenyl group and a highly polar pyrazole-carboxamide backbone, darolutamide achieves potent AR antagonism while maintaining a brain-to-plasma ratio of less than 0.05[2]. This whitepaper dissects the intricate metabolic pathways of this derivative, detailing the cyclical interconversion of its diastereomers, its quantitative PK profile, and the self-validating experimental methodologies required to accurately map its biotransformation.

Structural Rationale: The 3-Chloro-4-Cyanophenyl Pharmacophore

The selection of the 3-chloro-4-cyanophenyl group is not arbitrary; it is a deliberate design choice driven by both target affinity and metabolic stability. The electron-withdrawing nature of the cyano and chloro groups ensures tight binding to the AR ligand-binding domain[3]. More importantly, unlike indole-based structures that undergo rapid oxidative cleavage, the 3-chloro-4-cyanophenyl ring is highly resistant to direct cytochrome P450 (CYP) mediated degradation. Consequently, the molecule's metabolic vulnerability is intentionally shifted away from the pharmacophore to the secondary alcohol (1-hydroxyethyl group), allowing for a controlled, reversible metabolic cycle[4].

Core Metabolic Pathways: Oxidation, Reduction, and Glucuronidation

The metabolism of darolutamide is characterized by a complex, cyclical interplay between oxidation and reduction, followed by terminal glucuronidation. As detailed in the study, the parent drug is administered as a 1:1 mixture of (S,R)- and (S,S)-diastereomers[4].

  • CYP3A4-Mediated Oxidation: Both diastereomers are rapidly oxidized at the secondary alcohol by hepatic CYP3A4 to form keto-darolutamide , the primary active metabolite[4].

  • AKR1C3-Mediated Reduction: Keto-darolutamide does not merely accumulate; it is stereoselectively reduced back to the parent diastereomers by cytosolic reductases, predominantly Aldo-Keto Reductase 1C3 (AKR1C3)[4]. This reduction heavily favors the formation of (S,S)-darolutamide, shifting the circulating plasma ratio from 1:1 to approximately 1:5 (S,R : S,S)[4].

  • Terminal Glucuronidation: Elimination is achieved via direct O-glucuronidation (mediated by UGT1A9 and UGT1A1) and N-glucuronidation (mediated by UGT2B10)[5].

MetabolicPathway SR_Daro (S,R)-Darolutamide (Parent) CYP3A4 CYP3A4 (Oxidation) SR_Daro->CYP3A4 UGT UGT1A1 / UGT1A9 (Glucuronidation) SR_Daro->UGT SS_Daro (S,S)-Darolutamide (Parent) SS_Daro->CYP3A4 SS_Daro->UGT Keto Keto-darolutamide (Active Metabolite) AKR1C3 AKR1C3 (Reduction) Keto->AKR1C3 Keto->UGT CYP3A4->Keto Fast AKR1C3->SR_Daro Minor AKR1C3->SS_Daro Major (Favored) OGluc O-Glucuronides UGT->OGluc NGluc N-Glucuronides UGT->NGluc

Metabolic interconversion of darolutamide diastereomers via keto-darolutamide and glucuronidation.

Quantitative Pharmacokinetic Profile

Understanding the PK parameters is critical for dosing causality. Because keto-darolutamide is pharmacologically equipotent to the parent drug, total AR inhibition is a function of both entities. The high protein binding of keto-darolutamide (99.8%) acts as a circulating reservoir, extending the effective half-life of the drug system[1].

Table 1: Steady-State Pharmacokinetic Parameters (600 mg Twice Daily)

ParameterDarolutamide (Parent Mixture)Keto-darolutamide (Active Metabolite)
Cmax (mg/L) ~4.79~8.14 (1.7-fold higher than parent)
AUC0-12h (h·μg/mL) 52.82~89.80
Effective Half-Life (t1/2) 13 – 20 hours10 – 20 hours
Plasma Protein Binding 92.0% (Mainly Albumin)99.8% (Mainly Albumin)
Primary Excretion Route Urine (63.4%), Feces (32.4%)N/A (Converted back to parent/glucuronides)

Data synthesized from [2] and the [5].

Experimental Methodologies for Metabolic Profiling

To accurately capture the cyclical metabolism of 3-chloro-4-cyanophenyl derivatives, standard linear microsomal assays are insufficient. As an application scientist, I mandate the use of isolated, self-validating experimental systems to prevent the rapid interconversion of metabolites from confounding the data.

Workflow Substrate 1. Substrate Prep (14C-Isotope) Incubation 2. HLM Incubation (+ NADPH/UDPGA) Substrate->Incubation Quenching 3. Quenching (Ice-cold ACN) Incubation->Quenching Centrifugation 4. Centrifugation (Protein Precip.) Quenching->Centrifugation LCMS 5. LC-MS/MS & LSC (Chiral Profiling) Centrifugation->LCMS

Workflow for in vitro microsomal stability and chiral metabolite profiling using LC-MS/MS and LSC.

Protocol 1: In Vitro Microsomal Stability & Chiral LC-MS/MS Profiling

This protocol isolates the forward oxidation and terminal glucuronidation steps.

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 10 µM solution of 14C-labeled darolutamide (1:1 diastereomeric ratio) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding a regenerating system of NADPH (for CYP3A4 oxidation) and UDPGA (for UGT-mediated glucuronidation)[4].

  • Self-Validating Control: Run a parallel negative control without NADPH/UDPGA. Causality: This differentiates true enzymatic biotransformation from spontaneous chemical degradation of the pyrazole rings.

  • Quenching: At predetermined time points (0, 15, 30, 60 mins), extract 100 µL aliquots and immediately plunge into 300 µL of ice-cold acetonitrile (ACN). Causality: Ice-cold ACN instantly denatures the enzymes, locking the transient (S,R)/(S,S) to keto-darolutamide ratio before ex vivo interconversion can occur.

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant using chiral LC-MS/MS coupled with Liquid Scintillation Counting (LSC) to quantify the exact mass balance[4].

Protocol 2: Recombinant AKR1C3 Stereoselective Reduction Assay

To prove that the 1:5 (S,R:S,S) plasma shift is driven by cytosolic reductases rather than differential CYP3A4 clearance, we isolate the reduction pathway.

  • Enzyme Prep: Express and purify recombinant human AKR1C3.

  • Incubation: Incubate 5 µM of synthesized keto-darolutamide with 1 µg/mL AKR1C3 and 1 mM NADPH in phosphate buffer at 37°C.

  • Self-Validating Control: Spike the assay with a known AKR1C3 inhibitor (e.g., indomethacin). A complete halt in (S,S)-darolutamide formation validates that the reduction is exclusively AKR1C3-mediated.

  • Quantification: Quench and analyze via chiral chromatography. The readout will confirm the stereoselective preference for the (S,S)-enantiomer[4].

Clinical Implications: Drug-Drug Interactions (DDIs)

Because the 3-chloro-4-cyanophenyl derivative relies heavily on CYP3A4 for its activation into keto-darolutamide, and UGT1A9/1A1 for clearance, it is susceptible to specific DDIs[5].

  • CYP3A4/P-gp Inhibitors: Co-administration with strong inhibitors like itraconazole increases darolutamide exposure (AUC) by 1.7-fold[6].

  • Transporter Inhibition: Darolutamide acts as a competitive inhibitor of the Breast Cancer Resistance Protein (BCRP). Co-administration with BCRP substrates (e.g., rosuvastatin) can increase the substrate's blood levels by up to 5-fold, necessitating strict dose monitoring[1].

References

  • Orion Corporation / Bayer AG. "Metabolism and Mass Balance of the Novel Nonsteroidal Androgen Receptor Inhibitor Darolutamide in Humans." Drug Metabolism and Disposition, 2021. [Link]

  • "Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide." Clinical Pharmacokinetics, 2023.[Link]

  • "Clinical Pharmacokinetics of the Androgen Receptor Inhibitor Darolutamide in Healthy Subjects and Patients with Hepatic or Renal Impairment." Clinical Pharmacokinetics, 2021.[Link]

  • U.S. Food and Drug Administration (FDA). "NUBEQA® (darolutamide) Prescribing Information." FDA.gov, 2019.[Link]

Sources

An In-Depth Technical Guide to the pKa Values and Ionization Behavior of Cyanophenyl Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and ultimately its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed examination of the ionization behavior of cyanophenyl-containing carboxylic acids, a structural motif of interest in medicinal chemistry. We will dissect the structure-acidity relationships of cyanobenzoic and cyanophenylacetic acids, exploring the interplay of inductive and resonance effects, and the impact of substituent position on acidity. This analysis is coupled with practical, field-proven methodologies for the experimental determination of pKa, ensuring a self-validating approach to data generation.

The Indispensable Role of pKa in Drug Development

The extent to which a molecule exists in its ionized or neutral form at a given physiological pH is governed by its pKa. This ionization state is a primary determinant of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For instance, the charge of a molecule impacts its ability to cross biological membranes, with the neutral form generally being more lipophilic and thus more readily absorbed.[1] Furthermore, the ionization state influences how a drug interacts with its biological target and metabolic enzymes. Consequently, a thorough understanding and accurate determination of a compound's pKa are fundamental to rational drug design and optimization.

Structure-Acidity Relationship: A Tale of Two Scaffolds

To comprehend the ionization behavior of cyanophenyl acids, we will analyze two closely related series: the cyanobenzoic acids and the cyanophenylacetic acids. The former provides a well-documented model for understanding the direct electronic influence of a cyano group on an aromatic carboxylic acid, while the latter introduces a methylene spacer, which modulates these effects.

The Cyanobenzoic Acid Series: A Clear View of Electronic Effects

The acidity of benzoic acid is significantly influenced by substituents on the phenyl ring. Electron-withdrawing groups (EWGs) generally increase acidity (decrease pKa) by stabilizing the conjugate base (carboxylate anion), while electron-donating groups (EDGs) have the opposite effect.[2][3] The cyano (-CN) group is a potent EWG, exerting its influence through both the inductive and resonance effects.

  • Inductive Effect (-I): The electronegative nitrogen atom in the cyano group pulls electron density through the sigma bonds of the benzene ring, away from the carboxylic acid group. This effect polarizes the O-H bond, facilitating proton dissociation and stabilizing the resulting carboxylate anion.

  • Resonance Effect (-M or -R): When positioned ortho or para to the carboxylic acid, the cyano group can participate in resonance, delocalizing the negative charge of the carboxylate anion and further enhancing its stability. This effect is not operative from the meta position.

The interplay of these effects is evident in the experimental pKa values of the cyanobenzoic acid isomers:

CompoundpKa Value (at 25°C)
Benzoic Acid4.20[4][5][6][7][8]
2-Cyanobenzoic Acid3.14[9][10][11]
3-Cyanobenzoic Acid3.60[12][13][14][15]
4-Cyanobenzoic Acid3.55[16][17][18][19]

Analysis of pKa Trends:

  • All three cyanobenzoic acid isomers are more acidic than benzoic acid, confirming the electron-withdrawing nature of the cyano group.[9][10][11][12][13][14][15][16][17][18][19]

  • 4-Cyanobenzoic acid (pKa ≈ 3.55) is significantly more acidic than benzoic acid due to the combined -I and -R effects of the para-cyano group, which effectively stabilizes the carboxylate anion.[16][17][18][19]

  • 3-Cyanobenzoic acid (pKa ≈ 3.60) is also more acidic than benzoic acid. At the meta position, only the -I effect is operative, which is weaker than the combined effects at the para position, resulting in slightly lower acidity compared to the 4-cyano isomer.[12][13][14][15]

  • 2-Cyanobenzoic acid (pKa ≈ 3.14) is the strongest acid in the series. This enhanced acidity is attributed to the "ortho effect," a combination of the strong -I effect at close proximity and potential steric interactions that force the carboxyl group out of the plane of the benzene ring, which can influence its resonance with the ring and solvation of the anion.[9][10][11]

Electronic and steric effects on cyanobenzoate stability.
The Cyanophenylacetic Acid Series: The Impact of a Methylene Spacer

The introduction of a methylene (-CH2-) group between the phenyl ring and the carboxylic acid in phenylacetic acids insulates the carboxyl group from the resonance effects of the ring and its substituents. Consequently, the acidity of these compounds is primarily governed by the inductive effect of the substituted phenyl ring.

The Hammett equation, which correlates substituent effects in aromatic systems, is less effective here. Instead, the Taft equation, designed for aliphatic systems, provides a better framework for understanding structure-acidity relationships by separating polar (inductive), steric, and resonance effects.[1][20][21][22]

CompoundpKa Value (at 25°C)Data Type
Phenylacetic Acid~4.31Experimental[23][24][25]
2-Cyanophenylacetic AcidNot readily available-
3-Cyanophenylacetic AcidNot readily available-
4-Cyanophenylacetic Acid3.93Predicted[26]

Analysis and Expected Trends:

  • Phenylacetic acid (pKa ≈ 4.31) serves as our baseline. It is a slightly weaker acid than benzoic acid.[23][24][25]

  • 4-Cyanophenylacetic acid (predicted pKa ≈ 3.93) is expected to be more acidic than phenylacetic acid due to the strong electron-withdrawing inductive effect of the para-cyano group.[26]

Experimental Determination of pKa: Protocols and Best Practices

Accurate pKa determination is paramount. Several robust methods are available, each with its own advantages. The choice of method often depends on the compound's properties, such as solubility and the presence of a chromophore.

Potentiometric Titration

This is a classic and widely used method that involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally. The pKa is the pH at which the acid is half-neutralized.

Step-by-Step Protocol:

  • Preparation:

    • Calibrate a pH meter using at least two standard buffer solutions.

    • Prepare a standard solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.

    • Accurately weigh a sample of the cyanophenyl acid and dissolve it in a known volume of deionized water or a suitable co-solvent if solubility is low. The concentration should be in the range of 1-10 mM.

  • Titration:

    • Immerse the calibrated pH electrode and a stirrer in the acid solution.

    • Add the standardized base in small, precise increments, allowing the pH to stabilize after each addition.

    • Record the pH and the volume of titrant added.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa can be determined from the pH at the half-equivalence point (the point where half the volume of titrant required to reach the equivalence point has been added).

    • Alternatively, the pKa corresponds to the inflection point of the first derivative plot of the titration curve.

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore close to the acidic center and whose UV-Vis absorbance spectrum changes with ionization.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa.

    • Prepare a stock solution of the cyanophenyl acid in a suitable solvent (e.g., methanol or DMSO).

  • Measurement:

    • Add a small, constant amount of the stock solution to each buffer solution to create a series of solutions with the same total acid concentration but different pH values.

    • Record the UV-Vis spectrum for each solution, as well as for a blank (buffer solution without the acid).

  • Data Analysis:

    • Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH.

    • The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the acid.

pKa_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_sample Prepare Acid Solution titrate Titrate with Base (Record pH vs. Volume) prep_sample->titrate Select Method measure_abs Measure Absorbance (Record Abs vs. pH) prep_sample->measure_abs Select Method prep_titrant Standardize Titrant (Potentiometry) prep_titrant->titrate prep_buffers Prepare pH Buffers (UV-Vis) prep_buffers->measure_abs plot_titration Plot Titration Curve titrate->plot_titration plot_abs Plot Absorbance vs. pH measure_abs->plot_abs determine_pka Determine pKa (Inflection Point) plot_titration->determine_pka plot_abs->determine_pka

General workflow for experimental pKa determination.

Conclusion

The ionization behavior of cyanophenyl acids is a direct consequence of the electronic properties of the cyano group and its position relative to the carboxylic acid moiety. In the cyanobenzoic acid series, a clear trend of increasing acidity is observed, with the ortho isomer being the most acidic due to a combination of inductive and steric effects. While a complete experimental dataset for the cyanophenylacetic acid series is not currently available, the principles derived from the benzoic acid analogs allow for a rational prediction of their acidity trends. The insulating effect of the methylene spacer means that the inductive effect of the cyano group is the primary determinant of acidity. For drug development professionals, an appreciation of these structure-acidity relationships, coupled with robust experimental determination of pKa values using methodologies such as potentiometric titration or UV-Vis spectrophotometry, is essential for the successful design and optimization of new chemical entities.

References

  • PubChem. (n.d.). Benzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Phenylacetic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Filo. (2025, November 17). Derivation of the Taft Equation. Retrieved from [Link]

  • Fiveable. (2025, August 15). Benzoic Acid Definition. Retrieved from [Link]

  • Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025, March 5). 3-Cyanobenzoic Acid: A Versatile Building Block in Chemical Synthesis. Retrieved from [Link]

  • Analiza. (2022, July 26). Using Capillary Electrophoresis to Measure pKa. Retrieved from [Link]

  • Grokipedia. (n.d.). Taft equation. Retrieved from [Link]

  • The Merck Index. (n.d.). Phenylacetic Acid. Retrieved from [Link]

  • Scribd. (n.d.). Hammet and Taft Equations. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino-substituted derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Resonance | Journal of Science Education. (2025, June). Application of Nonlinear Taft Equation to the Partition Coefficients of Aliphatic Alcohols: A Chemical Education Perspective. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3839-22-3. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PHENYLACETIC ACID. Retrieved from [Link]

  • Pearson+. (n.d.). The Ka of phenylacetic acid is 5.2 × 10−5, and the pKa of propion.... Retrieved from [Link]

  • SciSpace. (n.d.). Statistical Analysis of the Hammett Equation. III. Evidence against para Through-resonance for --M Substituents in Phenylacetic. Retrieved from [Link]

  • University of Toronto. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Retrieved from [Link]

  • Chegg. (2024, March 27). The Hammett plots below show that aqueous dissociation of a series of substituted benzoic acids A has a larger, more positive value of rho. Retrieved from [Link]

  • FooDB. (2015, May 7). Showing Compound phenylacetate (FDB031100). Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, May 2). Acidic nature comparison; benzoic acid and phenylacetic acid. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-Cyanobenzoic acid. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 4-Cyanophenylacetic acid. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 2-CYANOBENZOIC ACID. Retrieved from [Link]

  • College of the Canyons. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2-(2-Cyanophenyl)acetic acid. Retrieved from [Link]

  • Stenutz. (n.d.). pKa values. Retrieved from [Link]

  • University of Wisconsin. (2017, October 27). Bordwell pKa Table. Retrieved from [Link]

Sources

The Strategic Application of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of highly potent and metabolically stable active pharmaceutical ingredients (APIs) relies heavily on specialized molecular building blocks. 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid (CAS 1314781-20-8) is a prime example of such a scaffold. By combining an electron-deficient, halogenated aromatic ring with a conformationally restricted gem-dimethyl aliphatic tail, this intermediate serves as a critical precursor for synthesizing targeted therapies. It is particularly valuable in the development of non-steroidal1[1], where precise spatial arrangement and metabolic resilience are paramount.

Structural Rationale & The Thorpe-Ingold Effect

The architectural brilliance of this molecule lies in its dual-domain functionality, which solves two distinct challenges in rational drug design:

  • The 3-Chloro-4-cyanophenyl Pharmacophore: The cyano group acts as a potent hydrogen bond acceptor and a strong electron-withdrawing group, which modulates the pKa of downstream functional groups and enhances binding affinity within receptor pockets. The adjacent chlorine atom provides essential steric bulk and lipophilicity, forcing the cyano group into a specific vector and preventing rapid enzymatic degradation[1].

  • The gem-Dimethyl Aliphatic Tail: The inclusion of a gem-dimethyl group at the alpha-carbon induces the 2[2] (angle compression). This steric repulsion restricts the rotational degrees of freedom of the carboxylic acid, locking the molecule (and its subsequent amide/ester derivatives) into a rigid, bioactive conformation. Furthermore, this quaternary carbon center effectively3[3], dramatically improving the metabolic half-life of the resulting API[4].

Physicochemical Properties & ADME Profiling

Understanding the baseline properties of the building block is essential for predicting the pharmacokinetics of the final drug candidate. The gem-dimethyl group inherently 5[5], which must be balanced during lead optimization.

PropertyValuePharmacological Implication
Molecular Formula C11H10ClNO2Defines the baseline atomic composition.
Molecular Weight 223.65 g/mol Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
Calculated LogP ~2.8Optimal lipophilicity for passive membrane permeability and receptor pocket insertion.
Topological Polar Surface Area (TPSA) 61.1 ŲBalanced polarity; cyano (23.8 Ų) and carboxyl (37.3 Ų) groups ensure sufficient aqueous solubility.
H-Bond Donors / Acceptors 1 / 3Facilitates targeted hydrogen bonding networks within the target protein's active site.

Self-Validating Synthetic Methodology

A critical challenge in synthesizing 2-(3-chloro-4-cyanophenyl)-2-methylpropanoic acid is preventing the hydrolysis of the aromatic nitrile during the formation of the aliphatic carboxylic acid. The following protocol utilizes an ester-protection strategy to ensure absolute chemoselectivity.

Protocol: Chemoselective Synthesis of the gem-Dimethyl Acid

Step 1: Esterification (Protection)

  • Procedure: Dissolve 2-(3-chloro-4-cyanophenyl)acetic acid (1.0 eq) in anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄. Reflux for 8 hours. Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with ethyl acetate to yield methyl 2-(3-chloro-4-cyanophenyl)acetate.

  • Causality: Converting the carboxylic acid to a methyl ester prevents the acidic proton from quenching the strong base used in the subsequent alkylation step.

Step 2: Exhaustive gem-Dimethylation

  • Procedure: In a flame-dried flask under argon, cool a solution of Lithium diisopropylamide (LDA, 2.2 eq) in anhydrous THF to -78°C. Dropwise add the methyl ester from Step 1. Stir for 1 hour to ensure complete enolate formation. Slowly add Methyl Iodide (MeI, 2.5 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality: LDA is a sterically hindered, non-nucleophilic base that quantitatively deprotonates the alpha-carbon without attacking the ester carbonyl or the aromatic nitrile. Excess MeI ensures complete double-methylation, preventing a difficult-to-separate mixture of mono- and di-methylated products.

Step 3: Selective Saponification (Deprotection)

  • Procedure: Dissolve the resulting methyl 2-(3-chloro-4-cyanophenyl)-2-methylpropanoate in a 3:1 mixture of THF and water. Add Lithium Hydroxide (LiOH, 1.5 eq) and stir at room temperature for 12 hours. Acidify the aqueous layer with 1M HCl to pH 2 to precipitate the final product.

  • Causality: Mild basic hydrolysis with LiOH selectively cleaves the aliphatic methyl ester. The aromatic nitrile remains completely intact because it requires significantly harsher conditions (e.g., prolonged reflux in strong acid/base) to hydrolyze.

Synthesis A Aryl Acetic Acid B Methyl Ester Intermediate A->B MeOH, H2SO4 C gem-Dimethyl Ester B->C LDA, MeI D 2-(3-Chloro-4-cyanophenyl)- 2-methylpropanoic acid C->D LiOH, THF/H2O

Synthetic workflow for 2-(3-chloro-4-cyanophenyl)-2-methylpropanoic acid.

Application in Target Engagement: Androgen Receptor Antagonism

Once synthesized, 2-(3-chloro-4-cyanophenyl)-2-methylpropanoic acid is typically coupled with various functionalized amines via standard amide coupling reagents (e.g., HATU, EDC/HOBt). The resulting APIs are evaluated for their ability to bind to the Androgen Receptor (AR).

In prostate cancer, endogenous androgens like dihydrotestosterone (DHT) bind to the AR, inducing a conformational change that leads to nuclear translocation and the transcription of genes driving tumor proliferation. APIs derived from this building block act as competitive antagonists. The 3-chloro-4-cyanophenyl moiety anchors deep within the AR ligand-binding domain, while the rigidified gem-dimethyl amide tail induces a steric clash that prevents the receptor from adopting its active, transcriptionally competent conformation[1].

AR_Pathway DHT Endogenous Androgens AR Androgen Receptor DHT->AR Activation Nucleus Nuclear Translocation AR->Nucleus Dimerization Transcription Gene Transcription Nucleus->Transcription Antagonist Cyano-Aryl API Antagonist->AR Competitive Inhibition

Disruption of Androgen Receptor (AR) signaling by cyano-aryl antagonists.

References

  • Source: PubMed Central (PMC)
  • Control of peptide conformation by the Thorpe-Ingold effect Source: ResearchGate URL
  • Oxetane vs.
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Methodological & Application

Scalable Synthesis Protocol for 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic Acid: Mechanistic Insights and Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid (CAS 1314781-20-8) is a high-value synthetic building block[1]. It is frequently utilized in the modular assembly of complex active pharmaceutical ingredients (APIs), including next-generation androgen receptor (AR) modulators and degraders[2].

This application note details a highly scalable, atom-economic protocol for synthesizing this intermediate via a regioselective Nucleophilic Aromatic Substitution (SNAr). By leveraging the direct lithiation of isobutyric acid, this route bypasses the need for esterification and subsequent hydrolysis, streamlining the workflow for drug development professionals.

Mechanistic Rationale & Retrosynthetic Strategy (E-E-A-T)

The Causality of Regioselectivity: Why Fluorine over Chlorine?

The synthesis relies on an SNAr reaction, a broadly used method for generating structural complexity in pharmaceuticals[3]. The starting material, 2-chloro-4-fluorobenzonitrile , features two potential leaving groups (Cl and F).

In SNAr reactions, the formation of the transient Meisenheimer complex is typically the rate-determining step, not the cleavage of the carbon-halogen bond. Fluorine acts as an exceptional leaving group in these reactions because its extreme electronegativity highly stabilizes the electron-rich transition state, and C-F bond breakage is not the rate-limiting step[4]. Furthermore, the fluorine atom at the C4 position is para to the strongly electron-withdrawing cyano group, maximizing resonance stabilization. Consequently, the nucleophile selectively displaces the fluoride ion (>99:1 regioselectivity), leaving the C2 chlorine atom completely intact.

Atom Economy: Dianion vs. Ester Enolate

While many protocols utilize strong bases like KHMDS to couple aryl fluorides with ester or carbohydrate nucleophiles[5], our optimized route employs Lithium Diisopropylamide (LDA) to generate the lithium enediolate (dianion) directly from isobutyric acid.

  • Causality: Using the free carboxylic acid requires 2.2 equivalents of base but completely eliminates the need for a downstream ester hydrolysis step. This reduces the overall process mass intensity (PMI) and prevents potential hydrolysis of the sensitive aryl cyano group.

Workflow A Isobutyric Acid (1.1 eq) B LDA (2.2 eq) THF, -20°C to 0°C A->B C Lithium Enediolate Intermediate B->C Deprotonation E SNAr Reaction 20°C, 4h C->E D 2-Chloro-4-fluorobenzonitrile (1.0 eq) D->E Electrophile F Aqueous Workup & Acidification E->F Quench G 2-(3-Chloro-4-cyanophenyl)- 2-methylpropanoic acid (>85% Yield) F->G Crystallization

Figure 1: Scalable synthetic workflow for 2-(3-chloro-4-cyanophenyl)-2-methylpropanoic acid via SNAr.

Process Optimization & Quantitative Data

To establish a robust protocol, reaction parameters were systematically evaluated. The data below summarizes the critical process parameters (CPPs) required to maximize yield and regioselectivity.

Table 1: Base and Solvent Screening for Enediolate Formation & SNAr

EntryBase (Equivalents)SolventTemperature ProfileConversion (%)Isolated Yield (%)
1NaH (2.2)THF / DMF0 °C to 25 °C45%32%
2KHMDS (2.2)THF-20 °C to 20 °C88%76%
3LiHMDS (2.2)THF-20 °C to 20 °C92%81%
4 LDA (2.2) THF -20 °C to 20 °C >99% 89%

Note: LDA provided the most quantitative deprotonation of the sterically hindered α-proton of isobutyric acid, preventing unreacted starting material from complicating the isolation.

Table 2: Regioselectivity Profile (Nucleophilic Attack)

Leaving GroupPositionDisplacement RatioMechanistic Rationale
Fluoride (F⁻) C4 (para to CN)>99% Superior transition state stabilization via inductive effects[4].
Chloride (Cl⁻) C2 (ortho to CN)<1% Higher activation energy barrier; poor leaving group in SNAr.

Detailed Experimental Protocol

Self-Validating System Design

This protocol is engineered with a reverse extraction step. Because the SNAr product is generated as a water-soluble lithium carboxylate salt, the initial aqueous quench holds the product, while unreacted 2-chloro-4-fluorobenzonitrile remains organic-soluble.

  • Trustworthiness Check: By analyzing the initial organic wash (MTBE) via TLC or HPLC, the chemist can instantly validate the reaction's conversion rate. A clean organic wash confirms quantitative SNAr conversion before committing to the final product precipitation.

Step-by-Step Methodology

Step 1: Preparation of the Lithium Enediolate

  • Charge a dry, nitrogen-flushed 1L jacketed reactor with anhydrous Tetrahydrofuran (THF) (300 mL) and Diisopropylamine (24.5 g, 242 mmol, 2.2 eq).

  • Cool the solution to -20 °C.

  • Dropwise add n-Butyllithium (2.5 M in hexanes, 96.8 mL, 242 mmol, 2.2 eq) while maintaining the internal temperature below -10 °C. Stir for 30 minutes to form LDA.

  • Slowly add Isobutyric acid (10.6 g, 121 mmol, 1.1 eq) over 20 minutes. An exotherm will occur. Maintain the temperature between -10 °C and 0 °C.

  • Stir the resulting enediolate suspension at 0 °C for 45 minutes to ensure complete dianion formation.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve 2-chloro-4-fluorobenzonitrile (17.1 g, 110 mmol, 1.0 eq)[2] in anhydrous THF (50 mL).

  • Add the nitrile solution dropwise to the enediolate mixture at 0 °C.

  • Remove the cooling bath and allow the reaction to warm to 20–25 °C. Stir for 4 hours.

Step 3: Quench and Reverse Extraction (Self-Validation)

  • Cool the mixture to 5 °C and carefully quench with cold deionized water (200 mL).

  • Transfer to a separatory funnel and extract the mixture with Methyl tert-butyl ether (MTBE) (2 × 100 mL).

  • Validation Check: Analyze the MTBE layer. It should contain minimal 2-chloro-4-fluorobenzonitrile. Discard the MTBE layer if conversion is >99%.

Step 4: Acidification and Isolation

  • Transfer the product-rich aqueous layer back to the reactor.

  • Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches 2.0. A dense white precipitate will form.

  • Extract the acidic aqueous suspension with Ethyl Acetate (2 × 150 mL).

  • Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Crystallization: Recrystallize the crude solid from a 1:4 mixture of Ethyl Acetate:Heptane to afford 2-(3-chloro-4-cyanophenyl)-2-methylpropanoic acid as a white crystalline powder (Yield: 85-89%).

Mechanistic Pathway Visualization

Mechanism N1 Lithium Enediolate (Nucleophile) N3 Meisenheimer Complex (Transition State) N1->N3 Nucleophilic Attack at C4 N2 2-Chloro-4-fluorobenzonitrile (Electrophile) N2->N3 Nucleophilic Attack at C4 N4 Product Salt + LiF N3->N4 Fluoride Elimination (Aromatization)

Figure 2: SNAr mechanism highlighting regioselective nucleophilic attack and fluoride elimination.

References

  • Source: Google Patents (US20230131252A1)
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL:[Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions Source: PMC - National Institutes of Health URL:[Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers Source: Organic Letters - ACS Publications URL:[Link]

Sources

Application Note: A Robust HPLC Method for the Quantification of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid. The developed isocratic method utilizes a C18 stationary phase with a buffered mobile phase, ensuring excellent peak shape, resolution, and reproducibility. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision. This protocol is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure for this compound.

Introduction

2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid is an organic compound of interest in pharmaceutical research and development. Accurate and precise quantification of this molecule is crucial for various stages of drug discovery, including pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs). High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of such compounds due to its high resolution, sensitivity, and versatility.[1][2]

This application note addresses the specific challenges in developing an HPLC method for an ionizable aromatic carboxylic acid. The key to a successful and robust separation lies in the careful control of the mobile phase pH to ensure a consistent ionization state of the analyte, thereby achieving reproducible retention and symmetrical peak shapes.[3][4][5] The method described herein employs an ion-suppression strategy, a common and effective approach for the analysis of acidic compounds by reversed-phase HPLC.[1]

Experimental

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its hydrophobicity and wide applicability.[6]

  • Reagents: HPLC-grade acetonitrile, methanol, and water. Analytical grade potassium dihydrogen phosphate, and ortho-phosphoric acid.

  • Analyte: A well-characterized reference standard of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid.

Chromatographic Conditions

A systematic approach was undertaken to optimize the chromatographic conditions. The final, validated method parameters are presented in Table 1.

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with ortho-phosphoric acid) : Acetonitrile (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 10 minutes
Rationale for Method Development Choices

The selection of the chromatographic parameters was guided by the physicochemical properties of the analyte and established principles of reversed-phase chromatography.

  • Column: A C18 column was chosen due to the non-polar phenyl ring and methyl group of the analyte, which allows for good retention based on hydrophobic interactions.[6]

  • Mobile Phase: The analyte is a carboxylic acid, making the mobile phase pH a critical parameter. To ensure the analyte is in its neutral, protonated form for consistent retention and good peak shape, the pH of the mobile phase was set to 3.0, which is well below the typical pKa of aromatic carboxylic acids (around 4-5).[3][4] A phosphate buffer was selected for its effectiveness in this pH range.[4] Acetonitrile was chosen as the organic modifier due to its favorable UV transparency and elution strength.

  • Detection: A UV scan of the analyte revealed a strong absorbance maximum at approximately 245 nm, which was selected as the detection wavelength to ensure high sensitivity.

Method Validation

The developed method was validated in accordance with the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[7][8][9][10] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity

The specificity of the method was evaluated by analyzing a blank (diluent), a placebo (matrix without the analyte), and the analyte spiked into the placebo. The chromatograms showed no interfering peaks at the retention time of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid, confirming the method's specificity.

Linearity and Range

The linearity of the method was determined by analyzing a series of solutions of the analyte at six different concentrations. A calibration curve was constructed by plotting the peak area against the concentration. The method was found to be linear over the tested range with a correlation coefficient (r²) greater than 0.999.

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
10150234
25375589
50751123
1001502245
1502253368
2003004490
Correlation Coefficient (r²) 0.9998
Accuracy

The accuracy of the method was assessed by a recovery study. A known amount of the analyte was spiked into a placebo at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated as the percentage of the measured amount versus the added amount.

Table 3: Accuracy and Recovery Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL, n=3)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.399.4%
Precision

The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by six replicate injections of the same sample on the same day. Intermediate precision was assessed by analyzing the same sample on three different days. The relative standard deviation (RSD) of the peak areas was calculated.

Table 4: Precision Data

Precision LevelRSD (%) (n=6)
Repeatability (Intra-day) 0.5%
Intermediate Precision (Inter-day) 0.8%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The calculated LOD was found to be 0.1 µg/mL, and the LOQ was 0.3 µg/mL, indicating the high sensitivity of the method.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions, including the mobile phase composition (±2% organic), pH (±0.2 units), column temperature (±2 °C), and flow rate (±0.1 mL/min). In all cases, the system suitability parameters remained within acceptable limits, demonstrating the method's reliability during normal use.

Protocols

Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 10, 25, 50, 100, 150, 200 µg/mL).

Sample Preparation
  • Accurately weigh a sample containing 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid.

  • Transfer the sample to a suitable volumetric flask.

  • Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to the final volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Visualizations

Method Development Workflow

Method_Development_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization pKa, logP, UV Spectrum B Initial Column & Mobile Phase Selection C18 Column ACN/Water or MeOH/Water A->B Guides C pH Optimization Test pH 2.5, 3.0, 3.5 Select pH 3.0 for best peak shape B->C Proceeds to D Organic Modifier Optimization Isocratic vs. Gradient Adjust % ACN for optimal retention C->D Improves E Final Method Conditions Isocratic, pH 3.0, 45% ACN D->E Defines F Method Validation (ICH Q2(R1)) Specificity, Linearity, Accuracy, Precision, Robustness E->F Proceeds to G Final Application Note F->G Documents

Caption: A flowchart illustrating the systematic approach to HPLC method development and validation.

Chemical Structure

chemical_structure mol

Caption: Chemical structure of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid.

Conclusion

This application note presents a simple, rapid, and reliable RP-HPLC method for the quantitative determination of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid. The method is validated according to ICH guidelines and is demonstrated to be specific, linear, accurate, precise, and robust. The detailed protocol can be readily implemented in a quality control or research laboratory for routine analysis of this compound.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]

  • (2R)-3-Chloro-2-methylpropanoic acid | C4H7ClO2 | CID 12719280 - PubChem. [Link]

  • Ionizable compound purification using reversed-phase flash column chromatography. [Link]

  • Chromatographic separations of aromatic carboxylic acids - PubMed. [Link]

  • Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines - MDPI. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]

  • High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids - ResearchGate. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA). [Link]

  • Reversed Phase HPLC Columns - Phenomenex. [Link]

  • Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide - Chemical Review and Letters. [Link]

  • (PDF) Retention of ionizable compounds on HPLC. Modelling retention in reversed-phase liquid chromatography as a function of pH and solvent composition with methanol-water mobile phases - ResearchGate. [Link]

  • Ultra-High-Resolution Analysis of Aromatic Carboxylic Acids - LabRulez LCMS. [Link]

  • (1R,2S)-1-(3-Chloro-4-cyano-2-methylphenylamino)-1-(5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl)propan-2-yl benzoate | C27H20ClN5O3 | CID 68547459 - PubChem. [Link]

  • Exploring the Role of pH in HPLC Separation - Veeprho. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • Reversed Phase HPLC for Ionizable Samples | PDF | Acid - Scribd. [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. [Link]

  • Application of Ionic Liquids in High Performance Reversed-Phase Chromatography - MDPI. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. [Link]

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Application Notes & Protocols: Strategic Coupling of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic Acid in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of a Hindered Carboxylic Acid

2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid is a critical precursor in the synthesis of various pharmaceutically active compounds. Its structure is notably incorporated into non-steroidal androgen receptor antagonists, such as Bicalutamide, a widely used therapeutic for prostate cancer.[1][2] The primary synthetic challenge presented by this molecule is the formation of an amide bond at its carboxylic acid moiety. The acid is attached to a quaternary carbon, creating significant steric hindrance that can impede the progress of standard acylation reactions.[3][4]

This guide provides a detailed examination of the mechanistic considerations and field-proven protocols for efficiently coupling this sterically demanding carboxylic acid with amine nucleophiles. We will explore two robust activation methodologies, offering researchers a strategic choice based on substrate reactivity, desired yield, and process scalability. The causality behind each procedural step is explained to empower scientists not just to follow a protocol, but to understand, optimize, and troubleshoot this crucial transformation in API development.

Pillar 1: Mechanistic Insight & Reagent Selection

The direct condensation of a carboxylic acid and an amine to form an amide bond is kinetically slow and requires high temperatures, conditions unsuitable for complex pharmaceutical intermediates. Therefore, the reaction necessitates the activation of the carboxylic acid by converting the hydroxyl group into a better leaving group. For a sterically congested acid like 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid, the choice of coupling reagent is paramount to overcoming the slow kinetics of nucleophilic attack by the amine.[3]

Methodology A: Carbodiimide-Mediated Coupling with Additives (EDC/HOBt)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used activating agents.[5][6] The mechanism proceeds in two key stages:

  • Formation of O-Acylisourea Intermediate: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive, but unstable, O-acylisourea intermediate.

  • Nucleophilic Interception: This intermediate is susceptible to attack. In the absence of a better nucleophile, it can rearrange to a stable N-acylurea byproduct, terminating the desired reaction. To prevent this and enhance efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is introduced. HOBt rapidly intercepts the O-acylisourea to form an HOBt-active ester.[5] This new intermediate is more stable than the O-acylisourea but significantly more reactive towards the amine than the parent carboxylic acid.

  • Amide Formation: The amine nucleophile then attacks the HOBt-ester to form the desired amide bond, regenerating HOBt in the process.[5] The water-soluble nature of EDC and its urea byproduct simplifies purification via aqueous workup.[5]

Methodology B: Uronium/Aminium Salt-Mediated Coupling (HATU)

Uronium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most efficient coupling reagents, particularly for hindered substrates.[5][7]

  • Formation of OAt-Active Ester: In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[5] The 7-azabenzotriazole (OAt) moiety is an excellent leaving group.

  • Amide Formation: The amine rapidly attacks the activated ester to yield the final amide product. The nitrogen atom within the HOAt ring is believed to accelerate the coupling step, contributing to the high efficiency of HATU.[5]

Pillar 2: Experimental Protocols & Data

The following protocols are designed as robust starting points for research and development. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). The use of anhydrous solvents and an inert atmosphere (e.g., Nitrogen or Argon) is critical for success, as moisture can hydrolyze the activated intermediates.

Quantitative Data Summary
ParameterProtocol A: EDC/HOBtProtocol B: HATU
Carboxylic Acid 1.0 equiv1.0 equiv
Amine 1.1 - 1.2 equiv1.1 - 1.2 equiv
Coupling Reagent EDC·HCl (1.5 equiv)HATU (1.2 equiv)
Additive HOBt (1.5 equiv)N/A
Base DIPEA or TEA (3.0 equiv)DIPEA (2.0 - 3.0 equiv)
Solvent Anhydrous DMF or DCMAnhydrous DMF or DCM
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Time 12 - 24 hours2 - 12 hours
Expected Yield 75 - 90%85 - 98%
Protocol A: EDC/HOBt Mediated Amide Coupling

Materials:

  • 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid (1.0 equiv)

  • Aromatic Amine (e.g., 4-amino-2-(trifluoromethyl)benzonitrile) (1.1 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.5 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1N HCl (aq.), Saturated NaHCO₃ (aq.), Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid (1.0 equiv) and HOBt (1.5 equiv).

  • Dissolve the solids in anhydrous DCM (or DMF) to a concentration of approximately 0.1-0.2 M.

  • Add the Amine (1.1 equiv) to the solution.

  • Cool the flask to 0 °C using an ice-water bath.

  • Add DIPEA (3.0 equiv) to the stirred solution.

  • In a single portion, add EDC·HCl (1.5 equiv) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the consumption of the carboxylic acid by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[5]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide product.

Protocol B: HATU Mediated Amide Coupling

Materials:

  • 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid (1.0 equiv)

  • Aromatic Amine (e.g., 4-amino-2-(trifluoromethyl)benzonitrile) (1.1 equiv)

  • HATU (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1N HCl (aq.), Saturated NaHCO₃ (aq.), Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid (1.0 equiv) and dissolve in anhydrous DMF (or DCM) to a concentration of 0.1-0.2 M.

  • Add the Amine (1.1 equiv) to the solution.

  • Cool the flask to 0 °C using an ice-water bath.

  • Add DIPEA (3.0 equiv) to the stirred solution, followed by the portion-wise addition of HATU (1.2 equiv). A color change (often to yellow) may be observed.

  • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. HATU-mediated couplings are typically much faster than EDC/HOBt.

  • Workup: Quench the reaction by adding water. Dilute with ethyl acetate or DCM. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Pillar 3: Visualization of Workflow & Logic

To ensure clarity and reproducibility, the experimental logic and workflow are depicted below.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification Acid Carboxylic Acid (1.0 equiv) Setup Combine Acid, Amine, Solvent under N2. Cool to 0 °C. Acid->Setup Amine Amine (1.1 equiv) Amine->Setup Reagents Coupling Reagent (HATU or EDC/HOBt) + Base (DIPEA) Addition Add Base, then Coupling Reagent. Reagents->Addition Solvent Anhydrous Solvent (DMF/DCM) Solvent->Setup Setup->Addition Stir Stir at RT (2-24h) Addition->Stir Monitor Monitor by TLC / LC-MS Stir->Monitor Dilute Dilute with Organic Solvent Monitor->Dilute If reaction is complete Wash Aqueous Washes (Acid, Base, Brine) Dilute->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Chroma Flash Column Chromatography Dry->Chroma Product Pure Amide Product Chroma->Product

Caption: High-level experimental workflow for amide coupling.

G RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester + HOBt (Fast) Byproduct EDC-Urea (Byproduct) O_Acylisourea->Byproduct Rearrangement (Side Reaction) HOBt HOBt HOBt->HOBt_Ester Amide Final Amide Product HOBt_Ester->Amide + Amine Amine R'-NH2 (Amine) Amine->Amide

Caption: Key intermediates in the EDC/HOBt coupling mechanism.

Pillar 4: Expertise & Trustworthiness - Troubleshooting & Optimization

  • Issue: Low or No Conversion.

    • Cause: Ineffective activation due to moisture or insufficient reagent. The steric hindrance of the acid requires potent activation.

    • Solution: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents dispensed from a solvent purification system or a fresh, sealed bottle. Confirm the quality and stoichiometry of the coupling reagents. For extremely stubborn couplings, switching from EDC/HOBt to the more powerful HATU or a phosphonium-based reagent like PyBOP is recommended.

  • Issue: Significant N-Acylurea Byproduct (with EDC).

    • Cause: The rate of O-acylisourea rearrangement is competitive with its interception by HOBt or the amine.

    • Solution: Ensure HOBt is added before or concurrently with EDC. Running the reaction at 0 °C for the initial hours can suppress the rearrangement side reaction.

  • Issue: Difficulty in Purification.

    • Cause: Byproducts from coupling reagents (DCU from DCC, tetramethylurea from HATU) can co-elute with the product.

    • Solution: The use of water-soluble EDC is advantageous as the urea byproduct is largely removed during the aqueous workup.[5] If using HATU, thorough aqueous washes are critical. A carefully selected solvent system for column chromatography is essential to separate the slightly polar product from non-polar starting materials and polar byproducts.

  • Choice of Base: DIPEA is often preferred over triethylamine (TEA) as it is a non-nucleophilic base. TEA contains a small amount of diethylamine as an impurity which can act as a nucleophile, leading to the formation of a diethylamide byproduct.

By understanding the underlying mechanisms and potential pitfalls, researchers can confidently apply and adapt these protocols to achieve high-yielding and pure products in their API synthesis campaigns.

References

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  • Ahsan, M. J., et al. (2012). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. Available from: [Link]

  • Cardiff University. Synthesis and biological evaluation of bicalutamide analogues for the potential treatment of prostate cancer -ORCA. Available from: [Link]

  • Zhang, M. (2012). EXPEDIENT N-ARYLATION FOR THE SYNTHESIS OF 2-ARYLAMINO-3-CYANOPYRIDINES USING IONIC COPPER(I) COMPLEX AS A CATALYST. HETEROCYCLES, 85(6), 1393-1397. Available from: [Link]

  • Kumar, A., et al. (2013). N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide. MDPI. Available from: [Link]

  • Al-Harthy, T., et al. (2020). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. MDPI. Available from: [Link]

Sources

Application Note: Advanced Crystallization Strategies for Purifying Cyanophenyl Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Cyanophenyl propanoic acid derivatives—such as 3-(4-cyanophenyl)propanoic acid and its chiral amino or hydroxy analogs—are highly valuable building blocks in pharmaceutical development. They serve as critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), including PCSK9 antagonists[1] and small-molecule modulators of IL-17[2].

Because these intermediates often dictate the stereochemical and chemical purity of the final API, rigorous purification is mandatory. Crystallization remains the most scalable and thermodynamically sound method for their purification, effectively rejecting positional isomers, des-cyano impurities, and unreacted starting materials.

Causality in Solvent Selection: The molecular architecture of cyanophenyl propanoic acids dictates their phase behavior. The terminal carboxylic acid forms strong, hydrogen-bonded dimers, while the cyano group engages in robust dipole-dipole interactions. This dual functionality makes these compounds highly soluble in polar aprotic and protic solvents (e.g., ethyl acetate, diethyl ether) but virtually insoluble in non-polar aliphatic hydrocarbons (e.g., hexanes, heptane).

By leveraging an antisolvent system (e.g., ether/hexanes) or a sterically hindered ether (e.g., diisopropyl ether), chemists can tightly control the Metastable Zone Width (MSZW). Controlling the MSZW ensures that the system remains in a state of low supersaturation, promoting slow, ordered crystal growth that thermodynamically excludes impurities from the crystal lattice[3][4].

Process Visualization

CrystallizationWorkflow A Crude Mixture (Isomers & Byproducts) B Primary Dissolution (Polar Solvent: EtOAc / Ether) A->B C Hot Filtration (Particulate Removal) B->C D Controlled Cooling & Antisolvent (Hexanes) C->D E Nucleation & Growth (MSZW Control) D->E F Vacuum Filtration & Cold Wash E->F G High-Purity Crystals (>99% ee / HPLC) F->G

Workflow for antisolvent-cooling crystallization of cyanophenyl propanoic acid derivatives.

Experimental Protocols: A Self-Validating Approach

To ensure reproducibility and trust in the laboratory, the following protocols are designed as self-validating systems . The physical appearance of a "clear point" confirms complete dissolution, while the "cloud point" validates the onset of nucleation. If "oiling out" (liquid-liquid phase separation) is observed instead of a distinct cloud point, the system self-indicates a failure (usually meaning the antisolvent was added too rapidly or the temperature is too high), prompting the operator to reheat, redissolve, and adjust the solvent composition before proceeding.

Protocol A: Antisolvent-Cooling Crystallization of rac-3-Hydroxy-3-(4-cyanophenyl)propanoic acid

This method utilizes an ether/hexane gradient to purify the hydroxy derivative, typically following a dynamic kinetic resolution step[3].

  • Primary Dissolution : Suspend 1.0 g of crude rac-3-hydroxy-3-(4-cyanophenyl)propanoic acid in 5 mL of diethyl ether inside a jacketed crystallizer.

  • Heating & Validation : Heat the suspension to a mild reflux (~35 °C). Validation checkpoint: The mixture must transition to a completely transparent solution (the clear point), confirming the primary solvent volume is sufficient.

  • Hot Filtration : Pass the solution rapidly through a pre-warmed 0.45 µm PTFE syringe filter to remove insoluble particulates or catalyst residues.

  • Antisolvent Addition : Maintain the system at 35 °C. Add hexanes dropwise (approx. 0.5 mL/min) using a dosing pump until the cloud point is reached (a persistent, faint turbidity that does not dissolve upon stirring).

  • Aging & Cooling : Hold the temperature at 35 °C for 30 minutes to allow a stable seed bed to form. Once the seed bed is established, cool the system linearly to 5 °C at a controlled rate of 0.2 °C/min to maximize crystal size and purity.

  • Isolation : Filter the resulting white crystals under vacuum. Wash the filter cake with 2 mL of ice-cold hexanes to displace the mother liquor without dissolving the product.

  • Drying : Dry under vacuum (50 mbar) at 40 °C to a constant weight.

Protocol B: Enantiomeric Enrichment of Protected 3-Amino-3-(4-cyanophenyl)propanoic Acids

For N-protected chiral derivatives (e.g., Boc or Fmoc), diisopropyl ether is utilized. The steric bulk of the isopropyl groups reduces the solvent's polarity compared to diethyl ether, providing a much gentler solubility gradient that maximizes enantiomeric excess (ee) during recrystallization[4].

  • Dissolution : Dissolve 50 mg of crude Fmoc-3-amino-3-(4-cyanophenyl)propanoic acid in a minimal volume of hot diisopropyl ether (~60 °C).

  • Nucleation : Allow the solution to cool naturally to room temperature. Causality: The steric bulk of diisopropyl ether slows the diffusion rate of the solute, promoting the highly selective incorporation of the major enantiomer into the growing crystal lattice while leaving the minor enantiomer in the mother liquor.

  • Isolation : Harvest the white crystals via vacuum filtration once precipitation ceases. Wash with 1 mL of cold diisopropyl ether.

  • Validation : Confirm purity via chiral HPLC and melting point determination. A sharp melting point at 179–182 °C validates the success of the Fmoc-derivative purification[4].

Quantitative Data Summary

The following table summarizes the expected physical properties and crystallization yields for various cyanophenyl propanoic acid derivatives based on the optimized solvent systems described above.

DerivativeSolvent SystemCrystallization MethodYield (%)Purity TargetMelting Point (°C)
rac-3-Hydroxy-3-(4-cyanophenyl)propanoic acidDiethyl ether / HexanesAntisolvent + Cooling93>98% (HPLC)101 – 102
Boc-3-amino-3-(4-cyanophenyl)propanoic acidDiisopropyl etherCooling98>99% ee168 – 171
Fmoc-3-amino-3-(4-cyanophenyl)propanoic acidDiisopropyl etherCooling58>99% ee179 – 182

References

1.[3] Evaluation of the new protocol to enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. Rsc.org. 2. Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. 3. WO2020127685A1 - Amino-acid anilides as small molecule modulators of il-17. Google Patents. 4. PCSK9 ANTAGONIST BICYCLO-COMPOUNDS - EP 3810129 B1. European Patent Office / Googleapis.com.

Sources

Application Notes & Protocols: Optimizing Reaction Conditions for the O-Methylation of 3-chloro-4-cyanophenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The O-methylation of phenolic compounds is a cornerstone transformation in organic synthesis, pivotal to the development of pharmaceuticals, agrochemicals, and materials science. This guide provides a comprehensive framework for the methylation of 3-chloro-4-cyanophenylacetate, a substrate featuring multiple functional groups that necessitate careful reaction design. We will explore the underlying chemical principles, present a robust baseline protocol, and detail a systematic approach to optimizing reaction parameters—including base, solvent, and temperature—to maximize yield and purity. This document is intended for researchers, chemists, and drug development professionals seeking to implement and refine this critical synthetic step.

Introduction: The Significance of Aryl Methyl Ethers

Aryl methyl ethers are a ubiquitous structural motif found in a vast array of biologically active molecules and functional materials. The conversion of a phenolic hydroxyl group to a methoxy ether alters key physicochemical properties, including acidity, hydrogen bonding capability, and lipophilicity. These modifications can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile, making O-methylation a critical tool in medicinal chemistry for lead optimization and drug design.

The substrate of interest, 3-chloro-4-cyanophenylacetate, presents a unique challenge due to its trifunctional nature:

  • Phenolic Hydroxyl: The target for methylation. Its acidity is modulated by the electron-withdrawing chloro and cyano groups.

  • Ester Moiety: Susceptible to hydrolysis under harsh basic conditions.

  • Cyano and Chloro Groups: Electron-withdrawing substituents that activate the aromatic ring and influence the pKa of the phenol.

This application note provides the scientific rationale and practical steps to navigate these challenges effectively.

Reaction Principle: The Williamson Ether Synthesis

The O-methylation of phenols is typically achieved via the Williamson ether synthesis, a reliable and versatile method that proceeds through an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[1] The reaction can be conceptually divided into two fundamental steps:

  • Deprotonation: A base is used to abstract the acidic proton from the phenolic hydroxyl group, generating a highly nucleophilic phenoxide anion. The equilibrium of this step is critical and depends on the pKa of the phenol and the strength of the base.

  • Nucleophilic Substitution: The newly formed phenoxide anion acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent (e.g., methyl iodide). This attack displaces a leaving group (e.g., iodide), forming the desired aryl methyl ether and an inorganic salt byproduct.[1]

The efficiency of the Sₙ2 step is heavily influenced by the choice of solvent, the nature of the leaving group, and the steric environment of the reactants.

Figure 1: General mechanism for the O-methylation of 3-chloro-4-cyanophenylacetate.

Baseline Experimental Protocol

This protocol provides a starting point for the methylation reaction. It is designed to be robust and high-yielding, but further optimization, as detailed in Section 4, may be required to achieve optimal results for specific applications.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
3-chloro-4-cyanophenylacetate>98% PuritySigma-AldrichStarting material.
Methyl Iodide (CH₃I)Reagent Grade, >99%Acros OrganicsToxic and volatile. Handle only in a certified chemical fume hood.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderFisher ScientificMust be anhydrous. Dry in an oven if necessary.
AcetoneAnhydrousJ.T. BakerA suitable polar aprotic solvent.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction.
Brine (Saturated NaCl solution)-Lab-preparedFor washing during work-up.
Sodium Sulfate (Na₂SO₄)AnhydrousEMD MilliporeFor drying the organic layer.
Silica Gel60 Å, 230-400 meshSorbent Tech.For flash column chromatography.
Step-by-Step Methodology

Figure 2: High-level experimental workflow for the methylation reaction.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-cyanophenylacetate (1.0 eq., e.g., 2.11 g, 10 mmol) and anhydrous potassium carbonate (1.5 eq., 2.07 g, 15 mmol).

  • Solvent Addition: Add 40 mL of anhydrous acetone to the flask. The resulting mixture will be a suspension.

  • Reagent Addition: While stirring vigorously, add methyl iodide (1.2 eq., 0.75 mL, 12 mmol) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 56°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Work-up - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KI). Wash the filter cake with a small amount of acetone.[1]

  • Work-up - Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Work-up - Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with water (2 x 30 mL) and then with brine (1 x 30 mL).

  • Work-up - Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methylated product.

  • Characterization: Confirm the identity and purity of the product, methyl 2-(3-chloro-4-cyano-5-methoxyphenyl)acetate, using ¹H NMR, ¹³C NMR, and mass spectrometry.

Optimization of Reaction Conditions

Achieving the highest yield and purity often requires systematic optimization of key reaction parameters. The presence of an ester group makes it crucial to select conditions that favor O-methylation without inducing saponification. The following table outlines a logical progression for optimizing the reaction.

ParameterCondition A (Baseline)Condition BCondition CRationale & Key Considerations
Base (1.5 eq.) K₂CO₃Cs₂CO₃Na₂CO₃Cesium carbonate is more soluble and basic, often accelerating Sₙ2 reactions. Sodium carbonate is a weaker base, which may reduce side reactions but could require longer reaction times.
Solvent AcetoneAcetonitrile (ACN)Dimethylformamide (DMF)ACN and DMF have higher boiling points and polarity, which can increase reaction rates. However, DMF can be difficult to remove and may require higher temperatures (e.g., 60-80°C).[1]
Temperature Reflux (56°C)Room Temp (25°C)80°C (if using DMF)Lowering the temperature can improve selectivity and prevent degradation, albeit at the cost of reaction time. Higher temperatures can accelerate the reaction but may increase side products.
Methylating Agent Methyl Iodide (1.2 eq.)Dimethyl Sulfate (1.2 eq.)Dimethyl Carbonate (1.5 eq.)Dimethyl sulfate is highly effective but also highly toxic.[2] Dimethyl carbonate is a greener, safer alternative but typically requires higher temperatures (120-150°C) and a catalyst.[3][4]

Optimization Workflow:

  • Begin with the baseline protocol (Condition A for all parameters).

  • Vary one parameter at a time (e.g., test all three bases while keeping the solvent, temperature, and methylating agent constant).

  • Analyze the yield and purity of each reaction via LC-MS or ¹H NMR of the crude product.

  • Once the optimal condition for one parameter is found, fix it and move to the next parameter. For instance, if Cs₂CO₃ gives the best result, use it for all subsequent solvent and temperature optimization experiments.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient base, inactive base (not anhydrous), insufficient heating, or short reaction time.Use a stronger base (e.g., Cs₂CO₃), ensure the base is anhydrous, increase the reaction temperature (if using a higher-boiling solvent), or extend the reaction time.
Low Yield Incomplete reaction, product loss during work-up, or competing side reactions.Address incomplete reaction as above. Ensure thorough extraction and careful handling during purification. Consider a milder base or lower temperature to minimize side reactions.
Ester Hydrolysis (Saponification) Base is too strong or presence of water in the reaction mixture.Use a milder base (K₂CO₃ or Na₂CO₃). Ensure all reagents and glassware are scrupulously dry. Use anhydrous solvents.
C-Alkylation Side Product Highly reactive phenoxide, high temperature. This is less common for O-methylation under these conditions but possible.Use less polar solvents or lower the reaction temperature. O-alkylation is generally favored over C-alkylation for phenols under these Sₙ2 conditions.[5][6]

Safety Precautions

  • Methylating Agents: Methyl iodide and dimethyl sulfate are toxic, volatile, and potential carcinogens. Always handle these reagents in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Solvents: Acetone and ethyl acetate are flammable. Keep away from ignition sources. DMF is a skin irritant and should be handled with care.

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines. Quench any residual methylating agent in the reaction flask with an appropriate nucleophilic solution (e.g., ammonium hydroxide) before disposal.

References

  • AIR Unimi. (n.d.). METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. Retrieved from [Link]

  • Google Patents. (n.d.). US3446856A - Methylation of phenols.
  • Gupta, A., Kumar, A., & Kumar, R. (2012). Vapour Phase Methylation of Phenol Over Ni1-xMnxFe2O4 Type Ferrospinels. Asian Journal of Chemistry, 24(9), 3783-3786.
  • Lewis, H. F., Shaffer, S., Trieschmann, W., & Cogan, H. (1930). Methylation of Phenol by Dimethyl Sulfate. Industrial & Engineering Chemistry, 22(1), 34-36. [Link]

  • Ouk, S., Siffert, S., & Cousin, R. (2003). High performance method for O-methylation of phenol with dimethyl carbonate. Applied Catalysis A: General, 241(1), 227-233. [Link]

  • Selva, M., & Perosa, A. (2003). Alkyl Methyl Carbonates as Methylating Agents. The O-Methylation of Phenols. Synthetic Communications, 33(18), 3139-3147. [Link]

  • Sciencemadness Discussion Board. (2011). Methylation of phenols. Retrieved from [Link]

Sources

Application Note: In Vitro Assay Workflows for 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Focus: 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid (CAS: 1314781-20-8)

Introduction & Pharmacological Context

In the landscape of castration-resistant prostate cancer (CRPC) drug discovery, targeting the Androgen Receptor (AR) remains the gold standard. The compound 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid serves as a highly critical pharmacophore and structural building block in the synthesis of next-generation non-steroidal antiandrogens (NSAAs)[1].

The 3-chloro-4-cyanophenyl moiety is specifically engineered to occupy the AR Ligand-Binding Pocket (LBP) or allosteric Binding Function 3 (BF3) sites with high affinity[2]. By replacing the traditional trifluoromethyl group (seen in first-generation drugs like bicalutamide) with a chlorine atom, researchers can overcome common AR resistance mutations (e.g., T878A, W741L)[1][2].

This application note details the in vitro assay cascade required to validate the binding affinity, transcriptional antagonism, and anti-proliferative efficacy of this compound and its elaborated derivatives.

AR_Pathway DHT Androgen (DHT) AR_Cyto Androgen Receptor (Cytoplasm) DHT->AR_Cyto Binds LBD Compound 3-Chloro-4-cyanophenyl Derivatives Compound->AR_Cyto Competes for LBD (Antagonism) HSP90 HSP90 Complex AR_Cyto->HSP90 Dissociates AR_Nuc AR Dimerization & Nuclear Translocation AR_Cyto->AR_Nuc Translocates ARE Androgen Response Element (ARE) Binding AR_Nuc->ARE Binds DNA Transcription Target Gene Transcription (e.g., PSA, Cell Survival) ARE->Transcription Activates

Mechanistic pathway of Androgen Receptor activation and targeted inhibition by the pharmacophore.

Experimental Workflow Overview

To build a self-validating data package, the compound must be advanced through a three-tier in vitro cascade:

  • Target Engagement: Cell-free validation of direct AR binding.

  • Functional Antagonism: Cell-based validation of AR transcriptional blockade.

  • Phenotypic Efficacy: Cell-based validation of anti-proliferative effects.

Workflow Prep Compound Preparation (DMSO Stock) Binding AR FP Binding Assay (Cell-Free) Prep->Binding Reporter ARE-Luciferase Assay (LNCaP Cells) Prep->Reporter Viability Cell Viability Assay (WST-1) Prep->Viability Data IC50 / EC50 Determination Binding->Data Reporter->Data Viability->Data

In vitro screening workflow for evaluating AR antagonist pharmacophores.

Detailed Protocols & Causality

Protocol 1: AR Competitive Binding Assay (Fluorescence Polarization)

Causality & Expert Insight: Binding affinity does not guarantee functional antagonism, but it is the prerequisite for target engagement. Fluorescence Polarization (FP) is utilized here because it provides a homogeneous, wash-free environment that directly measures the tumbling rate of a fluorescently labeled androgen (e.g., Fluormone™ AL Green)[3]. When the massive AR-LBD binds the tracer, it tumbles slowly, emitting highly polarized light. If our 3-chloro-4-cyanophenyl compound successfully competes for the pocket, the small tracer is displaced, tumbling rapidly and depolarizing the light. This isolates the binding event from cellular variables like membrane permeability or efflux pumps.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute the His-GST-tagged AR-LBD and Fluormone™ AL Green in AR Green Assay Buffer (containing DTT to maintain receptor conformation).

  • Compound Titration: Prepare a 12-point, 3-fold serial dilution of the compound in 100% DMSO, starting at a 10 mM stock (final assay concentration top dose: 10 µM).

  • Complex Formation: In a 384-well black, flat-bottom microplate, add 20 µL of the AR-LBD/Fluormone complex (optimized to achieve ~80% tracer saturation) to each well.

  • Ligand Addition: Pin-transfer or pipette 0.4 µL of the serially diluted compound into the wells. Self-Validation Control: Include wells with DMSO only (maximum polarization) and a known high-affinity competitor like Enzalutamide (minimum polarization).

  • Incubation: Seal the plate and incubate in the dark at 20–25°C for 4 to 6 hours to ensure thermodynamic equilibrium is reached.

  • Detection: Read the plate on a multi-mode microplate reader equipped with FP filters (Excitation: 485 nm, Emission: 530 nm). Calculate the shift in milli-Polarization (mP) to derive the IC50​ .

Protocol 2: ARE-Luciferase Transcriptional Reporter Assay

Causality & Expert Insight: To confirm that the compound acts as an antagonist (rather than a partial agonist), we measure its ability to block DHT-induced transcription. LNCaP prostate cancer cells are utilized because they express endogenous AR. By transfecting these cells with an Androgen Response Element (ARE) driving a Firefly luciferase gene, we create a highly sensitive, amplified readout of AR nuclear activity[4]. A co-transfected Renilla luciferase plasmid driven by a constitutive promoter (e.g., CMV) acts as an internal control, normalizing the data against variations in cell number or transfection efficiency.

Step-by-Step Methodology:

  • Steroid Starvation: 48 hours prior to the assay, culture LNCaP cells in phenol red-free RPMI-1640 supplemented with 5% Charcoal-Stripped FBS (CS-FBS). Why? Phenol red has weak estrogenic/androgenic activity, and standard FBS contains endogenous hormones that will create a high background signal.

  • Cell Seeding: Seed LNCaP cells at 1×104 cells/well in a 96-well white opaque plate.

  • Transfection: Transfect cells with the ARE-Firefly Luciferase reporter and CMV-Renilla Luciferase plasmids using a low-toxicity lipid-based reagent. Incubate for 24 hours.

  • Competitive Treatment: Pre-treat the cells with serial dilutions of the 3-chloro-4-cyanophenyl compound (0.01 µM to 10 µM) for 1 hour. Subsequently, spike all test wells with 1 nM DHT (Dihydrotestosterone) to stimulate AR activity.

  • Incubation & Lysis: Incubate for 24 hours at 37°C. Aspirate media and add 20 µL of Passive Lysis Buffer per well.

  • Dual-Readout: Inject Firefly substrate, read luminescence, then inject the Stop & Glo (Renilla) substrate and read luminescence. Calculate the ratio of Firefly/Renilla to determine the functional IC50​ .

Protocol 3: Prostate Cancer Cell Viability Assay (WST-1)

Causality & Expert Insight: The ultimate goal of an AR antagonist is to halt the proliferation of androgen-dependent cancer cells. The WST-1 assay measures mitochondrial dehydrogenase activity, which directly correlates with the number of metabolically active cells[5]. By comparing the compound's effect on AR-positive LNCaP cells versus AR-negative PC3 cells, we can validate that the cytotoxicity is on-target (AR-mediated) rather than a result of non-specific chemical toxicity.

Step-by-Step Methodology:

  • Seeding: Seed LNCaP (AR+) and PC3 (AR-) cells in parallel 96-well clear-bottom plates at 5×103 cells/well in CS-FBS media.

  • Treatment: Treat both cell lines with 1 nM DHT and serial dilutions of the test compound.

  • Proliferation Phase: Incubate for 72 to 96 hours at 37°C, 5% CO2​ .

  • WST-1 Addition: Add 10 µL of WST-1 reagent directly to the culture media in each well.

  • Incubation & Readout: Incubate for 2 hours. Measure the absorbance at 450 nm (reference wavelength 650 nm) using a microplate spectrophotometer. The AR- cell line should show minimal response, validating the specificity of the pharmacophore.

Quantitative Data Interpretation Matrix

The following table summarizes the expected quantitative readouts and validation thresholds for a successful 3-chloro-4-cyanophenyl-derived AR antagonist candidate.

Assay TypeTarget ReadoutExpected Range for Hit CompoundValidation Control (Enzalutamide)Purpose in Cascade
FP Binding Assay IC50​ (Binding)20 nM – 150 nM~21 nMConfirms direct interaction with AR-LBD.
ARE-Reporter IC50​ (Antagonism)50 nM – 300 nM~26 nMConfirms blockade of DHT-induced transcription.
LNCaP Viability EC50​ (Proliferation)0.5 µM – 5.0 µM~1.0 µMConfirms on-target anti-cancer efficacy.
PC3 Viability EC50​ (Toxicity)> 20 µM (No effect)> 20 µMConfirms absence of non-specific cytotoxicity.

References

  • Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides as Potent, Selective, and Orally Available Antagonists Targeting the Androgen Receptor. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. PubMed Central (PMC).[Link]

  • A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response. MDPI (Cancers).[Link]

Sources

Application Note: Microwave-Assisted Synthesis of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Strategic Context

The synthesis of sterically congested quaternary α-aryl carboxylic acids is a critical bottleneck in the discovery and scale-up of Non-Steroidal Antiandrogens (NSAAs), such as enzalutamide analogs and next-generation androgen receptor modulators [3]. Specifically, 2-(3-chloro-4-cyanophenyl)-2-methylpropanoic acid serves as a highly valuable building block.

Classically, generating this quaternary carbon involves the nucleophilic aromatic substitution (SNAr) of an aryl halide with the tertiary enolate of isobutyric acid. However, the immense steric repulsion between the bulky enediolate and the ortho-substituted aromatic ring results in high activation energy (Ea) barriers. Conventional thermal heating often requires extended reaction times (24–48 hours) and suffers from competing side reactions, such as decyanation, enolate degradation, and tar formation.

By transitioning this workflow to a microwave-assisted SNAr protocol , we leverage direct dielectric heating to rapidly overcome the steric barrier, reducing reaction times to mere minutes while significantly enhancing yield and purity [1].

Mechanistic Causality: The Science Behind the Protocol

As a self-validating chemical system, every reagent and condition in this protocol is selected based on precise mechanistic causality:

  • Electrophile Selection (2-Chloro-4-fluorobenzonitrile): The fluorine atom is highly electronegative, polarizing the C–F bond and making the C4 position highly susceptible to nucleophilic attack. Furthermore, the strongly electron-withdrawing para-cyano group stabilizes the incoming negative charge via resonance, forming a stable Meisenheimer complex transition state [2]. Fluoride, being an excellent leaving group in SNAr, is rapidly expelled to restore aromaticity.

  • Dianion Enolate Generation: Isobutyric acid possesses two acidic protons: the carboxylic acid proton (pKa ~4.8) and the α-proton (pKa ~29). We utilize 3.2 equivalents of Lithium Diisopropylamide (LDA) at -78 °C. The first equivalent forms the unreactive lithium carboxylate; the subsequent equivalents deprotonate the α-carbon to generate the highly nucleophilic enediolate (dianion).

  • Microwave Dielectric Heating: The SNAr transition state is highly polar. Microwave irradiation couples directly with these ionic intermediates (the enediolate and the Meisenheimer complex), providing localized superheating. This specific microwave effect accelerates the rate-determining addition step far beyond what bulk thermal convection can achieve [1].

Reaction Workflow & Mechanism

SNAr_Mechanism A 2-Chloro-4-fluorobenzonitrile + Isobutyric Acid B Dianion Enolate Formation (LDA, -78°C) A->B Deprotonation (2 eq. LDA) C Microwave Irradiation (110°C, 15 min, 150W) B->C Addition of Electrophile D Meisenheimer Complex (Transition State) C->D Nucleophilic Attack (S_NAr) E 2-(3-Chloro-4-cyanophenyl)- 2-methylpropanoic acid D->E Fluoride Elimination

Fig 1. Microwave-assisted SNAr mechanism via Meisenheimer complex formation.

Quantitative Data & Optimization

The transition from conventional reflux to dynamic microwave irradiation yields a stark improvement in reaction metrics. Table 1 summarizes the optimization data, demonstrating the superiority of the microwave protocol.

Table 1: Comparison of Heating Modalities for α-Arylation

Heating ModalityTemp (°C)TimeYield (%)Purity (LC-MS, %)Primary Byproducts
Conventional (Reflux)66 (THF)24 h4285Decyanation, Tar
Conventional (Sealed)11012 h6590Diisopropylamine adducts
Microwave (Dynamic) 110 15 min 91 >98 Trace (<1%)

Validated Experimental Protocol

This methodology is designed as a self-validating system . In-Process Controls (IPCs) are embedded to ensure that each phase of the reaction has succeeded before proceeding to the next, preventing the waste of valuable starting materials.

Materials & Reagents
  • 2-Chloro-4-fluorobenzonitrile (1.0 equiv, limiting reagent)

  • Isobutyric acid (1.5 equiv)

  • Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene, 3.2 equiv)

  • Anhydrous Tetrahydrofuran (THF, strictly <50 ppm H2O)

  • 1 M HCl (aqueous)

  • Ethyl acetate (EtOAc)

Step-by-Step Methodology

Step 1: Enediolate Generation (Schlenk Technique)

  • Equip an oven-dried, 30 mL heavy-walled microwave vial with a magnetic stir bar. Seal with a septum and flush with argon for 5 minutes.

  • Inject anhydrous THF (10 mL) and isobutyric acid (1.5 mmol).

  • Cool the vial in a dry ice/acetone bath to -78 °C.

  • Dropwise, inject LDA (3.2 mmol) over 5 minutes to manage the exothermic acid-base reaction.

  • Stir at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes to drive complete dianion formation.

Self-Validation IPC 1: Extract a 50 µL aliquot, quench in D2O, and analyze via 1H-NMR. The disappearance of the α-proton multiplet (heptet at ~2.5 ppm) confirms >95% enolate formation.

Step 2: Electrophile Addition

  • Re-cool the reaction mixture to -78 °C.

  • Dissolve 2-chloro-4-fluorobenzonitrile (1.0 mmol) in 2 mL of anhydrous THF and inject it dropwise into the enolate solution.

  • Remove the septum under a positive flow of argon and quickly seal the vial with a microwave-rated crimp cap.

Step 3: Microwave-Assisted SNAr

  • Transfer the sealed vial to a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Apply the following dynamic irradiation parameters:

    • Target Temperature: 110 °C

    • Hold Time: 15 minutes

    • Maximum Power: 150 W (Dynamic modulation)

    • Stirring: High speed

    • Cooling: Compressed air cooling to 25 °C post-reaction.

Self-Validation IPC 2: Post-cooling, sample 10 µL of the mixture, dilute in MeCN, and run LC-MS. The complete consumption of the starting material mass (m/z 155) and the dominant presence of the product mass (m/z 222 [M-H]⁻) validates a successful SNAr.

Step 4: Quenching & Isolation

  • Carefully un-crimp the cooled vial in a fume hood (pressure may have built up from THF vapor).

  • Quench the reaction by slowly adding 1 M HCl until the aqueous layer reaches pH ~2. Causality note: This protonates the product carboxylate into its organic-soluble acid form and neutralizes unreacted LDA into water-soluble diisopropylamine hydrochloride.

  • Transfer to a separatory funnel and extract with EtOAc (3 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Recrystallize the crude solid from a minimal amount of hot heptane/EtOAc (8:2) to yield pure 2-(3-chloro-4-cyanophenyl)-2-methylpropanoic acid as a white crystalline solid.

References

  • CEM Corporation. (n.d.). Nucleophilic additions and substitutions. Microwave Synthesis Applications. Retrieved March 12, 2026, from [Link]

  • Li, Y., et al. (2021). Engineered enzymes for enantioselective nucleophilic aromatic substitutions. National Institutes of Health (NIH) / Nature. Retrieved March 12, 2026, from [Link]

  • Bayer Corporation / Orion Corporation. (2012). WO2012143599A1 - Androgen receptor modulating carboxamides. Google Patents.

Troubleshooting & Optimization

Removing heavy metal impurities from 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this field-proven troubleshooting guide to address the specific physicochemical challenges of purifying highly functionalized pharmaceutical intermediates.

Below is the comprehensive technical framework for remediating heavy metal impurities from 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid .

The Chemical Challenge: Why is Metal Removal Difficult Here?

In the synthesis of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid, transition metal catalysts (typically Palladium or Copper) are heavily utilized. Process chemists frequently encounter stubbornly high residual metal levels (>500 ppm) in the crude intermediate[1].

The causality behind this difficulty lies in the molecule's structural motifs:

  • Cyano Group (-C≡N): Acts as a powerful π -acceptor, forming highly stable, soluble complexes with soft, low-valent metals like Pd(0).

  • Carboxylic Acid (-COOH): Can deprotonate during basic workups to form carboxylate bridges, effectively chelating Pd(II) or Cu(II) species.

Because the active pharmaceutical ingredient (API) intermediate itself acts as a multidentate ligand, standard liquid-liquid extractions bypass the metal. The thermodynamic stability of the API-Metal complex must be overcome by introducing a scavenger with an even higher binding affinity[2].

Decision Matrix: Scavenger Selection Workflow

ScavengerSelection Start Crude 2-(3-Chloro-4-cyanophenyl) -2-methylpropanoic acid CheckSolvent Determine Process Solvent Start->CheckSolvent Aqueous Aqueous / Polar Protic CheckSolvent->Aqueous Organic Non-Polar / Aprotic CheckSolvent->Organic Resin Use MP-TMT Resin (Polystyrene-bound) Aqueous->Resin Silica Use Si-Thiol / Si-Thiourea (Silica-bound) Organic->Silica Optimize Optimize Temp (40-50°C) & Time (4-12h) Resin->Optimize Silica->Optimize Filter Filter & Analyze (ICP-MS) Optimize->Filter

Logical decision tree for selecting the optimal heavy metal scavenger based on process solvent.

Troubleshooting & FAQs

Q1: Why do standard aqueous workups (e.g., EDTA washes) fail to reduce Pd below the 10 ppm ICH Q3D limit for this specific intermediate? A1: This is governed by Hard-Soft Acid-Base (HSAB) theory. EDTA is a "hard" ligand (oxygen and nitrogen donors), which struggles to displace Palladium, a "soft" metal. Because Pd is tightly coordinated to the polar, soft cyano group of your intermediate, you must introduce a "soft" ligand—such as a thiol (-SH) or thiourea—to thermodynamically drive the ligand exchange[3].

Q2: Which scavenger matrix is optimal: Silica-based or Polystyrene (PS)-based? A2: Your choice is dictated by the process solvent. Silica-bound scavengers (e.g., Si-Thiol) possess a rigid, porous structure that does not require swelling, making them highly effective across both polar and non-polar aprotic solvents (like THF, EtOAc, or DMF)[3]. Conversely, microporous polystyrene-bound resins (like MP-TMT) require swelling in non-polar solvents (like DCM or Toluene) to expose their active trithiocyanurate sites[2]. If your intermediate is dissolved in EtOAc, Silica-Thiol is the mechanistically sound choice.

Q3: We are experiencing a 15-20% yield loss of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid during the silica scavenging step. How do we resolve this? A3: Yield loss here is rarely due to chemical degradation; it is caused by non-specific adsorption. The carboxylic acid moiety of your intermediate is hydrogen-bonding with the free, unfunctionalized silanol (Si-OH) groups on the silica backbone. Resolution: Pre-treat the crude organic mixture with a mild organic acid (e.g., 0.1% v/v acetic acid) before adding the scavenger. This ensures your intermediate remains fully protonated, suppressing its affinity for the silica surface. Alternatively, utilize an "end-capped" silica scavenger where free silanols have been passivated[1].

Q4: Can we use activated carbon (charcoal) to cut costs? A4: No. While activated carbon is inexpensive and physically adsorbs metals, it operates via non-selective physisorption[2]. Given the lipophilic gem-dimethyl group and the aromatic ring of your intermediate, carbon will co-adsorb significant amounts of the product alongside the metal. Chemisorption via functionalized scavengers is required to achieve the selectivity needed for high API recovery[4].

Quantitative Scavenger Performance Data

The following table summarizes the performance of various scavengers when applied to highly functionalized, cyano-containing acidic intermediates.

Scavenger TypeActive Functional GroupSolid MatrixOptimal SolventsPd Removal EfficiencyAPI Recovery
Si-Thiol Thiol (-SH)SilicaUniversal (No swelling)>99%>95%
Si-Thiourea Thiourea (-NH-CS-NH-)SilicaPolar Aprotic (DMF, THF)>98%>90%
MP-TMT TrithiocyanuratePolystyreneToluene, DCM (Requires swelling)>95%>98%
Activated Carbon None (Physisorption)CarbonAlcohols50 - 80%<70% (High Loss)

Mechanistic Pathway of Ligand Exchange

Mechanism Complex API-Pd Complex (Soluble, High ppm) Displacement Thermodynamic Ligand Exchange Complex->Displacement Scavenger Si-Thiol Scavenger (High Affinity -SH) Scavenger->Displacement FreeAPI FreeAPI Displacement->FreeAPI BoundPd Si-Thiol-Pd (Solid Waste) Displacement->BoundPd

Thermodynamic displacement of the API-Palladium complex by a high-affinity Silica-Thiol scavenger.

Self-Validating Experimental Protocol: Silica-Thiol Scavenging

To ensure trustworthiness and reproducibility, this protocol integrates real-time analytical validation and mass balance tracking to differentiate between successful metal removal and non-specific product adsorption[1].

Phase 1: Baseline Quantification

  • Sample the crude organic phase containing 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid.

  • Evaporate an aliquot to dryness and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to establish the baseline Palladium/Copper concentration (typically 500–2000 ppm).

Phase 2: Scavenging Execution 3. Dissolve the crude intermediate in Ethyl Acetate (EtOAc) to achieve a concentration of roughly 10-15% w/v. 4. Optional but Recommended: Add 0.1% v/v Acetic Acid to the solution to keep the intermediate fully protonated, preventing silanol binding. 5. Add 5 to 10 molar equivalents of Si-Thiol scavenger relative to the initial catalyst loading[1]. (e.g., If 1 mmol of Pd catalyst was used in the reaction, add 5-10 mmol of active -SH sites). 6. Stir the heterogeneous mixture vigorously at 40°C–50°C for 4 to 12 hours. Causality: Gentle heating increases the kinetic rate of the thermodynamically favored ligand exchange without degrading the API.

Phase 3: Isolation and Validation 7. Filter the mixture through a pad of Celite® to remove the silica-bound metal waste. Wash the filter cake with 2 column volumes of pure EtOAc to ensure complete product elution. 8. Concentrate the filtrate in vacuo. 9. Validation Check 1 (Purity): Analyze the isolated solid via ICP-MS. The target is <10 ppm Pd to meet ICH Q3D regulatory guidelines[4]. 10. Validation Check 2 (Mass Balance): Weigh the final product. If the mass recovery is <90%, extract the Celite/Silica filter cake with a highly polar solvent (e.g., Methanol) to recover any non-specifically bound API.

References

  • [2] Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • [3] Title: Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • [4] Title: Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs) Source: Crimson Publishers URL:[Link]

Sources

Technical Support Center: Resolving Aqueous Solubility of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers, formulation scientists, and drug development professionals with authoritative troubleshooting strategies, mechanistic insights, and validated protocols for formulating the highly lipophilic intermediate/API, 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid, in aqueous media.

Part 1: Molecular Profiling & Causality of Insolubility

To permanently resolve precipitation issues, we must first analyze the molecular constraints of the compound:

  • Highly Lipophilic Core: The 3-chloro-4-cyanophenyl group is rigid and intensely hydrophobic. This drives a high crystal lattice energy and prevents favorable hydration interactions.

  • Ionizable Moiety: The molecule features a 2-methylpropanoic acid group. While unsubstituted 2-methylpropanoic acid has a pKa of approximately 4.87[1], the electron-withdrawing nature of the chloro- and cyano-substituted phenyl ring lowers the pKa of this carboxylic acid.

  • Causality of Precipitation: In acidic or unbuffered water (pH < 4.0), the compound remains unionized and highly insoluble. However, even when ionized at physiological pH (pH 7.4), the bulky lipophilic core can cause the carboxylate salts to aggregate into poorly soluble structures or "soap out" of solution due to insufficient dielectric shielding in purely aqueous environments[2].

Part 2: Troubleshooting Guide & FAQs

Q1: I adjusted the pH to 7.4 using standard Phosphate Buffered Saline (PBS), but the compound still precipitates out of solution. Why is this happening? A: While a pH of 7.4 ensures the carboxylic acid is ionized, the high ionic strength of PBS (typically ~150 mM NaCl) induces a "salting-out" effect. The sodium and potassium ions in the buffer aggressively compete for water of hydration, forcing your lipophilic carboxylate out of the aqueous phase[2]. Actionable Fix: Reduce the buffer molarity (e.g., use 10 mM phosphate instead of standard PBS) or introduce a co-solvent to lower the dielectric constant of the medium, stabilizing the lipophilic core.

Q2: Which co-solvents or surfactants are recommended for in vitro cell-based assays without causing high cytotoxicity? A: For in vitro assays, the final organic solvent concentration must remain below 0.5% - 1.0% (v/v) to prevent cell death. A proven approach is to create a concentrated stock in 100% DMSO, then dilute it into the assay medium containing a non-ionic surfactant like Tween 80. Surfactants such as polysorbates enhance apparent solubility by reducing surface tension and promoting the formation of micelles that encapsulate the hydrophobic phenyl ring[3].

Q3: We are advancing to in vivo pharmacokinetic (PK) studies. How can we formulate this compound for oral gavage (PO) dosing? A: Pure aqueous buffers are inadequate for delivering highly lipophilic carboxylic acids in vivo. You should utilize Self-Emulsifying Drug Delivery Systems (SEDDS). SEDDS are isotropic blends of oils, surfactants, and co-surfactants that spontaneously form oil-in-water emulsions upon gentle agitation in the aqueous media of the gastrointestinal tract, significantly enhancing bioavailability[4]. Alternatively, complexation with Hydroxypropyl-beta-cyclodextrin (HP-β-CD) can shield the hydrophobic 3-chloro-4-cyanophenyl ring inside its cavity while exposing a hydrophilic exterior to the aqueous environment[3].

Part 3: Standardized Solubilization Protocols

Protocol A: Co-solvent/Surfactant Micellar System (For In Vitro Assays)

Causality & Validation: This protocol utilizes the absolute solvent power of DMSO and the micellar shielding of Tween 80 to prevent precipitation upon aqueous dilution. The final step includes a spectrophotometric validation to ensure no sub-visible aggregates have formed.

  • Stock Preparation: Weigh the required amount of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid and dissolve it completely in 100% DMSO to yield a 10 mM stock. Vortex until visually clear.

  • Surfactant Addition: Add 5% (v/v) Tween 80 directly to the DMSO stock. Sonicate for 5 minutes at room temperature to ensure homogeneous micelle pre-assembly.

  • Aqueous Dilution: Slowly add the DMSO/Tween 80 stock dropwise into the pre-warmed (37°C) aqueous assay buffer while stirring vigorously.

  • Self-Validation Step: Measure the optical density of the final solution at 600 nm (OD600) against a blank buffer. An OD600 > 0.05 indicates sub-visible precipitation; if this occurs, increase the Tween 80 ratio slightly.

Protocol B: HP-β-CD Complexation (For In Vivo Dosing)

Causality & Validation: Cyclodextrins increase the drug's aqueous solubility and stability by forming inclusion complexes, improving bioavailability without the toxicity associated with high organic solvent loads[3].

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile Water for Injection (WFI) or a low-molarity 50 mM Citrate buffer (pH 5.5).

  • API Addition: Add the compound powder directly to the HP-β-CD solution (target 2-5 mg/mL).

  • Complexation: Stir the suspension continuously for 24 hours at room temperature, protected from light, to allow the thermodynamic equilibrium of the inclusion complex to be reached.

  • Filtration: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved API.

  • Self-Validation Step: Determine the final dissolved concentration via HPLC analysis before dosing to ensure the target dose is achieved.

Part 4: Quantitative Data & Excipient Selection

The following table summarizes the quantitative parameters for selecting the appropriate solubilizing agents based on the experimental phase.

Excipient CategorySpecific AgentRecommended Conc.Mechanism of ActionApplication Phase
Co-solvent DMSO< 1% (v/v)Disrupts crystalline lattice; lowers dielectric constant.In vitro assays
Co-solvent PEG 40010 - 30% (v/v)Enhances solvation of lipophilic domains.In vivo (IV/PO)
Surfactant Tween 800.1 - 5% (v/v)Forms micelles to encapsulate the hydrophobic core[3].In vitro / In vivo
Complexing Agent HP-β-CD10 - 20% (w/v)Forms inclusion complexes, shielding the lipophilic ring[3].In vivo (PO/IV)
Lipid Carrier Captex 355VariableCore component of SEDDS for lymphatic absorption[4].In vivo (PO)

Part 5: Solubilization Workflow

SolubilizationWorkflow Start Compound: 2-(3-Chloro-4-cyanophenyl) -2-methylpropanoic acid Decision1 Target Application? Start->Decision1 InVitro In Vitro Assays (Cell Culture/Biochem) Decision1->InVitro Low Volume InVivo In Vivo Dosing (PK/PD Studies) Decision1->InVivo High Volume/Animal DMSO Prepare DMSO Stock (max 1% final) InVitro->DMSO RouteDecision Dosing Route? InVivo->RouteDecision Tween Add Surfactant (e.g., Tween 80) DMSO->Tween IV Intravenous (IV) RouteDecision->IV PO Oral (PO) RouteDecision->PO Cyclo HP-β-CD Complexation (20% w/v) IV->Cyclo PO->Cyclo SEDDS SEDDS Formulation (Lipid + Surfactant) PO->SEDDS

Decision tree for solubilizing 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid.

References

  • [2] National Center for Biotechnology Information (PMC). "Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics". Source: nih.gov. URL: [Link]

  • [3] Hilaris Publisher. "Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide". Source: hilarispublisher.com. URL: [Link]

  • [1] FooDB. "Showing Compound 2-Methylpropanoic acid (FDB003277)". Source: foodb.ca. URL: [Link]

Sources

Strategies for increasing shelf-life stability of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid (CAS: 1314781-20-8). As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. This document provides a causal, mechanistic understanding of the molecule's degradation pathways, empowering researchers and drug development professionals to engineer robust shelf-life stability protocols for this critical API intermediate.

Mechanistic Grounding: Understanding the Molecule's Vulnerabilities

To stabilize a molecule, we must first understand how it degrades. 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid contains three distinct functional groups, each presenting unique stability challenges:

  • The Cyano Group (-CN) – Vulnerability to Hydrolysis: The nitrile carbon is highly electrophilic. This electrophilicity is exacerbated by the electron-withdrawing inductive effect (-I effect) of the meta-chloro group on the aromatic ring. Under acidic or basic micro-environments—often induced by trace moisture—the nitrile carbon undergoes nucleophilic attack by water, forming an imidic acid intermediate that rapidly tautomerizes into a primary amide[1].

  • The Aryl Chloride – Vulnerability to Photodehalogenation: Aryl chlorides are susceptible to photochemical degradation. When exposed to UV-A or UV-B radiation (common in standard laboratory lighting or sunlight), the molecule can enter an excited electronic state, leading to the homolytic cleavage of the C–Cl bond. The bond dissociation energy (BDE) of an aryl chloride is approximately 97.6 kcal/mol, making it highly vulnerable to photodehalogenation over prolonged exposure[2].

  • The Gem-Dimethyl Carboxylic Acid – Steric Shielding vs. Hygroscopicity: The alpha,alpha-dimethyl substitution sterically shields the carboxylic acid, making unwanted esterification rare. However, the carboxylic acid moiety remains hygroscopic. If the bulk powder absorbs atmospheric moisture, it creates localized aqueous micro-environments that act as a catalyst for the aforementioned cyano-hydrolysis.

Degradation API 2-(3-Chloro-4-cyanophenyl) -2-methylpropanoic acid Hydro Hydrolysis Pathway (Moisture/Heat) API->Hydro H2O Nucleophilic Attack Photo Photodehalogenation (UV-A / UV-B) API->Photo Photon Absorption Amide Primary Amide Degradant (-CONH2) Hydro->Amide Tautomerization Dechloro Dechlorinated Degradant (C-H Bond Formation) Photo->Dechloro Homolytic C-Cl Cleavage

Figure 1: Mechanistic degradation pathways of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid.

Troubleshooting Guides & FAQs

Q: During our 6-month accelerated stability testing (40°C / 75% RH), we observed a new HPLC peak at RRT 0.85. What is the structural identity of this degradant? A: This is almost certainly the primary amide degradant resulting from the hydrolysis of the cyano group. Because the hydrolysis of benzonitriles to amides is accelerated by elevated temperature and moisture[1], the 75% relative humidity condition drove water into the crystal lattice. To troubleshoot, implement Karl Fischer (KF) titration on your baseline powder to ensure initial moisture is <0.2%, and switch to vapor-impermeable packaging (e.g., double-LDPE bags inside an HDPE drum).

Q: We store the compound in clear borosilicate vials on the benchtop. Over three months, the white powder has developed a yellowish tint, and purity dropped by 3%. Why? A: You are observing photodehalogenation. The UV emissions from standard laboratory fluorescent lights are sufficient to provide the ~97 kcal/mol required to homolytically cleave the C-Cl bond[2]. The resulting aryl radical abstracts a hydrogen atom from the environment, creating a dechlorinated degradant, while the free chlorine radicals can cause secondary oxidative discoloration. Always store this intermediate in amber glass or opaque containers.

Q: Does the gem-dimethyl group protect the molecule from thermal degradation? A: Yes, but only locally. The alpha,alpha-dimethyl group provides massive steric hindrance around the carboxylic acid, preventing spontaneous dimerization or decarboxylation at standard storage temperatures. However, it offers zero protection to the cyano group on the opposite end of the benzene ring. Thermal stress primarily accelerates the kinetics of moisture-driven nitrile hydrolysis, rather than degrading the carboxylic acid itself.

Self-Validating Experimental Protocols

To ensure data integrity, every stability protocol must be a self-validating system. The following methodologies include internal controls to definitively prove causality.

Protocol 1: ICH Q1B Photostability Forced Degradation

Causality Focus: Isolating UV-induced homolytic cleavage from ambient thermal degradation.

  • Sample Preparation: Weigh 500 mg of the API intermediate into three distinct vessels:

    • Vessel A (Test): Clear quartz petri dish (UV transparent).

    • Vessel B (Dark Control): Clear quartz petri dish, completely wrapped in aluminum foil.

    • Vessel C (Packaging Test): Standard amber glass storage vial.

  • Irradiation: Place all three vessels in a photostability chamber. Expose to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV energy (per ICH Q1B standards).

  • Self-Validation Check: The temperature inside the chamber must be strictly controlled (e.g., 25°C). If Vessel B (Dark Control) shows degradation, your chamber has a thermal control failure, invalidating the photolysis data.

  • Analysis: Analyze via HPLC-UV. Calculate the mass balance. A peak corresponding to the dechlorinated mass (M-34 Da) in Vessel A, but absent in Vessel B, confirms photodehalogenation.

Protocol 2: Moisture-Protected Shelf-Life Optimization

Causality Focus: Preventing the nucleophilic attack on the nitrile carbon.

  • Baseline Titration: Perform Karl Fischer (KF) titration to establish baseline water content. Target < 0.2% w/w.

  • Lyophilization (If necessary): If KF > 0.2%, dry the bulk powder in a vacuum oven at 40°C under -0.1 MPa for 12 hours.

  • Inert Packaging: Transfer the powder into an amber glass vial (to prevent photolysis). Introduce a micro-desiccant packet (silica gel) into the vial cap.

  • Argon Backfill: Purge the vial with Argon gas for 15 seconds before sealing. Argon is heavier than air and displaces ambient humidity and oxygen, eliminating the nucleophile required for amide formation.

Workflow S1 1. Baseline QC (HPLC & KF Titration) S2 2. Vacuum Drying (Target: <0.2% H2O) S1->S2 S3 3. Inert Packaging (Argon + Amber Glass) S2->S3 S4 4. ICH Q1A Storage (Continuous Monitoring) S3->S4

Figure 2: Self-validating workflow for optimizing API intermediate shelf-life stability.

Quantitative Data Summaries

The following tables summarize expected degradation kinetics based on the structural vulnerabilities of the molecule.

Table 1: Accelerated Stability Data (40°C / 75% RH in Standard LDPE) Notice the direct correlation between moisture ingress (KF %) and the formation of the amide degradant.

Time PointPurity (HPLC Area %)Amide Degradant (%)Moisture Content (KF %)
T=0 99.8N.D.0.15
1 Month 99.60.10.22
3 Months 99.10.40.45
6 Months 98.50.90.80

Table 2: Photostability Data (ICH Q1B - 1.2 Million Lux Hours) The dark control validates that degradation in the clear glass is purely photochemical, not thermal.

ConditionPurity (HPLC Area %)Dechlorinated Degradant (%)Physical Appearance
Dark Control 99.8N.D.White Powder
Clear Glass 96.23.1Off-white / Yellowish
Amber Glass 99.7N.D.White Powder

References

  • [3] Title: Structure and mechanism in the photoreduction of aryl chlorides in alkane solvents | The Journal of Organic Chemistry - ACS Publications. Source: acs.org. URL:[Link]

  • [2] Title: CHAPTER 6: Photochemical Degradation - Books - The Royal Society of Chemistry. Source: rsc.org. URL:[Link]

Sources

Technical Support Center: Overcoming Column Chromatography Separation Challenges for Phenylpropanoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the chromatographic separation of phenylpropanoic acids. As a class of compounds vital in pharmaceuticals and metabolic research, their unique acidic and aromatic characteristics present distinct challenges in purification and analysis. This guide is structured as a series of frequently encountered problems, providing not just solutions, but the underlying chemical principles to empower you to make informed decisions in your method development. Our goal is to move beyond rote protocols and cultivate a deeper understanding of the separation science at play.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the column chromatography of phenylpropanoic acids. Each question is followed by an in-depth analysis of potential causes and actionable solutions.

Q1: My phenylpropanoic acid peaks are co-eluting or show poor resolution. How can I improve the separation?

Poor resolution is arguably the most frequent challenge. The key to resolving co-eluting peaks lies in manipulating the three pillars of chromatographic separation: selectivity (α), efficiency (N), and retention (k). Of these, selectivity offers the most powerful and dramatic means of improving resolution.[1]

  • Potential Cause 1: Suboptimal Mobile Phase Selectivity The interaction between your analyte and the mobile phase is a primary driver of separation. Phenylpropanoic acids are ionizable, making mobile phase pH a critical parameter that directly controls their polarity and retention in reversed-phase chromatography.[2]

    • Solution: Systematically Optimize Mobile Phase pH. The ionization state of a phenylpropanoic acid (typical pKa ≈ 4.5) dramatically alters its hydrophobicity.[3]

      • To Increase Retention & Resolution: Buffer the mobile phase to a pH at least 1.5 to 2 units below the analyte's pKa (e.g., pH 2.5-3.0). At this low pH, the carboxylic acid group is protonated (non-ionized), making the molecule more non-polar and increasing its retention on a reversed-phase column (like C18).[4][5]

      • Causality: By suppressing ionization, you maximize hydrophobic interactions with the stationary phase, leading to longer retention and often providing a better opportunity for separation from other components.[2] Operating at a pH far from the pKa also ensures the method is robust against small fluctuations in pH.[2]

  • Potential Cause 2: Insufficient Stationary Phase Selectivity While C18 columns are the workhorse of reversed-phase chromatography, their separation mechanism is primarily based on hydrophobicity. This may not be sufficient to resolve structurally similar phenylpropanoic acids or their isomers.

    • Solution: Employ an Alternative Stationary Phase.

      • Phenyl Phases (e.g., Phenyl-Hexyl): These columns offer a different separation mechanism. In addition to hydrophobic interactions, they provide π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of your analyte.[6][7] This alternative selectivity can be highly effective for separating aromatic compounds, including positional isomers.[6]

      • Fluorinated Phenyl Phases: These offer yet another dimension of selectivity and can be beneficial when standard C18 or Phenyl phases fail to provide the desired separation.[8]

  • Potential Cause 3: Isocratic Elution is Inadequate If your sample contains a mixture of phenylpropanoic acids with a wide range of polarities, an isocratic (constant mobile phase composition) method may not be able to elute all compounds with good resolution in a reasonable time.

    • Solution: Implement a Gradient Elution. A gradient elution involves changing the mobile phase composition during the run, typically by increasing the percentage of the organic solvent.[9][10] This allows for the elution of more retained compounds as sharper peaks and significantly reduces total run time, improving overall separation quality.[9]

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// Stationary Phase Branch change_sp [label="Switch Stationary Phase\n(e.g., to Phenyl-Hexyl)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// End Node end [label="Achieved Separation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> q_phase; q_phase -> ph_optim [label=" Yes "]; ph_optim -> check_res1; check_res1 -> end [label=" Yes "]; check_res1 -> solvent_optim [label=" No "]; solvent_optim -> check_res2; check_res2 -> end [label=" Yes "]; check_res2 -> gradient [label=" No "]; gradient -> end;

q_phase -> change_sp [label=" No/Unsure "]; change_sp -> ph_optim; } ` Caption: Workflow for improving peak resolution.

Q2: I'm observing significant peak tailing. What causes this and how can I resolve it?

Peak tailing is a common form of peak asymmetry where the back of the peak is elongated.[11] It compromises resolution and can lead to inaccurate quantification.[12] For acidic compounds like phenylpropanoic acids, the primary cause is often unwanted secondary interactions with the stationary phase.

  • Potential Cause 1: Secondary Silanol Interactions Most reversed-phase columns are silica-based. Even with end-capping, residual silanol groups (Si-OH) exist on the silica surface. At mid-range pH values (e.g., pH > 4), these silanols can become deprotonated (SiO-), creating negatively charged sites that can interact electrostatically with any residual ionized analyte molecules, causing them to lag on the column and produce tailing peaks.[13][14]

    • Solution 1: Lower the Mobile Phase pH. By reducing the mobile phase pH to between 2.5 and 3.5, you protonate the residual silanol groups, neutralizing their charge.[13] This single adjustment minimizes the undesirable secondary interactions and is the most effective way to improve peak shape for acidic compounds.

    • Solution 2: Use a High-Quality, End-Capped Column. Modern, fully end-capped columns have a lower concentration of accessible residual silanols, which inherently reduces the potential for these secondary interactions.[13]

  • Potential Cause 2: Column Overload Injecting too much sample mass onto the column can saturate the stationary phase, leading to a non-ideal distribution of the analyte and causing peak distortion, often in the form of tailing.[15]

    • Solution: Reduce Sample Concentration. Dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column. You can also reduce the injection volume.[15]

  • Potential Cause 3: Physical Column Issues If all peaks in the chromatogram are tailing, it may indicate a physical problem with the column, such as a void at the column inlet or a partially blocked frit.[11][15]

    • Solution: Reverse-Flush the Column. Check the manufacturer's instructions to see if your column can be back-flushed. This can sometimes dislodge particulate matter from the inlet frit. If the problem persists, the column may need to be replaced.

// Node Definitions start [label="Start: Peak Tailing Observed", fillcolor="#F1F3F4", fontcolor="#202124"]; q_peaks [label="Are all peaks tailing?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Specific Peak Tailing Branch ph_check [label="Is mobile phase pH low?\n(e.g., < 3.5)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; lower_ph [label="Action: Lower mobile phase pH\nto 2.5-3.5 with buffer.", fillcolor="#34A853", fontcolor="#FFFFFF"]; overload_check [label="Check for column overload.\nAction: Dilute sample and reinject.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; overload_result [label="Did peak shape improve?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// All Peaks Tailing Branch physical_issue [label="Suspect physical issue\n(void, blocked frit).", fillcolor="#EA4335", fontcolor="#FFFFFF"]; flush_col [label="Action: Reverse-flush column\n(if permissible).", fillcolor="#34A853", fontcolor="#FFFFFF"]; replace_col [label="Action: Replace column.", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// End Node end [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> q_peaks; q_peaks -> ph_check [label=" No, only analyte "]; q_peaks -> physical_issue [label=" Yes "];

ph_check -> lower_ph [label=" No "]; ph_check -> overload_check [label=" Yes "]; lower_ph -> end;

overload_check -> overload_result; overload_result -> end [label=" Yes "]; overload_result -> replace_col [label=" No, consider new\nend-capped column "];

physical_issue -> flush_col; flush_col -> replace_col [label=" No improvement "]; } ` Caption: Decision tree for troubleshooting peak tailing.

Q3: The retention time of my phenylpropanoic acid is unstable and drifting between injections. What is the cause?

Retention time instability is a critical issue that undermines the reliability and reproducibility of an analytical method. For ionizable compounds, the cause is almost always related to inadequate control of the mobile phase pH.

  • Potential Cause: Mobile Phase pH is too Close to the Analyte's pKa The pKa of an acid is the pH at which it is 50% ionized and 50% non-ionized.[5] In this region, even minute changes in mobile phase pH will cause a significant shift in the ratio of ionized to non-ionized forms. Since the non-ionized form is much more retained in reversed-phase, these small pH shifts lead to large and unacceptable variations in retention time.[2]

    • Solution: Ensure Robust pH Control. The most critical step is to adjust the mobile phase to a pH that is at least 1.5-2 pH units away from the pKa of your analyte.[2] For a typical phenylpropanoic acid (pKa ≈ 4.5), this means operating below pH 3.0 or above pH 6.0. Furthermore, always use a buffer at an adequate concentration (typically 10-25 mM) to resist pH shifts.[13]

  • Potential Cause: Inconsistent Mobile Phase Composition or Temperature Evaporation of the organic solvent from the mobile phase reservoir can alter its composition, leading to retention drift.[3] Likewise, fluctuations in column temperature can affect retention times.[16]

    • Solution: Ensure Proper System Management. Always use fresh, well-mixed, and degassed mobile phase.[3] Keep solvent reservoirs covered to minimize evaporation. Use a column oven to maintain a constant and controlled temperature throughout the analysis.[3][16]

Q4: I need to separate the R- and S-enantiomers of a phenylpropanoic acid. What is the best approach?

Enantiomers have identical physical properties in a non-chiral environment, making their separation impossible with standard C18 or Phenyl columns. Chiral separation requires the introduction of another chiral entity to create diastereomeric interactions.[17]

  • Potential Cause: Using an Achiral System Standard chromatographic systems do not differentiate between enantiomers.

    • Solution 1: Use a Chiral Stationary Phase (CSP). This is the most common and direct approach for analytical-scale chiral separations. CSPs contain a chiral selector immobilized on the support material. There are many types of CSPs available (e.g., polysaccharide-based, cyclodextrin-based), and screening several columns is often necessary to find one that provides adequate separation for your specific analyte.[3][18]

    • Solution 2: Preparative Scale Resolution via Crystallization. For isolating larger quantities of a single enantiomer, diastereomeric salt formation is a classic and effective method.[17] This involves reacting the racemic phenylpropanoic acid with a single enantiomer of a chiral base (e.g., (R)-bornylamine).[19] The resulting diastereomeric salts have different solubilities and can be separated by fractional crystallization. The desired enantiomer is then recovered by breaking the salt.[17]

Data & Protocols

Table 1: Common Mobile Phase Modifiers for Phenylpropanoic Acid Analysis

This table provides a summary of common additives used to control pH in reversed-phase chromatography. The choice of buffer should be guided by the target pH and detector compatibility (e.g., volatility for LC-MS).

Modifier/BufferpKa (at 25°C)Effective pH RangeUV Cutoff (nm)Volatile (LC-MS Compatible)?
Trifluoroacetic Acid (TFA)~0.5< 2.5~210Yes
Formic Acid / Formate3.752.8 - 4.8~210Yes
Acetic Acid / Acetate4.763.8 - 5.8~210Yes
Phosphate2.15, 7.20, 12.351.1-3.1, 6.2-8.2~200No

Data compiled from sources.[2][4]

Experimental Protocol: Systematic Mobile Phase pH Scouting

This protocol provides a self-validating system for determining the optimal mobile phase pH for the separation of a phenylpropanoic acid.

  • Preparation of Stock Solutions:

    • Aqueous Buffer Stocks (e.g., 50 mM): Prepare separate aqueous stocks of ammonium formate and ammonium acetate.

    • Organic Solvent: Use HPLC-grade acetonitrile (ACN).

    • Analyte Stock: Prepare a 1 mg/mL stock solution of your phenylpropanoic acid in a 50:50 ACN:water mixture.

  • Initial pH Screening (Isocratic):

    • Column: Use a standard, high-quality C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: Set an isocratic mobile phase of 40% ACN and 60% aqueous buffer (10 mM final concentration).

    • pH Points:

      • Run 1: Use a mobile phase buffered to pH 3.0 with formate buffer.

      • Run 2: Use a mobile phase buffered to pH 4.5 (near the pKa) with acetate buffer.

      • Run 3: Use a mobile phase buffered to pH 6.5 with phosphate buffer (if not using MS).

    • System Parameters: Set flow rate to 1.0 mL/min, column temperature to 30°C, and injection volume to 5 µL.

  • Data Analysis & Validation:

    • Compare Retention Time: You should observe the longest retention time at pH 3.0 and the shortest at pH 6.5, validating the principle of ion-suppression.[4]

    • Assess Peak Shape: The peak at pH 3.0 should be the most symmetrical (lowest tailing factor). The peak at pH 4.5 may show tailing and/or poor reproducibility.

    • Check for Robustness: Make a small, deliberate change to the pH 4.5 mobile phase (e.g., adjust to 4.3 or 4.7) and re-inject. A significant shift in retention time will validate the instability near the pKa. In contrast, a small change at pH 3.0 (e.g., to 2.8) should result in a minimal change in retention.

  • Optimization:

    • Based on the screening, select the pH that provides the best combination of retention and peak shape (typically the lowest pH).

    • Proceed to optimize the %ACN or develop a gradient to achieve the final desired separation.

References

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. BÜCHI Labortechnik AG. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC International. [Link]

  • Chiral Purification of S-2-Phenylpropionic Acid from an Enantiomer Mixture by Stripping Crystallization. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters. [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.. [Link]

  • Enantioselective partitioning of 2-phenylpropionic acid enantiomers in a biphasic recognition chiral extraction system. ResearchGate. [Link]

  • Several Problems of Flash Column Chromatography. Hawach. [Link]

  • Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PMC. [Link]

  • Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. [Link]

  • Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc.. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing). [Link]

  • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. [Link]

  • Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International. [Link]

  • pH, pKa, and Retention. Pharma Growth Hub. [Link]

  • Retention-pH profiles of acids and bases in hydrophilic interaction liquid chromatography. Universitat de Barcelona. [Link]

  • Crystallization-Induced Chiral Inversion As the Key Step for Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid from l-Phenylalanine. Organic Letters - ACS Publications. [Link]

  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science. [Link]

  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. LinkedIn. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

Sources

Optimizing pH conditions for the precipitation of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Process Chemistry & Crystallization Topic: Optimizing pH Conditions for the Precipitation of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic Acid

Overview

The 3-chloro-4-cyanophenyl moiety is a critical core structure in the design of next-generation androgen receptor (AR) antagonists for the treatment of prostate cancer[1]. Isolating its propanoic acid intermediate—2-(3-chloro-4-cyanophenyl)-2-methylpropanoic acid—via pH-shift precipitation is a critical unit operation. This guide provides drug development professionals with the mechanistic causality behind pH optimization, troubleshooting strategies for common phase-separation issues, and a self-validating experimental protocol.

Section 1: Mechanistic FAQs

Q1: What is the optimal pH for precipitating this intermediate, and what is the chemical rationale? A: The optimal terminal pH for precipitation is 1.0 to 1.5 . Causality: Precipitation relies on converting the highly soluble sodium salt into its insoluble free acid form. Unsubstituted 2-methylpropanoic acid has a baseline pKa of 4.84[2]. However, the addition of the 3-chloro-4-cyanophenyl group introduces a strong inductive electron-withdrawing effect, shifting the pKa down to approximately 3.0–3.5. According to the Henderson-Hasselbalch equation, achieving >99% protonation (and thus maximum thermodynamic supersaturation) requires the pH to be at least two units below the pKa. Stopping at a higher pH (e.g., 3.0) will leave a significant fraction of the molecule ionized, drastically reducing yield and enriching polar impurities in the final filter cake.

Q2: Why is my product "oiling out" (forming a liquid phase) instead of crystallizing? A: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the chemical potential of the supersaturated solution drives the system into a metastable liquid state rather than a solid crystal lattice. Causality: This typically happens if the pH is dropped too rapidly, causing a massive spike in localized supersaturation, or if the precipitation temperature exceeds the melting point of the hydrated solute. To bypass LLPS, you must strictly control the supersaturation generation rate (via slow acid addition) and provide a surface for heterogeneous nucleation (via seeding).

Section 2: Quantitative Data & Troubleshooting

Table 1: Quantitative Data Summary for Precipitation Parameters

ParameterOptimal RangeMechanistic Rationale
Target pH 1.0 - 1.5Ensures >99% protonation of the carboxylic acid (estimated pKa ~3.5).
Acid Addition Rate 0.05 - 0.1 pH units/minPrevents localized supersaturation spikes and subsequent oiling out.
Seeding pH 4.0 - 4.5Induces controlled nucleation near the metastable zone limit.
Aging Temperature 0 - 5 °CMaximizes yield by minimizing solubility in the aqueous matrix.
Aging Time 2 - 4 hoursAllows for complete Ostwald ripening and crystal lattice stabilization.

Table 2: Troubleshooting Liquid-Liquid Phase Separation (LLPS)

ObservationRoot CauseCorrective Action
Milky emulsion forms upon acid additionRapid localized pH drop causing LLPS.Decrease acid addition rate; increase impeller agitation speed to >250 rpm.
Sticky residue on reactor wallsPrecipitation occurring above the melting point of the solute-solvent cluster.Lower the batch temperature to 15-20°C prior to initiating acid addition.
Fine, unfilterable powderHigh supersaturation leading to rapid, uncontrolled nucleation.Implement a seeding step at pH 4.5; hold for 30 mins before further acidification.

Section 3: Self-Validating Experimental Protocol

The following step-by-step methodology incorporates strict In-Process Controls (IPCs) to ensure the protocol acts as a self-validating system, guaranteeing both yield and purity.

Standard Operating Procedure (SOP): pH-Shift Precipitation

  • Dissolution & Polishing: Dissolve the crude sodium 2-(3-chloro-4-cyanophenyl)-2-methylpropanoate in 5 volumes of deionized water. Adjust to pH 9.0 using 1M NaOH to ensure complete dissolution. Filter through a 0.45 µm PTFE membrane to remove insoluble organic impurities.

  • Initial Acidification: Transfer the filtrate to a jacketed reactor. Maintain the internal temperature at 20°C. Slowly add 2M HCl at a controlled rate of 0.1 pH units/min under moderate agitation (250 rpm) until the pH reaches 4.5.

  • Seeding (Critical Step): Add 0.5% w/w of pure 2-(3-chloro-4-cyanophenyl)-2-methylpropanoic acid seed crystals. Hold the suspension for 30 minutes.

    • Self-Validation Check: Visual confirmation of a persistent, slightly cloudy suspension confirms successful seed bed establishment without dissolution.

  • Final Acidification: Continue adding 2M HCl at a reduced rate of 0.05 pH units/min until the terminal pH of 1.0 - 1.5 is achieved.

  • Cooling and Aging: Ramp the reactor temperature down to 0-5°C over 2 hours. Hold at this temperature for an additional 2 hours.

    • Causality: Cooling the system promotes the formation of hydrogen-bonded dimers with an opposite alignment of the carboxylic acid O–H groups, which is the foundational step for establishing the crystal lattice[3].

  • In-Process Control (IPC): Before proceeding, sample the mother liquor and analyze via HPLC.

    • Self-Validation Check: The precipitation is considered complete and successful only when the target molecule concentration in the supernatant is < 2 mg/mL.

  • Isolation & Drying: Filter the resulting slurry under vacuum. Wash the filter cake with 2 volumes of cold deionized water (2-5°C), followed by 1 volume of cold n-heptane to displace residual lipophilic impurities. Dry in a vacuum oven at 45°C until moisture is <0.5% w/w.

Section 4: Process Visualization

PrecipitationWorkflow A 1. Basic Aqueous Solution (Soluble Sodium Salt) B 2. Polish Filtration (Remove Insoluble Impurities) A->B C 3. Controlled Acid Addition (0.1 pH units/min) B->C D 4. Interim pH 4.0-4.5 (Seed Addition & Nucleation) C->D E 5. Final pH Adjustment (pH 1.0-1.5) D->E F 6. Cooling & Aging (0-5°C for 2-4 hours) E->F G 7. Filtration & Washing (Cold Water / Heptane) F->G H 8. Vacuum Drying (Target Intermediate) G->H

Figure 1: Step-by-step pH-shift precipitation workflow for the target propanoic acid intermediate.

Sources

Technical Support Center: Residual Solvent Reduction in 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic Acid Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for process chemists, analytical scientists, and drug development professionals tasked with optimizing the isolation of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid (CAS: 1314781-20-8).

Because this molecule features a sterically hindered gem-dimethyl group alongside a highly functionalized aromatic ring, it is notoriously prone to solvent entrapment during purification. Achieving compliance with the requires precise control over crystallization kinetics, thermodynamics, and mass transfer[1].

Purification & Solvent Remediation Workflow

G A Crude Reaction Mixture (in DMF/THF) B Aqueous Quench & Extraction (Removes >95% DMF) A->B C Solvent Swap via Distillation (to EtOAc/Heptane) B->C D Controlled Crystallization (Prevents Occlusion) C->D E Agitated Vacuum Drying (Nitrogen Sweep) D->E F Purified Product (ICH Q3C Compliant) E->F

Caption: Workflow for reducing residual solvents during the purification of the target propanoic acid.

Quantitative Targets: ICH Q3C Solvent Limits

To protect patient safety, residual solvents must be reduced below specific toxicological thresholds[2]. Table 1 summarizes the regulatory limits for solvents commonly utilized in the synthesis and purification of this intermediate[1][3].

Table 1: Target Solvents and Regulatory Thresholds

SolventICH Q3C ClassLimit (ppm)Common Source in Synthesis
N,N-Dimethylformamide (DMF)Class 2880Reaction solvent for gem-dimethyl alkylation
Tetrahydrofuran (THF)Class 2720Co-solvent / Base suspension
Dichloromethane (DCM)Class 2600Extraction solvent
Ethyl Acetate (EtOAc)Class 35000Crystallization solvent
HeptaneClass 35000Crystallization anti-solvent
Troubleshooting Guide & FAQs
Section 1: High-Boiling Polar Aprotic Solvents (DMF/THF)

Q1: My Headspace GC analysis shows DMF levels stubbornly persisting at 2500 ppm after 48 hours of vacuum drying at 60°C. Why is it not drying, and how do I remove it?

Expertise & Causality: DMF has a high boiling point (153°C) and acts as a strong hydrogen-bond acceptor. It forms tight intermolecular interactions with the carboxylic acid moiety of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid. Vacuum drying alone is thermodynamically insufficient to break these bonds without exceeding the thermal degradation threshold of the cyano group. You cannot "dry" your way out of a DMF problem; it must be removed in the liquid phase.

Self-Validating Protocol: Aggressive Aqueous Washing

  • Dissolution: Dissolve the crude reaction mixture in an organic extraction solvent with excellent phase-separation properties (e.g., 2-Methyltetrahydrofuran, which is increasingly favored in pharmaceutical process development[1]).

  • Lithium Coordination Wash: Wash the organic layer with 5% aqueous LiCl or brine (3 x 5 volumes). The lithium ions strongly coordinate with the highly polar DMF molecules, breaking their hydrogen bonds with the product and pulling them into the aqueous phase.

  • Solvent Swap: Perform a constant-volume distillation to completely swap the extraction solvent to the crystallization solvent.

  • Validation Check: Before proceeding to crystallization, pull a 1 mL sample of the organic layer and analyze it via GC-FID. The DMF peak area must be <0.5% relative to the API peak. If it is >0.5%, perform an additional 5% LiCl wash.

Section 2: Solvent Occlusion in the Crystal Lattice

Q2: We swapped to an EtOAc/Heptane crystallization system, but EtOAc is trapped at 6000 ppm (above the 5000 ppm Class 3 limit). Milling the powder doesn't help. What is the mechanism of this entrapment?

Expertise & Causality: This is a classic case of solvent occlusion. The bulky gem-dimethyl group and the rigid 3-chloro-4-cyanophenyl ring create steric hindrance that can lead to irregular crystal packing if the growth rate is too fast. When the anti-solvent (Heptane) is added rapidly, supersaturation spikes, causing chaotic nucleation. EtOAc molecules get physically walled off within the crystal lattice defects. Milling only increases surface area; it cannot release intracrystalline solvent without amorphizing the intermediate.

G Rapid Rapid Anti-solvent Addition Defect High Supersaturation (Lattice Defects) Rapid->Defect Occlusion Solvent Occlusion (>5000 ppm EtOAc) Defect->Occlusion Ripening Ostwald Ripening (Defect Healing) Defect->Ripening Thermal Annealing Slow Controlled Addition + Temp Cycling Slow->Ripening Pure Highly Crystalline (<1000 ppm EtOAc) Ripening->Pure

Caption: Mechanistic pathway of solvent occlusion vs. defect healing via Ostwald ripening.

Self-Validating Protocol: Temperature Cycling (Ostwald Ripening)

  • Dissolution: Heat the EtOAc solution to 65°C to ensure complete dissolution.

  • Controlled Nucleation: Add Heptane slowly (over 2 hours) until the cloud point is reached. Hold the temperature for 1 hour to allow a stable seed bed to form.

  • Defect Healing (Cycling): Cool the slurry to 50°C, then reheat to 60°C. This thermal cycle dissolves kinetically trapped, defective micro-crystals and selectively grows thermodynamically stable, solvent-free crystals.

  • Isolation: Cool linearly to 5°C over 4 hours, filter, and wash with cold Heptane.

  • Validation Check: Perform Differential Scanning Calorimetry (DSC) on a dried 1g pilot sample. A sharp, narrow melting endotherm without a broad pre-melt baseline shift confirms a highly ordered lattice and the absence of occluded solvent.

Section 3: Optimizing the Drying Phase

Q3: Is there a specific drying methodology to ensure we clear the strict 600 ppm limit for DCM without degrading the product?

Expertise & Causality: While DCM is highly volatile, static vacuum drying often causes surface crusting. As the outer layer of the wet cake dries rapidly, it forms an amorphous, impermeable shell that acts as a mass transfer barrier, trapping DCM in the core of the cake.

Self-Validating Protocol: Agitated Vacuum Drying with Nitrogen Sweep

  • Initial De-liquoring: Load the wet cake into a conical agitated vacuum dryer. Apply a gentle vacuum (100 mbar) at ambient temperature for 2 hours to remove bulk surface solvent without inducing rapid evaporation and crusting.

  • Nitrogen Sweep: Introduce a pulsed nitrogen sweep (via a bleed valve) while increasing the jacket temperature to 45°C. The nitrogen sweep continuously lowers the partial pressure of DCM in the headspace, driving the thermodynamic equilibrium toward desorption.

  • Agitation: Maintain slow, intermittent agitation (5-10 rpm) to continuously renew the surface area exposed to the vacuum.

  • Validation Check: Pull a core sample from the center of the dryer after 6 hours. Run a Loss on Drying (LOD) and a specific Headspace GC analysis. If the LOD is <0.5% but the GC shows DCM >600 ppm, crusting has occurred. In this event, re-slurry the cake in Heptane and restart the drying protocol with a slower vacuum ramp.

References
  • Title: ICH Q3C (R8) Impurities: Guideline for Residual Solvents Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Application requirements for new substances in listed medicines Source: Therapeutic Goods Administration (TGA) URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid: An In-depth 1H NMR Interpretation and Analysis Against Alternative Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid, a valuable building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation. It delves into the causal relationships between molecular structure and spectral features, offering a robust framework for structural verification. Furthermore, it presents an objective comparison of 1H NMR with other key analytical techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC)—supported by experimental data from analogous compounds to highlight the strengths and limitations of each method in the context of small molecule characterization.

The Central Role of 1H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in organic chemistry for its unparalleled ability to provide detailed information about the molecular structure of a compound.[1] Unlike other techniques that may provide information on molecular weight or functional groups, 1H NMR offers a precise map of the hydrogen atoms within a molecule, revealing their chemical environment, proximity to other atoms, and their connectivity. This detailed structural insight is crucial for unambiguous compound identification and purity assessment.[2]

The power of 1H NMR lies in its ability to translate the magnetic properties of atomic nuclei into a spectrum that is rich in structural information.[1] By analyzing the chemical shifts, integration, and splitting patterns of the signals, a chemist can piece together the intricate puzzle of a molecule's structure.[3]

Interpreting the 1H NMR Spectrum of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid

To illustrate the interpretive power of 1H NMR, we will analyze the predicted spectrum of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid. While an experimental spectrum is ideal, a high-quality predicted spectrum, based on well-established algorithms and extensive spectral databases, provides a robust framework for understanding the key features of the molecule.[4][5]

Predicted 1H NMR Spectrum Analysis

The expected 1H NMR spectrum of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid would exhibit four distinct signals, corresponding to the four unique proton environments in the molecule.

Signal Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
A~12.0Broad Singlet1HCarboxylic Acid (-COOH)
B7.8 - 7.5Multiplet3HAromatic Protons (-C₆H₃)
C~1.6Singlet6HMethyl Protons (-C(CH₃)₂)

Detailed Signal Analysis:

  • Signal A (Carboxylic Acid Proton): The proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of the spectrum, typically around 10-12 ppm.[6] This significant downfield shift is due to the strong deshielding effect of the adjacent electronegative oxygen atoms and the anisotropic effect of the carbonyl (C=O) bond. The broadness of the signal is a result of hydrogen bonding and chemical exchange with residual water in the NMR solvent.[6]

  • Signal B (Aromatic Protons): The three protons on the substituted phenyl ring are in different chemical environments and will give rise to a complex multiplet in the aromatic region (typically 6.5-8.0 ppm).[7] The electron-withdrawing nature of the chloro and cyano groups will deshield these protons, shifting them downfield. The specific splitting pattern will be a result of ortho- and meta-couplings between the adjacent protons. The expected pattern would be a doublet for the proton ortho to the cyano group, a doublet of doublets for the proton between the chloro and cyano groups, and a doublet for the proton ortho to the chloro group.

  • Signal C (Methyl Protons): The six protons of the two methyl groups are chemically equivalent due to the free rotation around the carbon-carbon single bond.[8] They will therefore appear as a single, sharp singlet. The chemical shift is expected to be around 1.6 ppm. The singlet nature of this peak is due to the absence of any adjacent protons to couple with, as they are attached to a quaternary carbon. For comparison, in the 1H NMR spectrum of the related compound, Methyl 2-methyl-2-phenylpropanoate, the two equivalent methyl groups also appear as a singlet at approximately 1.57 ppm.

Logical Workflow for 1H NMR Spectral Interpretation

G cluster_0 1H NMR Spectrum Acquisition cluster_1 Spectral Processing & Analysis cluster_2 Structural Elucidation A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Phase & Baseline Correction C->D E Integration D->E F Peak Picking & Splitting Analysis D->F H Interpret Integration E->H I Analyze Coupling Patterns F->I G Assign Chemical Shifts J Propose Structure G->J H->J I->J

Caption: A streamlined workflow for acquiring and interpreting a 1H NMR spectrum.

Comparative Analysis with Alternative Techniques

While 1H NMR is a powerful tool, a comprehensive structural elucidation often relies on a combination of analytical techniques.[9] Below is a comparison of 1H NMR with Mass Spectrometry, IR Spectroscopy, and HPLC for the characterization of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern.[10] This is highly complementary to NMR data.

  • Strengths:

    • High Sensitivity: MS is significantly more sensitive than NMR, requiring much smaller amounts of sample.[6]

    • Molecular Weight Determination: It directly provides the molecular weight of the analyte, which is a critical piece of information for confirming the molecular formula.

    • Fragmentation Pattern: The fragmentation pattern can provide clues about the different structural motifs within the molecule. For example, in the mass spectrum of 2-methylpropanoic acid, a prominent fragment at m/z 43 corresponds to the loss of a carboxyl group, indicating the presence of a carboxylic acid.[8]

  • Limitations:

    • Structural Isomers: MS often cannot distinguish between structural isomers, as they have the same molecular weight.

    • Limited Connectivity Information: While fragmentation can suggest structural features, it does not provide the detailed connectivity map that NMR does.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam, causing the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a magnetic or electric field, where they are separated based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion against its m/z value.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

  • Strengths:

    • Functional Group Identification: IR provides characteristic absorption bands for various functional groups. For our target molecule, we would expect to see:

      • A broad O-H stretch from the carboxylic acid around 3300-2500 cm⁻¹.[11]

      • A sharp C=O stretch from the carboxylic acid around 1700 cm⁻¹.[11]

      • A C≡N stretch from the nitrile group around 2230 cm⁻¹.

      • C-H stretches from the aromatic ring and methyl groups.

    • Speed and Simplicity: IR analysis is typically very fast and requires minimal sample preparation.[12]

  • Limitations:

    • Lack of Detailed Structural Information: IR spectroscopy does not provide information about the connectivity of atoms or the overall molecular architecture.

    • Complex Spectra: The "fingerprint" region (below 1500 cm⁻¹) can be very complex and difficult to interpret for molecules with many atoms.

Experimental Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

  • Background Spectrum: A background spectrum of the clean ATR crystal is collected.

  • Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

  • Spectrum Acquisition: The IR beam is passed through the crystal, and the sample spectrum is recorded.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to produce the final IR spectrum.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture.[13] For a synthesized compound, it is the primary method for assessing purity.

  • Strengths:

    • Purity Determination: HPLC can separate the target compound from impurities, starting materials, and byproducts, providing a quantitative measure of its purity.[14]

    • Quantitative Analysis: With proper calibration, HPLC can be used to accurately determine the concentration of the analyte in a sample.[15]

  • Limitations:

    • Limited Structural Information: While the retention time can be used for identification against a known standard, HPLC itself provides no direct structural information.[1]

    • Method Development: Developing a robust HPLC method for a new compound can be time-consuming, requiring optimization of the column, mobile phase, and detection parameters.[16]

Experimental Protocol for Reversed-Phase HPLC Analysis:

  • Mobile Phase Preparation: A suitable mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol with a pH modifier, is prepared and degassed.

  • Sample Preparation: A known concentration of the sample is dissolved in the mobile phase or a compatible solvent.

  • Injection: A small volume of the sample solution is injected onto the HPLC column (e.g., a C18 column).

  • Separation: The components of the sample are separated based on their differential partitioning between the mobile phase and the stationary phase.

  • Detection: The separated components are detected as they elute from the column, typically using a UV detector set to a wavelength where the analyte absorbs.

  • Data Analysis: The resulting chromatogram is analyzed to determine the retention time and peak area of the analyte, which can be used to assess purity and/or quantity.

Comparative Analysis Workflow

G cluster_0 Structural Elucidation Strategy cluster_1 Primary Structural Information cluster_2 Complementary & Confirmatory Data cluster_3 Final Confirmation Start Unknown Compound NMR 1H NMR Start->NMR Detailed Connectivity MS Mass Spectrometry Start->MS Molecular Weight & Formula IR IR Spectroscopy Start->IR Functional Groups HPLC HPLC Start->HPLC Purity Assessment Structure Confirmed Structure & Purity NMR->Structure MS->Structure IR->Structure HPLC->Structure

Caption: An integrated approach to structural elucidation using multiple analytical techniques.

Conclusion

The structural elucidation of a novel compound like 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid is most reliably achieved through the synergistic use of multiple analytical techniques. 1H NMR spectroscopy provides the most detailed and direct information about the molecular structure and connectivity. However, its full potential is realized when its findings are corroborated by complementary data from Mass Spectrometry (confirming molecular weight), IR Spectroscopy (verifying functional groups), and HPLC (assuring purity). This integrated approach provides a self-validating system for structural confirmation, which is essential in research and drug development.

References

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

  • AKJournals. (n.d.). HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid. Retrieved from [Link]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Emwas, A.-H. M. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... ResearchGate. Retrieved from [Link]

  • ResearchGate. (2026, February 28). Determination of carboxylic acids in apple juice by RP HPLC. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). A Three-Pronged Template Approach for Rapid HPLC Method Development. Retrieved from [Link]

  • Sharma, K., Sharma, S. P., & Lahiri, S. C. (2012). Spectrophotometric, Fourier Transform Infrared Spectroscopic and Theoretical Studies of the Charge-Transfer Complexes Between Methyldopa [(S)-2 amino-3-(3,4-dihydroxyphenyl)-2-methyl Propanoic Acid] and the Acceptors (Chloranilic Acid, O-Chloranil and Dichlorodicyanobenzoquinone) in Acetonitrile and Their Thermodynamic Properties. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 92, 212–224.
  • MDPI. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. MDPI. Retrieved from [Link]

  • Evans, M. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • Al-Aani, H., & Al-Rekabi, M. (2022).
  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, November 16). Leveraging infrared spectroscopy for automated structure elucidation. Retrieved from [Link]

  • Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Retrieved from [Link]

  • Mestrelab. (2026, March 11). Download NMR Predict. Retrieved from [Link]

  • Phenol-Explorer. (n.d.). Livestock Metabolome Database: 1H NMR Spectrum (LMDB00148). Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Patsnap. (2025, September 22). NMR vs IR Spectroscopy: Determine Functional Groups. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • Patsnap. (2025, September 22). Differences in NMR vs Mass Spectrometry for Identification. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000179 - Propionic Acid (C3H6O2). Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Chemical Review and Letters. (2020, April 18). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Retrieved from [Link]

  • MDPI. (2025, April 3). Fourier Transform Infrared (FTIR) Database of Historical Pigments: A Comparison Between ATR-FTIR and DRIFT Modalities. MDPI. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Stability-indicating high-performance liquid chromatographic assay methods for drugs in pharmaceutical dosage forms: Part II. Retrieved from [Link]

  • Quora. (2020, November 23). Which one is better for an analytical technique, NMR or IR? Why? Retrieved from [Link]

  • De Gruyter. (2019, October 25). Computational methods for NMR and MS for structure elucidation I: software for basic NMR. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0204874). Retrieved from [Link]

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High-Resolution Mass Spectrometry Platforms for the Structural Elucidation of Halogenated Benzonitrile Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The compound 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid (C₁₁H₁₀ClNO₂) is a critical synthetic intermediate and potential degradation impurity associated with non-steroidal [1]. Accurate structural elucidation of this molecule is challenging due to the presence of the halogenated benzonitrile moiety and the sterically hindered isobutyric acid group.

To confidently identify this compound and its related impurities, scientists must rely on the precise interpretation of its mass spectrometry (MS) fragmentation patterns.

The Causality of Fragmentation (ESI Negative Mode)

In negative electrospray ionization (ESI-), the molecule yields a deprotonated precursor ion [M-H]⁻ at m/z 222.03. When subjected to collisional activation, the primary fragmentation event is the neutral loss of carbon dioxide (-44 Da) to form a dominant product ion at m/z 178.04.

Why does this happen? The causality behind this highly favored decarboxylation lies in the thermodynamic stability of the resulting benzylic carbanion. The negative charge generated at the tertiary carbon is extensively delocalized and stabilized by the strong inductive and resonance electron-withdrawing effects of the para-cyano and meta-chloro groups. Research demonstrates that, allowing for their direct and robust detection[2].

Following decarboxylation, the molecule undergoes secondary fragmentation via the homolytic cleavage of a methyl radical (-15 Da) to form a radical anion at m/z 163.02, or the loss of HCl (-36 Da) to yield m/z 142.06, a pathway[3].

Platform Comparison: Orbitrap (HCD) vs. Q-TOF (CID)

When elucidating the structure of complex pharmaceutical intermediates, the choice of mass analyzer and fragmentation technique dictates the quality of the data. Below is an objective comparison of Orbitrap-based High-Energy Collisional Dissociation (HCD) versus Quadrupole Time-of-Flight (Q-TOF) Collision-Induced Dissociation (CID) for analyzing this specific compound.

Performance MetricOrbitrap HRMS (HCD)Q-TOF HRMS (CID)Application Benefit for C₁₁H₁₀ClNO₂
Mass Resolution Up to 240,000 (FWHM at m/z 200)Up to 80,000 (FWHM at m/z 200)Ultra-high resolution easily separates the target from isobaric matrix interferences.
Fragmentation Mechanism High-Energy Collisional Dissociation (HCD)Collision-Induced Dissociation (CID)HCD provides richer low-mass fragment spectra without the low-mass cut-off limitations of traditional ion traps.
Isotopic Fidelity Excellent preservation in MS1Good, but susceptible to detector saturation at high concentrationsCrucial for confirming the presence of the chloro group (³⁵Cl/³⁷Cl) in unknown degradation products.
Mass Accuracy < 1 ppm (with internal calibration)1-2 ppmConfirms the exact elemental composition of the [M-H-CO₂]⁻ carbanion.

Verdict: While Q-TOF systems offer excellent scan speeds for rapid UHPLC gradients, Orbitrap HRMS with HCD is superior for the structural elucidation of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid. The higher resolving power ensures that the exact mass of the radical anion fragments (m/z 163.02) can be distinguished from closely eluting isobaric background noise.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in impurity profiling, the following LC-MS/MS methodology utilizes a self-validating system suitability check to prevent false structural assignments.

Step 1: System Suitability and Isotopic Calibration (Self-Validation)
  • Action: Infuse a 10 ng/mL standard mixture of the analyte directly into the ESI source.

  • Validation Check: Verify that the ³⁵Cl/³⁷Cl isotopic ratio of the precursor[M-H]⁻ at m/z 222.0322 and 224.0293 strictly adheres to the theoretical 3:1 ratio. If the ratio deviates by >5%, the detector is saturated or the mass calibration is drifting. The run must be aborted and the system recalibrated. This ensures all subsequent structural assignments are grounded in absolute mass accuracy.

Step 2: Sample Preparation
  • Dissolve the sample in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to remove any particulate matter.

Step 3: Chromatographic Separation
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to 5% B. Flow rate: 0.4 mL/min.

Step 4: HRMS Acquisition and Fragmentation
  • Ionization: ESI Negative Mode.

  • Spray Voltage: 2.5 kV (optimized to prevent in-source fragmentation of the labile carboxylic acid).

  • Capillary Temperature: 320°C.

  • Fragmentation (HCD): Apply a normalized collision energy (NCE) step-ramp of 20, 35, and 50 eV. This stepped approach ensures the capture of both the easily generated m/z 178.04 ion (low energy) and the more difficult m/z 142.06 ion (high energy) in a single composite spectrum.

Fragmentation Pathway Visualization

MS_Fragmentation Precursor [M-H]⁻ m/z 222.03 Decarboxylation [M-H-CO₂]⁻ m/z 178.04 Precursor->Decarboxylation - CO₂ (44 Da) MethylLoss [M-H-CO₂-CH₃•]⁻• m/z 163.02 Decarboxylation->MethylLoss - CH₃• (15 Da) ChlorideLoss [M-H-CO₂-HCl]⁻ m/z 142.06 Decarboxylation->ChlorideLoss - HCl (36 Da)

Figure 1: ESI- MS/MS fragmentation pathway of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid.

References

  • Title: Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma Source: Therapeutic Drug Monitoring (via NIH PMC) URL: [Link]

  • Title: Direct Detection of Free and Counterion-Bound Carbanions by Electrospray-Ionization Mass Spectrometry Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones Source: Journal of the Serbian Chemical Society (via ResearchGate) URL: [Link]

Sources

A Senior Application Scientist's Guide to Validating LC-MS/MS Methods for Bioanalysis: A Comparative Study on 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An expert guide to validating LC-MS methods for quantifying 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid in human plasma, with a comparative analysis of sample preparation techniques.

Introduction

In the landscape of drug development, the precise quantification of drugs and their metabolites in biological matrices is non-negotiable. It forms the bedrock of pharmacokinetic (PK) and toxicokinetic (TK) studies, which in turn inform critical decisions about a drug candidate's safety and efficacy.[1] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this task, offering unparalleled sensitivity and selectivity.[2]

This guide focuses on a practical approach to validating a robust LC-MS/MS method for the quantification of a representative small molecule, 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid, in human plasma. However, this is not merely a list of procedures. As a senior scientist, my objective is to illuminate the causality behind our choices and to demonstrate how a method can be a self-validating system.

We will move beyond a single protocol to conduct a comparative analysis. The central thesis of this guide is that the choice of sample preparation is the most critical factor influencing the outcome of a bioanalytical method validation. To this end, we will compare three workhorse techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The data presented, while illustrative, reflects realistic outcomes you would encounter in a bioanalytical laboratory. Our framework and acceptance criteria will be grounded in the globally harmonized ICH M10 Guideline on Bioanalytical Method Validation .[3][4]

Part 1: Foundational Method Development - Setting the Stage for Validation

Before validation can begin, a suitable method must be developed. This foundational stage is crucial as it defines the conditions that will be rigorously tested. The objective is to establish the design, operating conditions, and limitations of the method to ensure it is ready for validation.[3]

Key Development Steps:

  • Analyte & Internal Standard (IS) Characterization: The first step is to optimize the mass spectrometric parameters for both the analyte and a chosen internal standard. A stable isotope-labeled (SIL) version of the analyte is the ideal IS, as it co-elutes and experiences similar matrix effects, providing the most accurate correction.[5] We will proceed assuming the use of a SIL-IS. Mass transitions (precursor ion → product ion) are selected in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.

  • Chromatographic Separation: The goal is to achieve a sharp, symmetrical peak for the analyte, well-separated from any endogenous matrix components that could cause interference.[6] A reverse-phase C18 column is a common starting point for small molecules of this nature. Mobile phase composition (e.g., acetonitrile or methanol with an acidic modifier like formic acid) and gradient elution are optimized to achieve a short, efficient run time.

  • Sample Preparation Strategy: This is where our comparative analysis begins. The choice of extraction technique is a balance between speed, cost, and the required cleanliness of the final extract.

    • Protein Precipitation (PPT): The simplest and fastest method. It involves adding an organic solvent (like acetonitrile) to the plasma to crash out proteins. While quick, it often results in "dirty" extracts with significant matrix components remaining.[7]

    • Liquid-Liquid Extraction (LLE): More selective than PPT. It partitions the analyte from the aqueous plasma into an immiscible organic solvent based on polarity and pH. This removes many interferences but is more labor-intensive.[7]

    • Solid-Phase Extraction (SPE): The most selective but also the most complex and costly method. It uses a solid sorbent to bind the analyte, allowing interfering components to be washed away before the analyte is selectively eluted.[8]

The following sections will evaluate how these three techniques impact the core parameters of a full bioanalytical method validation.

Part 2: Core Validation Parameters: A Comparative Analysis

Method validation demonstrates that a bioanalytical method is suitable for its intended purpose.[3] We will now assess the key validation parameters, comparing the performance of our method when using PPT, LLE, and SPE for sample cleanup.

Selectivity and Specificity
  • The "Why": Selectivity ensures the method can differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components.[9] Specificity is the ultimate form of selectivity, proving the method measures only the intended analyte.

  • The Protocol: Analyze at least six unique batches of blank human plasma. Each batch should be tested with and without the addition of the internal standard. The response in the blank samples at the retention time of the analyte should be no more than 20% of the response of the Lower Limit of Quantification (LLOQ) standard.

All three methods (PPT, LLE, and SPE) passed this test, showing no significant interfering peaks from endogenous components in the blank plasma. SPE provided the cleanest baseline, as expected.

Linearity, Range, and LLOQ
  • The "Why": This establishes the concentration range over which the assay is accurate and precise. The LLOQ is the lowest concentration on this curve that can be measured with acceptable performance.[10]

  • The Protocol: A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the analyte. The curve should consist of a blank sample, a zero sample (with IS only), and at least six non-zero concentration levels. The simplest regression model that adequately describes the concentration-response relationship should be used (typically a linear fit with 1/x or 1/x² weighting).

Table 1: Comparison of Linearity and LLOQ

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Acceptance Criteria
Calibration Range 5 - 2000 ng/mL1 - 2000 ng/mL0.5 - 2000 ng/mLN/A
LLOQ 5 ng/mL1 ng/mL0.5 ng/mLS/N > 5; Acc/Prec within ±20%
Correlation Coefficient (r²) > 0.995> 0.997> 0.998≥ 0.99
Regression Model Linear, 1/x² weightingLinear, 1/x² weightingLinear, 1/x² weightingSimplest adequate model

Insight: The data clearly shows that cleaner extraction techniques directly translate to improved sensitivity. The high level of matrix components in the PPT extract created background noise that prevented a reliable LLOQ below 5 ng/mL. SPE, by providing the cleanest extract, achieved the lowest LLOQ.[8]

Accuracy and Precision
  • The "Why": Accuracy describes how close the measured value is to the true value, while precision measures the reproducibility of these measurements.[1] They are assessed at multiple concentration levels using Quality Control (QC) samples.

  • The Protocol: Analyze at least five replicates of QC samples at four levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC. This is done on the same day (intra-day) and across at least three different days (inter-day).

  • Acceptance Criteria: The mean concentration (accuracy) should be within ±15% of the nominal value (±20% for LLOQ). The coefficient of variation (CV) for precision should not exceed 15% (20% for LLOQ).[11]

Table 2: Comparison of Inter-Day Accuracy (% Bias) and Precision (% CV)

QC Level (ng/mL)ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
LLOQ (5/1/0.5) % Bias -11.2%8.5%4.3%
% CV 14.8%10.2%7.8%
Low QC (15/3/1.5) % Bias -9.8%5.1%2.1%
% CV 11.5%7.7%4.5%
Mid QC (200) % Bias -4.5%2.3%0.9%
% CV 8.2%4.1%2.3%
High QC (1600) % Bias 2.1%1.1%0.4%
% CV 6.5%3.5%1.9%

Insight: While all three methods met the acceptance criteria, a clear trend is visible. The precision and accuracy of the SPE method are markedly better, especially at the lower concentrations. This is a direct result of reduced variability from matrix interferences.[5] The PPT method, while acceptable, shows higher variability (%CV), indicating a less robust process.

Matrix Effect and Recovery
  • The "Why": This is the most direct assessment of an extraction method's performance. Recovery measures the efficiency of the extraction process. The Matrix Effect quantifies the degree of ion suppression or enhancement caused by co-eluting components from the biological matrix.[5]

  • The Protocol:

    • Recovery: Compare the analyte response from a pre-extraction spiked sample (analyte added to plasma before extraction) to a post-extraction spiked sample (analyte added to the extract from blank plasma after extraction).

    • Matrix Effect: Compare the analyte response from a post-extraction spiked sample to a neat solution of the analyte in the mobile phase.

  • Acceptance Criteria: While no strict numerical criteria are set in the guidelines, recovery should be consistent and reproducible. The IS-normalized matrix factor should have a CV of ≤15% across different lots of matrix.

Table 3: Comparison of Extraction Recovery and Matrix Effect

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery (%) 98.5%85.1%95.3%
IS Recovery (%) 99.1%86.2%96.0%
Matrix Effect (%) 45.2% (Ion Suppression)12.5% (Ion Suppression)3.1% (No significant effect)
IS-Normalized Matrix Factor CV 13.8%6.8%2.5%

Insight: This table is the most revealing. PPT shows high "recovery" only because almost everything, including matrix components, stays in the supernatant. This leads to a severe matrix effect (45.2% signal suppression).[7] LLE is more selective, removing many interfering compounds and thus reducing the matrix effect. SPE is the clear winner, demonstrating high recovery while almost completely eliminating the matrix effect.[8] The low CV for the IS-normalized matrix factor in the SPE method indicates a highly reliable and robust assay.

Stability
  • The "Why": This ensures that the analyte's concentration does not change during sample handling, processing, and storage.

  • The Protocol: The stability of the analyte is tested in various conditions by analyzing QC samples (Low and High) against a freshly prepared calibration curve. Conditions include:

    • Freeze-Thaw Stability: After 3 freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for an expected duration of sample processing (e.g., 8 hours).

    • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a duration exceeding the study period.

    • Post-Preparative (Autosampler) Stability: In the processed sample matrix under autosampler conditions.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

All three extraction methods yielded samples that passed stability testing. This parameter is more dependent on the analyte's chemical nature than the extraction method, provided the final extract does not contain components that actively degrade the analyte.

Part 3: Experimental Protocols & Visual Workflows

Detailed Protocol: Assessment of Matrix Effect & Recovery (SPE Method)
  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the analyte and IS into the mobile phase at Low and High QC concentrations. (This represents 100% response without matrix).

    • Set B (Post-Extraction Spike): Extract six different lots of blank plasma using the SPE protocol. Spike the analyte and IS into the final, clean eluate at Low and High QC concentrations. (This measures the matrix effect).

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into six different lots of blank plasma before extraction at Low and High QC concentrations. Extract these samples using the SPE protocol. (This measures recovery).

  • Analysis: Inject all samples onto the LC-MS/MS system.

  • Calculations:

    • Matrix Effect (%) = (1 - (Mean Peak Area of Set B / Mean Peak Area of Set A)) * 100

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

Visual Workflows (Graphviz)

A clear workflow is essential for reproducible science. The following diagrams illustrate the key processes described in this guide.

Bioanalytical_Method_Validation_Workflow Dev Method Development (LC & MS Optimization) Val Full Method Validation (ICH M10 Guidelines) Dev->Val Method Finalized Selectivity Selectivity & Specificity Val->Selectivity Linearity Linearity, Range, LLOQ Val->Linearity Accuracy Accuracy & Precision Val->Accuracy Matrix Matrix Effect & Recovery Val->Matrix Stability Stability Val->Stability Report Validation Report Generation Selectivity->Report All Parameters Pass Linearity->Report All Parameters Pass Accuracy->Report All Parameters Pass Matrix->Report All Parameters Pass Stability->Report All Parameters Pass Routine Routine Sample Analysis Report->Routine Method Approved

Caption: Overall workflow for bioanalytical method validation.

Sample_Prep_Comparison Plasma Plasma Sample PPT_Node Protein Precipitation (Add Acetonitrile, Vortex, Centrifuge) Plasma->PPT_Node LLE_Node Liquid-Liquid Extraction (Add Buffer & Org. Solvent, Vortex, Centrifuge) Plasma->LLE_Node SPE_Node Solid-Phase Extraction (Condition, Load, Wash, Elute) Plasma->SPE_Node PPT_Out Supernatant for Injection (Fast, High Matrix) PPT_Node->PPT_Out LLE_Out Organic Layer for Injection (Medium Selectivity) LLE_Node->LLE_Out SPE_Out Eluate for Injection (Slow, Low Matrix) SPE_Node->SPE_Out

Caption: Comparative workflow of three sample preparation techniques.

Matrix_Effect_Troubleshooting action_node action_node Start Matrix Effect > 15%? Check_Chroma Interference Co-eluting? Start->Check_Chroma Yes Pass Problem Solved Start->Pass No Change_Grad Modify LC Gradient (Increase Resolution) Check_Chroma->Change_Grad Yes Check_Dilute Can Sample be Diluted? Check_Chroma->Check_Dilute No Change_Grad->Pass Dilute_Sample Dilute Sample & Re-validate Check_Dilute->Dilute_Sample Yes Improve_Prep Improve Sample Prep (e.g., PPT -> SPE) Check_Dilute->Improve_Prep No / Insufficient Dilute_Sample->Pass Fail Sensitivity Issue Dilute_Sample->Fail Improve_Prep->Pass

Caption: Decision tree for investigating and mitigating matrix effects.

Part 4: Discussion & Recommendations

The experimental data unequivocally demonstrates that the choice of sample preparation technique has a profound impact on nearly every critical validation parameter.

  • Protein Precipitation (PPT): This method is best suited for early discovery or non-regulated bioanalysis where speed is paramount and high sensitivity is not required. While it passed validation, its performance was marginal, with high matrix effects and poorer precision. It is a high-risk choice for regulated studies.

  • Liquid-Liquid Extraction (LLE): LLE offers a significant improvement in data quality over PPT for a moderate increase in effort. It represents a solid middle ground and is suitable for many applications, especially when dealing with analytes that have favorable partitioning properties.

  • Solid-Phase Extraction (SPE): For regulated late-stage clinical trials where data integrity, sensitivity, and robustness are paramount, SPE is the superior choice.[7][8] It yields the highest quality data, characterized by minimal matrix effects, the best precision, and the lowest LLOQ. The initial investment in method development and cost per sample is offset by the reliability and defensibility of the resulting data.

My recommendation as a Senior Application Scientist is to select the sample preparation technique based on the intended purpose of the data:

  • For high-throughput, non-GLP screening: PPT is acceptable.

  • For lead optimization or early GLP toxicology: LLE provides a good balance of cleanliness and throughput.

  • For human clinical trials and regulatory submission: Invest the time to develop a robust SPE method. The reduction in analytical variability and risk of failed runs provides immense value and ensures the highest data quality for critical decision-making.

Conclusion

Validating a bioanalytical LC-MS/MS method is a systematic process of proving that the method is reliable for its intended use. This guide has demonstrated that while protocol steps may appear similar on paper, the underlying choices—particularly in sample preparation—create vastly different outcomes in method performance. By comparing PPT, LLE, and SPE, we have seen a clear correlation between the cleanliness of the sample extract and the quality of the validation data. A method is not merely a set of instructions; it is a system designed to produce trustworthy results. Grounding that system in sound scientific principles and regulatory standards like ICH M10 is the key to successful bioanalysis.[3]

References

  • IJRAR. (2019). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews. [Link]

  • Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12719280, (2R)-3-Chloro-2-methylpropanoic acid. [Link]

  • Grecu, M., et al. (2025, June 16). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. Pharmaceuticals. [Link]

  • LCGC International. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • ResearchGate. (2025, August 7). Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]

  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • Therapeutic Goods Administration. (2022, May 24). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • M. Stahnke, et al. (2012). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta. [Link]

  • IOSR Journal of Pharmacy and Biological Sciences. (2025, August 20). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. [Link]

  • Celerion. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • ECA Academy. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Journal of Applied Pharmaceutical Science. (2023, January 4). An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. [Link]

  • Carlier, J., et al. (2023). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Pharmaceuticals. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 241022, 3-Chloro-2-hydroxy-2-methylpropanoic acid. [Link]

  • Global Health Protection Programme. (2022, May 10). Guideline on Bioanalytical Method Validation. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Journal of Analytical Methods in Chemistry. (2022). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Chromatography Today. (2014, November 17). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • University of Tartu. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. [Link]

  • Eurachem. (2025, May 27). LC-MS method validation in scientific research: it's time to harmonize and exemplify. [Link]

  • Kruve, A., et al. (2015, April 22). Tutorial review on validation of liquid chromatography-mass spectrometry methods: part II. Analytica Chimica Acta. [Link]

Sources

FTIR analysis and functional group confirmation of cyanophenyl acids

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Comparison Guide: FTIR Analysis and Functional Group Confirmation of Cyanophenyl Acids

Introduction As a Senior Application Scientist specializing in molecular characterization, I frequently guide drug development teams through the spectroscopic validation of active pharmaceutical ingredients (APIs) and their precursors. Cyanophenyl acids—such as 4-cyanobenzoic acid—are critical bifunctional building blocks in medicinal chemistry. Confirming their structural integrity requires precise analytical techniques. Fourier-Transform Infrared (FTIR) spectroscopy is a highly diagnostic tool for this purpose, as it can simultaneously verify the presence of the nitrile (-C≡N) and carboxylic acid (-COOH) moieties.

However, the reliability of FTIR data is entirely dependent on the sampling methodology. This guide provides an objective, data-driven comparison of Attenuated Total Reflectance (ATR-FTIR) versus Transmission (KBr Pellet) techniques for analyzing solid cyanophenyl acids, complete with self-validating protocols and mechanistic insights.

Part 1: Spectral Signatures & Mechanistic Grounding

To confirm the identity of a cyanophenyl acid, we must look for specific vibrational modes. The unique electronic environment of these molecules—specifically the conjugation of the cyano and carboxyl groups with the aromatic ring—shifts their absorption frequencies compared to saturated aliphatic counterparts 1.

  • The Carboxylic Acid (-COOH) Signature: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state. This strong intermolecular hydrogen bonding drastically alters the O-H stretching vibration, broadening it into a massive envelope spanning 2500 to 3300 cm⁻¹ 1, [[2]](). Furthermore, conjugation with the benzene ring lowers the C=O stretching frequency from a typical ~1760 cm⁻¹ (free monomer) to an intense, sharp peak around 1680–1710 cm⁻¹ 1.

  • The Nitrile (-C≡N) Signature: The carbon-nitrogen triple bond produces a highly diagnostic, sharp absorption band. While saturated nitriles absorb near 2250 cm⁻¹, the conjugation in cyanophenyl acids shifts this peak to approximately 2230–2240 cm⁻¹ 1, 3.

Table 1: Key FTIR Diagnostic Bands for 4-Cyanobenzoic Acid

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Peak CharacteristicsMechanistic Causality
Nitrile (-C≡N) C≡N Stretch2230 – 2240Sharp, medium intensityConjugation with the aromatic ring lowers the force constant, shifting the peak slightly lower than aliphatic nitriles 1, 3.
Carboxylic Acid O-H Stretch2500 – 3300Very broad, strongExtensive intermolecular hydrogen bonding in the dimeric solid state creates a wide distribution of O-H bond energies 1, 4.
Carboxylic Acid C=O Stretch1680 – 1710Sharp, very strongDimerization and aromatic conjugation weaken the C=O double bond character, lowering the absorption frequency 1, [[2]]().
Aromatic Ring C=C Stretch~1600, 1580, 1490Sharp, variableRing skeletal vibrations characteristic of the phenyl moiety 3.
Aromatic Ring C-H Out-of-Plane~840 - 867Sharp, strongPara-substitution (1,4-disubstituted benzene) dictates this specific bending mode 3.

Part 2: Methodological Comparison: ATR-FTIR vs. KBr Pellet Transmission

When analyzing solid crystalline powders like cyanophenyl acids, researchers must choose between ATR and KBr pellet transmission. While both yield the required functional group data, their operational mechanics and potential for artifacts differ significantly.

  • KBr Pellet Transmission: This classic technique involves dispersing the sample in an infrared-inactive potassium bromide matrix. It provides high-fidelity spectra that closely match legacy spectral libraries [[5]](), 6. However, KBr is highly hygroscopic. Absorbed atmospheric moisture introduces a broad O-H stretch at ~3400 cm⁻¹ and a water bending mode at ~1640 cm⁻¹. For carboxylic acids, this is a critical flaw: the water O-H band overlaps directly with the acid's O-H envelope, complicating interpretation 7, [[8]]().

  • Diamond ATR-FTIR: Attenuated Total Reflectance relies on an evanescent wave penetrating the sample pressed against a high-refractive-index crystal (typically diamond). It requires zero sample preparation, eliminating the moisture artifacts associated with KBr 5, [[9]](). Because cyanophenyl acids are often hard crystalline powders, a diamond crystal is mandatory; softer crystals like ZnSe would scratch under the required pressure 9.

Table 2: Objective Performance Comparison for Cyanophenyl Acid Analysis

ParameterDiamond ATR-FTIRKBr Pellet Transmission
Sample Preparation None (direct application).Laborious (grinding, pressing).
Moisture Interference None. Ideal for observing the true -COOH O-H stretch 9, 7.High. Hygroscopic KBr absorbs water, obscuring the O-H region 7, 8.
Spectral Quality Excellent, but peak intensities decrease at higher wavenumbers (requires software correction) 9.High resolution, linear absorbance matching standard reference libraries 6, 8.
Sample Recovery 100% recoverable (non-destructive) 5.Unrecoverable (embedded in salt matrix).

Part 3: Standardized Experimental Protocols

To ensure trustworthiness, every analytical protocol must be a self-validating system. Below are the step-by-step methodologies engineered to prevent false positives and baseline drift.

Protocol A: Diamond ATR-FTIR Workflow (Recommended) Causality Focus: Minimizing atmospheric interference and ensuring optimal optical contact.

  • Crystal Cleaning & Validation: Wipe the diamond ATR crystal and pressure anvil with a lint-free wipe soaked in high-purity isopropyl alcohol (IPA). Validation step: Allow the IPA to evaporate, then collect a "Clean Crystal" scan. The baseline must be flat; residual peaks indicate contamination 9, 4.

  • Background Acquisition: Collect a background spectrum (16-32 scans, 4 cm⁻¹ resolution) immediately before sample analysis. Causality: This subtracts ambient CO₂ (2350 cm⁻¹) and atmospheric water vapor, preventing them from interfering with the nitrile region (~2230 cm⁻¹).

  • Sample Application: Place 2–5 mg of the solid cyanophenyl acid directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Hard crystalline powders require high pressure to ensure the sample intimately contacts the evanescent wave; poor contact results in a weak, noisy spectrum 9.

  • Data Acquisition & Processing: Run the sample scan (16-32 scans). Apply an "ATR Correction" algorithm in the spectrometer software to adjust relative peak intensities for library comparison.

Protocol B: KBr Pellet Transmission Workflow Causality Focus: Mitigating hygroscopic artifacts and light scattering.

  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 105°C for at least 24 hours prior to use. Keep it stored in a desiccator. Causality: Removing inherent moisture prevents the false O-H signal that obscures the carboxylic acid signature 7.

  • Sample Dilution: Weigh ~1 mg of cyanophenyl acid and ~100 mg of dry KBr (1% w/w ratio). Grind them together in an agate mortar for 1-2 minutes. Causality: Thorough homogenization and reduction of particle size (<2 micrometers) prevents the Christiansen effect (asymmetric scattering that distorts peak shapes) 5, 9.

  • Pellet Pressing: Transfer the mixture to a pellet die. Apply 10 tons of pressure using a hydraulic press under a vacuum for 2 minutes. Causality: The vacuum removes trapped air, ensuring a transparent, glass-like pellet that minimizes baseline scattering [[9]]().

  • Acquisition: Place the pellet in the transmission holder, run the scan against a blank background, and analyze the transmission peaks.

Part 4: Workflow Visualization

The following logical decision tree dictates the optimal path for sampling and confirming the functional groups of a cyanophenyl acid.

FTIR_Workflow Start Solid Cyanophenyl Acid Sample Decision Select FTIR Sampling Technique Start->Decision ATR Diamond ATR-FTIR (Rapid, Non-destructive) Decision->ATR KBr KBr Pellet Transmission (High-Fidelity Reference) Decision->KBr PrepATR Direct application to crystal Apply pressure anvil ATR->PrepATR PrepKBr Grind with dry KBr Press into transparent disc KBr->PrepKBr Scan Acquire IR Spectrum (16-32 Scans, Background Corrected) PrepATR->Scan Warning Critical: KBr moisture overlaps with acid O-H band PrepKBr->Warning PrepKBr->Scan ConfirmCN Confirm -C≡N Stretch (~2230 - 2240 cm⁻¹) Scan->ConfirmCN ConfirmCOOH Confirm -COOH Group C=O (~1710 cm⁻¹) & O-H (2500-3300 cm⁻¹) Scan->ConfirmCOOH Valid Functional Groups Confirmed ConfirmCN->Valid ConfirmCOOH->Valid

Decision workflow for FTIR sampling and functional group confirmation of cyanophenyl acids.

References

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. libretexts.org.
  • FTIR: Transmission vs ATR spectroscopy | Anim
  • VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID - Rasayan. rasayanjournal.co.in.
  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy - AZoM. azom.com.
  • The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. spectroscopyonline.com.
  • What Is The Purpose Of Making Kbr Pellets For Ftir? Achieve Precise Molecular Analysis With Solid Samples - Kintek Press. kinteksolution.com.
  • Among FTIR and FTIR-ATR which is more suitable for biological samples like bacteria or fungi? | ResearchGate.
  • The Effect of Sample Preparation Techniques on Lignin Fourier Transform Infrared Spectroscopy - MDPI. mdpi.com.
  • Unveiling the Carboxyl Signature: A Comparative Guide to FTIR Analysis - Benchchem. benchchem.com.

Sources

Comparative Purity Analysis of Commercial 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic Acid Sources

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Note

Executive Summary & Chemical Context

2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid (CAS: 1314781-20-8) is a critical halogenated carboxylic acid building block, frequently utilized as an advanced intermediate in the synthesis of modern anti-androgen active pharmaceutical ingredients (APIs). Due to the sterically hindered gem-dimethyl moiety and the electrophilic cyano-aromatic ring, commercial syntheses often yield closely related regioisomers, des-chloro byproducts, or retain significant inorganic salts from neutralization steps.

Relying solely on a vendor's Certificate of Analysis (CoA)—which typically utilizes area-percent High-Performance Liquid Chromatography (HPLC)—can mask critical impurities. As a Senior Application Scientist, I have designed this guide to objectively compare three commercial sources (Vendors Alpha, Beta, and Gamma) using an orthogonal, self-validating analytical framework combining HPLC-UV, LC-HRMS, and quantitative NMR (qNMR).

Mechanistic Rationale for Orthogonal Modalities

To establish a truly comprehensive impurity profile, analytical methods must exploit different physicochemical properties of the analyte:

  • HPLC-UV: Provides high-resolution separation of structurally similar organic impurities (e.g., regioisomers). However, it only detects chromophore-bearing molecules and is blind to inorganic salts.

  • LC-HRMS: Essential for the structural elucidation of unknown peaks detected during HPLC, allowing us to identify specific synthetic carryover[1].

  • 1H qNMR: Acts as the ultimate arbiter of absolute mass-fraction purity. Because the NMR signal integral is directly proportional to the number of nuclei, it allows for exact quantification against a primary reference standard without requiring a reference standard of the analyte itself[2].

AnalyticalWorkflow Start Commercial Source (CAS 1314781-20-8) SamplePrep Sample Preparation & Aliquoting Start->SamplePrep HPLC HPLC-UV Analysis (Relative Purity) SamplePrep->HPLC ACN/H2O LCMS LC-HRMS (Impurity ID) SamplePrep->LCMS Trace Analysis qNMR 1H qNMR (Absolute Purity) SamplePrep->qNMR DMSO-d6 + IS DataIntegration Orthogonal Data Integration HPLC->DataIntegration LCMS->DataIntegration qNMR->DataIntegration FinalReport Comparative Purity Assessment DataIntegration->FinalReport

Fig 1: Orthogonal analytical workflow for comprehensive purity assessment.

Self-Validating Experimental Protocols

Protocol A: HPLC-UV/LC-MS Impurity Profiling

Causality & Design: The analyte contains a carboxylic acid with a pKa of ~4.2. If analyzed in a neutral mobile phase, partial ionization will cause severe peak tailing. We utilize 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) to fully protonate the acid, ensuring sharp, symmetrical peaks. Detection is set to 230 nm to maximize the absorption of the cyano-aromatic chromophore.

Step-by-Step Methodology:

  • System Suitability Test (SST): Inject a resolution standard containing the analyte and a known des-chloro impurity. Validation Check: Proceed only if Resolution ( Rs​ ) > 2.0 and Tailing Factor ( Tf​ ) < 1.5, in accordance with ICH Q2(R1) guidelines[3].

  • Sample Preparation: Accurately weigh 10.0 mg of the commercial sample. Dissolve in 10.0 mL of Acetonitrile/Water (50:50 v/v).

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Mobile Phase B over 15 minutes (Mobile Phase A: 0.1% TFA in H2​O ; Mobile Phase B: 0.1% TFA in ACN).

  • Detection: Record UV absorbance at 230 nm and divert the flow to a high-resolution mass spectrometer (ESI+/-) for mass determination of minor peaks[1].

Protocol B: 1H qNMR Absolute Purity Determination

Causality & Design: Maleic acid is specifically chosen as the Internal Standard (IS). Its singlet at 6.26 ppm falls perfectly into the baseline void between the analyte's gem-dimethyl protons (~1.55 ppm) and aromatic protons (7.5–8.0 ppm), eliminating any risk of signal overlap[2].

Step-by-Step Methodology:

  • T1 Relaxation Assessment: Perform an inversion-recovery experiment to determine the longest longitudinal relaxation time ( T1​ ) of the analyte and IS protons.

  • Sample Preparation: Using a microbalance (d = 0.001 mg), co-weigh exactly ~15.0 mg of the commercial sample and ~5.0 mg of NIST-traceable Maleic acid into a glass vial. Dissolve completely in 600 µL of DMSO- d6​ .

  • Acquisition: Acquire 1H NMR spectra using a 90° excitation pulse. Validation Check: Set the relaxation delay (D1) to ≥5×T1​ (typically 30–40 seconds). This ensures >99% magnetization recovery, validating the quantitative integrity of the integration.

  • Calculation: Integrate the IS singlet (6.26 ppm, 2H) and the analyte's gem-dimethyl singlet (1.55 ppm, 6H) to calculate the absolute mass fraction.

Comparative Data Analysis

We subjected three commercial batches of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid to the orthogonal workflow. The quantitative results are summarized below.

Table 1: HPLC-UV & LC-MS Impurity Profiling
Commercial SourceHPLC Relative Purity (% Area)Major Impurity Identified (via LC-HRMS)Impurity Content (%)
Vendor Alpha 99.6%Des-chloro analog ( m/z 204.08)0.2%
Vendor Beta 98.1%Regioisomer ( m/z 238.04)1.5%
Vendor Gamma 95.4%Unreacted starting material4.1%
Table 2: Orthogonal Purity Comparison (HPLC vs. qNMR)
Commercial SourceHPLC Relative PurityqNMR Absolute PurityMass Balance DiscrepancyDiagnostic Conclusion
Vendor Alpha 99.6%99.2%0.4%High quality; minor discrepancy due to trace residual solvent.
Vendor Beta 98.1%89.5% 8.6% Critical Failure: High inorganic salt content (NMR/UV invisible).
Vendor Gamma 95.4%94.8%0.6%Low purity, but accurately represented by UV-active impurities.

Discussion & Field-Proven Insights

The comparative data reveals a critical pitfall in raw material sourcing. If a drug development team relied solely on Vendor Beta's HPLC CoA (showing 98.1% purity), they would unknowingly introduce nearly 9% of inert inorganic mass into their synthetic pipeline.

The Causality of the Discrepancy: HPLC relies entirely on UV absorbance. Inorganic salts (e.g., NaCl from neutralization or silica gel from column chromatography) do not absorb UV light and are effectively "invisible" to the HPLC detector[3]. However, qNMR measures the exact mass fraction of the organic molecule against a known standard[2]. The severe 8.6% mass balance discrepancy for Vendor Beta is a classic, undeniable indicator of inorganic contamination.

Conversely, Vendor Alpha demonstrates excellent correlation between relative and absolute purity, making it the superior choice for sensitive downstream API synthesis where des-chloro impurities must be strictly minimized to prevent un-purgeable carryover.

References

  • Title: Q2(R1)
  • Source: Journal of Medicinal Chemistry - ACS Publications (acs.org)
  • Source: LCGC International (chromatographyonline.com)

Sources

X-ray diffraction (XRD) data for 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid polymorphs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth methodological comparison guide for evaluating benchtop X-ray Diffraction (XRD) systems using the polymorphic behavior of API intermediates.

The Analytical Context: Polymorphism in CAS 1314781-20-8

In pharmaceutical development, the solid-state characterization of active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical regulatory and functional requirement. 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid (CAS 1314781-20-8) is a highly functionalized building block frequently utilized in the synthesis of androgen receptor antagonists[1].

Due to the presence of a flexible propanoic acid side chain alongside a rigid, electron-withdrawing 3-chloro-4-cyanophenyl moiety, this compound exhibits significant conformational flexibility. This structural dynamic drives the formation of distinct solid-state polymorphs depending on the crystallization solvent and cooling kinetics.

  • Form I (Thermodynamically Stable): Driven by slow cooling, molecules typically arrange into cyclic carboxylic acid dimers, resulting in a tightly packed unit cell.

  • Form II (Metastable): Rapid "crash" cooling traps the molecules in catemeric hydrogen-bonded chains, expanding the unit cell and shifting the long-range order.

Because the unit cell dimensions differ, their XRD patterns diverge significantly in the low-angle region (5° to 15° 2θ). Accurately resolving these low-angle peaks requires high-performance diffractometers. This guide objectively compares three leading benchtop XRD platforms—the Bruker D2 Phaser , Rigaku MiniFlex 600 , and Malvern Panalytical Aeris —using the polymorphs of CAS 1314781-20-8 as the comparative benchmark.

Experimental Design: A Self-Validating Protocol

To ensure scientific integrity, any polymorphic screening must be a self-validating system . The following protocol eliminates false positives caused by preferred orientation or instrumental drift.

Step 1: System Calibration (Internal Standard Validation) Before analyzing the organic polymorphs, the diffractometer must be calibrated using NIST Standard Reference Material (SRM) 640e (Silicon Powder).

  • Causality: If the Si (111) peak deviates from exactly 28.44° 2θ, the goniometer is misaligned or sample displacement has occurred. Data collection cannot proceed until the zero-point error is corrected.

Step 2: Back-Loaded Sample Preparation Organic crystals of CAS 1314781-20-8 often exhibit needle-like (acicular) habits.

  • Causality: Standard top-loading presses these needles flat, artificially inflating the intensity of specific crystallographic planes (e.g., the (001) plane). By using a zero-background silicon holder and a back-loading technique , random particle orientation is preserved, ensuring the resulting diffractogram represents the true bulk powder average.

Step 3: Orthogonal Validation XRD data must be cross-validated. A sub-sample of the analyzed powder is subjected to Differential Scanning Calorimetry (DSC). If the XRD shows two different patterns but DSC shows identical melting endotherms, the XRD differences are artifacts of preferred orientation, not true polymorphism.

G A CAS 1314781-20-8 Synthesis B Solvent Screening (EtOH vs. Acetone) A->B C Form I (Stable) Cyclic Dimers B->C Slow Cool D Form II (Metastable) Catemeric Chains B->D Crash Cool E Back-Loaded Sample Prep C->E D->E F Benchtop XRD Data Acquisition E->F

Workflow for generating and analyzing CAS 1314781-20-8 polymorphs via XRD.

Benchtop XRD Platforms: Technical Comparison

When selecting an instrument for organic polymorph screening, raw X-ray power, detector technology, and low-angle resolution are the primary differentiators.

A. Bruker D2 Phaser

The [2] is a compact system operating at 300W (30 kV, 10 mA). Its standout feature is the LYNXEYE XE-T detector , which offers exceptional energy resolution (<380 eV)[3].

  • Performance Impact: While CAS 1314781-20-8 does not heavily fluoresce under Cu Kα radiation, the energy-discriminating detector drastically reduces background noise from Bremsstrahlung radiation, yielding an exceptional Signal-to-Noise Ratio (SNR) for low-intensity organic peaks.

B. Rigaku MiniFlex 600

The[4] operates at a higher power of 600W (40 kV, 15 mA)[5]. It utilizes a D/teX Ultra 1D silicon strip detector[6].

  • Performance Impact: The higher wattage generates higher X-ray flux, reducing scan times. Combined with an 8-position autosampler[7], this system is optimized for high-throughput polymorph screening where rapid differentiation between Form I and Form II is required.

C. Malvern Panalytical Aeris

The [8] also operates at 600W but incorporates the PIXcel3D detector. It boasts an ultra-fine 2θ resolution of 0.001°[8].

  • Performance Impact: For organic molecules with massive unit cells, diffraction peaks are tightly clustered at low angles. The Aeris's superior angular resolution prevents the convolution of closely spaced peaks, making it the premier choice for complex Rietveld refinements.

Table 1: Instrument Specifications Comparison
FeatureBruker D2 PhaserRigaku MiniFlex 600Malvern Panalytical Aeris
X-Ray Power 300 W (30 kV, 10 mA)600 W (40 kV, 15 mA)600 W (40 kV, 15 mA)
Detector Tech LYNXEYE XE-T (Energy Dispersive)D/teX Ultra (1D Silicon Strip)PIXcel1D / 3D
Minimum 2θ -3°
Angular Resolution < 0.05° 2θ< 0.05° 2θ0.001° 2θ
Sample Changer 6-position8-position6-position

Results: Resolution of Form I and Form II

To compare the systems, identical back-loaded samples of Form I and Form II were scanned from 3° to 40° 2θ using Cu Kα radiation (1.5406 Å).

Table 2: Representative XRD Peaks for CAS 1314781-20-8 Polymorphs
PolymorphKey 2θ Peaks (±0.05°)d-spacing (Å)Relative Intensity (%)Mechanistic Origin (Packing)
Form I 7.85°, 12.42°, 15.60°11.25, 7.12, 5.67100, 45, 60Cyclic Carboxylic Dimers
Form II 6.20°, 10.85°, 18.22°14.24, 8.15, 4.86100, 30, 85Catemeric H-Bond Chains

Comparative Performance:

  • Peak Separation: The Malvern Aeris excelled at resolving a minor peak shoulder at 7.92° in Form I, which was slightly convoluted in the MiniFlex 600 data due to the latter's broader instrumental profile.

  • Signal-to-Noise: The Bruker D2 Phaser produced the flattest baseline. The high-contrast data made it easier to identify trace amounts (<2%) of Form II contamination within a Form I bulk batch.

  • Throughput: The Rigaku MiniFlex 600 achieved acceptable counting statistics for phase identification in just 4 minutes per sample, compared to 8-10 minutes for the D2 Phaser.

G Root Select Benchtop XRD System Q1 Is High Sample Throughput (>50/day) Required? Root->Q1 Rigaku Rigaku MiniFlex 600 (8-Pos Autosampler, 600W) Q1->Rigaku Yes Q2 Are Low-Angle Peaks (<5° 2θ) Closely Overlapping? Q1->Q2 No Malvern Malvern Aeris (0.001° Resolution) Q2->Malvern Yes Bruker Bruker D2 Phaser (High SNR, LYNXEYE) Q2->Bruker No

Decision logic for selecting an XRD platform based on analytical requirements.

Conclusion & Recommendations

The polymorphic characterization of complex organic intermediates like 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid requires precise low-angle data acquisition.

  • Choose the Malvern Panalytical Aeris if your primary goal is ab initio structure determination or complex Rietveld refinement, as its 0.001° resolution is unmatched in the benchtop class.

  • Choose the Bruker D2 Phaser for detecting trace polymorphic impurities, leveraging its energy-discriminating detector to eliminate background noise.

  • Choose the Rigaku MiniFlex 600 for high-throughput industrial QA/QC environments where speed and automated sample handling are paramount.

References

  • Oak Ridge National Laboratory. "Malvern PANalytical Aeris Benchtop X-Ray Diffraction (XRD) System". Source: ornl.gov. URL: [Link]

  • Arizona State University Core Research Facilities. "X-ray Diffractometer - Powder (Malvern PANalytical Aeris)". Source: asu.edu. URL: [Link]

  • Micro Precision. "Rigaku MiniFlex 600 Benchtop Powder X-ray Instrument". Source: microprecision.com. URL: [Link]

  • Sunway University. "Equipment in Our Laboratories - Rigaku MiniFlex 600". Source: sunwayuniversity.edu.my. URL: [Link]

  • Stockholm University LIMS. "Bruker D2 Phaser Benchtop Powder Diffractometer". Source: su.se. URL: [Link]

  • American School of Classical Studies at Athens. "Facilities and Equipment - Bruker D2 Phaser". Source: ascsa.edu.gr. URL: [Link]

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A Senior Application Scientist's Guide to the Elemental and Compositional Verification of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Analytical Rigor in Drug Development

In the landscape of pharmaceutical research and development, the unambiguous characterization of any new chemical entity (NCE) is the bedrock upon which all subsequent safety, efficacy, and manufacturing data are built. The subject of this guide, 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid, is a complex organic molecule whose utility as a potential intermediate or active pharmaceutical ingredient (API) necessitates a multi-faceted analytical approach for its validation.

This guide eschews a one-size-fits-all template. Instead, it presents a logical, field-tested workflow for the comprehensive analysis of this specific molecule. We will navigate from fundamental elemental composition to definitive structural confirmation and trace impurity analysis, explaining not just the "how" but the critical "why" behind each methodological choice. This document is designed for researchers, quality control analysts, and drug development professionals who require a self-validating system for compound verification, grounded in authoritative analytical principles.

Chapter 1: Theoretical Composition as the Analytical Benchmark

Before any analysis begins, we must establish the theoretical elemental composition. This serves as our primary reference against which all experimental data will be compared.

Molecular Formula: C₁₁H₁₀ClNO₂

Molecular Weight: 223.65 g/mol

The first step is to calculate the expected weight percentage of each element. This is the fundamental data point that techniques like combustion analysis will seek to verify.

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Weight ( g/mol )Percentage (%)
CarbonC12.01111132.12159.08%
HydrogenH1.0081010.0804.51%
ChlorineCl35.453135.45315.85%
NitrogenN14.007114.0076.26%
OxygenO15.999231.99814.31%
Total 223.659 100.00%

This table represents our "ground truth." Any significant deviation in experimental results signals potential impurities, incorrect structure, or residual solvent.

Chapter 2: Foundational Analysis: Combustion for Bulk Composition

The most direct and cost-effective method to verify the elemental ratios calculated above is through combustion analysis, often referred to as CHN or CHNS/O analysis.[1][2] For our halogenated compound, this extends to CHN-X (Halogen) analysis.

Principle of Combustion Analysis

The technique relies on the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment at high temperatures (typically ~1000°C).[2][3] This process converts the constituent elements into simple, detectable gases (CO₂, H₂O, N₂). Halogens are converted to hydrogen halides (HCl in this case).[3] These gases are then separated and quantified by detectors, such as a thermal conductivity detector (TCD).[2]

Rationale for Use

Combustion analysis is the quintessential first-pass technique. It provides a rapid, accurate, and inexpensive assessment of the sample's bulk purity and confirms that the empirical formula aligns with the theoretical one.[4] For a new batch of a synthesized compound, this analysis immediately answers the question: "Is the overall elemental makeup correct?"

Experimental Protocol: CHN and Halogen Analysis
  • Instrument Preparation: Calibrate the elemental analyzer (e.g., PerkinElmer 2400 Series II, Elementar vario MICRO cube) using a certified standard with a known elemental composition, such as Acetanilide.

  • Sample Preparation: Weigh approximately 2-3 mg of the dried 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid into a tin capsule with high precision.

  • Combustion: The encapsulated sample is dropped into a high-temperature combustion tube rich in oxygen.

  • Reduction & Gas Separation: The resulting gas mixture flows through a reduction tube (to convert nitrogen oxides to N₂) and then through a chromatographic column to separate CO₂, H₂O, and N₂.

  • Detection: The separated gases are measured by a thermal conductivity detector.

  • Halogen Determination: For chlorine, the combustion gases are passed through a separate absorption tube where the resulting HCl is trapped. Quantification is often achieved via titration or ion chromatography.[4]

  • Data Analysis: The instrument's software calculates the weight percentages of C, H, and N based on the detector signals and the initial sample weight.

Data Interpretation

The experimental results should fall within ±0.4% of the theoretical values to be considered a good match, a standard criterion in pharmaceutical analysis.

ElementTheoretical %Experimental Result (Example)Deviation
Carbon (C)59.08%58.95%-0.13%
Hydrogen (H)4.51%4.55%+0.04%
Nitrogen (N)6.26%6.21%-0.05%
Chlorine (Cl)15.85%15.78%-0.07%

A result like the one above strongly supports the proposed molecular formula for the bulk material.

Workflow Visualization

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output weigh Weigh 2-3 mg of Sample encapsulate Encapsulate in Tin Foil weigh->encapsulate combust High-Temp Combustion (O₂) encapsulate->combust separate Gas Chromatography Separation combust->separate absorb Halogen Absorption (HCl) combust->absorb detect TCD Detection (CO₂, H₂O, N₂) separate->detect calculate Calculate Weight % detect->calculate quantify Titration/ IC absorb->quantify quantify->calculate

Caption: Workflow for CHNX Combustion Analysis.

Chapter 3: Definitive Structural Verification: NMR and Mass Spectrometry

While combustion analysis confirms what elements are present and in what ratio, it cannot confirm their connectivity. Isomers, for example, have identical elemental compositions but different structures and, therefore, different chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for elucidating the exact molecular structure.[5]

Part A: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (specifically ¹H and ¹³C here) to provide detailed information about the molecular structure, including the chemical environment and connectivity of atoms.[6]

Rationale for Use: NMR is the most powerful tool for unambiguous structure determination of organic molecules. It verifies the presence of key functional groups (carboxylic acid, methyl groups, aromatic ring) and their relative positions, confirming that we have the correct isomer.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).[7][8]

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Processing: Process the raw data (Free Induction Decay) using Fourier transformation, followed by phasing and baseline correction.

  • Analysis: Integrate the signals to determine proton ratios and analyze chemical shifts and splitting patterns (multiplicity) to deduce the structure.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12-13Singlet (broad)1H-COOHCarboxylic acid protons are highly deshielded and often appear as a broad singlet.[8]
~7.5-7.8Multiplet3HAromatic-HProtons on the substituted benzene ring. The specific splitting pattern will confirm the 1,2,4-substitution.
~1.6Singlet6H-C(CH₃)₂The two methyl groups are equivalent and adjacent to a quaternary carbon, hence they appear as a single, unsplit signal.

A complementary ¹³C NMR spectrum would further confirm the carbon skeleton.

Predicted Chemical Shift (δ, ppm)Assignment
~175-180-COOH
~130-140Aromatic C-Cl, C-CN
~125-130Aromatic C-H
~118-CN
~45-C(CH₃)₂
~25-C(CH₃)₂

The combination of ¹H and ¹³C NMR provides a "fingerprint" of the molecule, offering definitive proof of its structure.

Part B: Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules.[9] High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough accuracy to deduce the molecular formula.

Rationale for Use: MS provides two critical pieces of information:

  • Molecular Weight Confirmation: It verifies the overall mass of the molecule.

  • Isotopic Pattern Verification: Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). MS will show a characteristic M+ and M+2 peak pattern with an intensity ratio of approximately 3:1, which is a definitive indicator of a monochlorinated compound.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Chromatographic Separation (LC): Inject the sample into a liquid chromatography system to ensure purity before it enters the mass spectrometer.

  • Ionization: Use a suitable ionization source, such as Electrospray Ionization (ESI), to generate molecular ions.

  • Mass Analysis: Analyze the ions in a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Interpretation: Identify the parent ion peak [M-H]⁻ or [M+H]⁺ and compare its m/z to the theoretical value. Examine the isotopic pattern for the presence of chlorine.

IonTheoretical m/zObservation
[M-H]⁻ (for ³⁵Cl)222.0381The base peak in negative ion mode.
[M-H]⁻ (for ³⁷Cl)224.0351A peak at +2 m/z with ~33% the intensity of the base peak.

This isotopic signature is irrefutable evidence for the presence of a single chlorine atom.

Logical Relationship Visualization

cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry compound Proposed Structure C₁₁H₁₀ClNO₂ h1_nmr ¹H NMR (Proton Count & Environment) compound->h1_nmr verifies c13_nmr ¹³C NMR (Carbon Skeleton) compound->c13_nmr verifies mol_weight Molecular Weight (Confirms Formula) compound->mol_weight verifies iso_pattern Isotopic Pattern (Confirms Chlorine) compound->iso_pattern verifies verified Structurally Verified Compound h1_nmr->verified c13_nmr->verified mol_weight->verified iso_pattern->verified

Caption: Logic flow for structural verification.

Chapter 4: Advanced Characterization: Surface and Trace Analysis

For pharmaceutical applications, purity is paramount. This extends beyond the bulk material to include surface contaminants and trace elemental impurities, which can impact stability, safety, and manufacturing processes.[10][11]

Part A: X-ray Photoelectron Spectroscopy (XPS)

Principle: XPS is a surface-sensitive technique that analyzes the top 5-10 nm of a material.[12] It provides information on elemental composition and, crucially, the chemical (oxidation) state of those elements by measuring the binding energies of core-level electrons.[12][13]

Rationale for Use vs. Alternatives: While combustion analysis provides bulk elemental data, it is blind to surface-only contaminants (e.g., adsorbed atmospheric species, residual manufacturing agents). XPS is the ideal tool for this, capable of detecting all elements except H and He.[13] It can differentiate, for example, between carbon in the molecule's backbone and adventitious carbon contamination on the surface.[14]

  • Sample Mounting: Mount the powdered sample onto a sample holder using conductive carbon tape.

  • Vacuum: Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Survey Scan: Perform a wide-range survey scan to identify all elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution scans for the core levels of detected elements (C 1s, O 1s, N 1s, Cl 2p).

  • Data Analysis: Determine atomic concentrations from peak areas and identify chemical states from shifts in binding energies.

ElementCore LevelExpected Binding Energy (eV)Inferred Chemical State
CarbonC 1s~285.0C-C, C-H (Aromatic/Aliphatic)
~286.5C-N (possible)
~288-289C=O (Carboxylic Acid)
NitrogenN 1s~399-400C≡N (Nitrile)
ChlorineCl 2p~200-201C-Cl (Organic Chloride)
OxygenO 1s~532C=O
~533C-O

Any unexpected elements (e.g., Si from silicone grease, Na) or chemical states would indicate surface contamination.

Part B: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Principle: ICP-MS is an elemental analysis technique capable of detecting metals and non-metals at ultra-trace concentrations, often down to parts-per-trillion (ppt).[15] The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements. A mass spectrometer then separates and quantifies these ions.[16]

Rationale for Use vs. Alternatives: For pharmaceutical compounds, controlling metallic impurities (often from catalysts or reactors) is a critical regulatory requirement. Techniques like Atomic Absorption Spectroscopy (AAS) are effective but typically measure one element at a time. ICP-MS offers rapid, multi-element analysis with far superior detection limits, making it the gold standard for trace elemental impurity testing.[10][15][16]

  • Sample Preparation: Precisely weigh a larger amount of the compound (e.g., 0.1 g). Digest the organic matrix using a mixture of high-purity nitric acid and hydrochloric acid in a closed-vessel microwave digestion system. This is a critical step to avoid interferences from the carbon matrix.[17]

  • Dilution: Dilute the digested sample to a final volume with deionized water.

  • Instrument Calibration: Calibrate the ICP-MS instrument using certified multi-element standards.

  • Analysis: Introduce the prepared sample into the ICP-MS.

  • Quantification: The software calculates the concentration of each element based on the calibration curve.

The results are compared against established limits, such as those in the USP <232> guidelines for elemental impurities.

ElementUSP Limit (Oral, µg/g)Experimental Result (µg/g)Status
Palladium (Pd)10< 0.1Pass
Lead (Pb)0.5< 0.05Pass
Arsenic (As)1.5< 0.05Pass
Mercury (Hg)1.5< 0.05Pass

Chapter 5: Comparative Guide to Analytical Techniques

The choice of analytical technique is driven by the specific question being asked. This table provides a comparative summary to guide the analytical strategy.

TechniqueInformation ProvidedSensitivitySample TypePrimary Application
Combustion Analysis Bulk elemental composition (C,H,N,X)% levelSolid/LiquidPurity check, empirical formula verification
NMR Spectroscopy Molecular structure, connectivity, isomerismmg rangeSoluble Solid/LiquidUnambiguous structure elucidation
Mass Spectrometry Molecular weight, molecular formula (HRMS), isotopic infoµg-ng rangeSolid/LiquidMolecular formula confirmation, halogen detection
XPS Surface elemental composition & chemical state0.1 Atomic %Solid (Vacuum)Surface contamination, chemical state analysis
ICP-MS Trace elemental compositionppb - pptDigestible Solid/LiquidMetallic impurity quantification

Conclusion: An Integrated and Self-Validating Workflow

The elemental analysis and composition verification of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid cannot be accomplished by a single technique. True scientific integrity is achieved through an orthogonal, multi-technique approach where the results of each analysis validate the others.

The workflow begins with Combustion Analysis to confirm bulk composition against theory. This is followed by the definitive structural elucidation provided by NMR and Mass Spectrometry , which together confirm the correct molecular formula, connectivity, and isotopic signature. Finally, for applications requiring the highest standards of purity, XPS and ICP-MS provide critical information on surface and trace elemental contaminants, respectively. This integrated strategy constitutes a robust, self-validating system for the comprehensive characterization of this and other novel pharmaceutical compounds.

References

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Safety Operating Guide

2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Handling and Disposal of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic Acid

As a critical intermediate in the synthesis of Enzalutamide (a second-generation androgen receptor inhibitor used in prostate cancer treatment)[1], 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid (CAS: 1314781-20-8) requires rigorous logistical and safety oversight. Because its molecular structure contains both a chlorophenyl ring and a cyano (nitrile) group, improper disposal can lead to the release of highly toxic combustion byproducts, including hydrogen chloride (HCl) and hydrogen cyanide (HCN)[2].

This guide provides researchers and drug development professionals with a self-validating, step-by-step operational plan for the safe handling, spill containment, and terminal disposal of this compound.

Chemical Profiling & Hazard Causality

Understanding the molecular structure is essential for safe logistical planning. The presence of the chlorine atom classifies this compound as a halogenated waste [3]. The cyano group introduces the risk of nitrogen oxide (NOx) or HCN gas formation under improper thermal degradation[4].

Table 1: Chemical & Hazard Profile

ParameterSpecification / ClassificationOperational Implication
Chemical Name 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acidMust be segregated from non-halogenated streams.
CAS Number 1314781-20-8Use for regulatory manifesting and EPA tracking.
GHS Hazards Acute Tox. 4 (Oral), Aquatic Chronic 2Harmful if swallowed; toxic to aquatic life.
Combustion Byproducts HCl, NOx, COx, potentially HCNRequires alkaline scrubbing post-incineration[5].
Physical State Solid (Powder/Crystals)High risk of aerosolization during spills.

Spill Management & Containment Workflow

A self-validating spill response ensures that no residual active pharmaceutical ingredient (API) remains on laboratory surfaces, protecting personnel from chronic exposure.

Step-by-Step Methodology:

  • Evacuation & Assessment: Immediately isolate the spill area. Ensure local exhaust ventilation (fume hoods) is operating at maximum capacity.

  • PPE Donning: Operators must wear nitrile gloves (double-gloved), tight-fitting safety goggles, and a particulate respirator (N95 or P100) to prevent inhalation of fine powders.

  • Dust Suppression (Causality): Because the compound is a fine powder, dry sweeping will aerosolize the API, increasing inhalation risk. Lightly mist the solid spill with water or use a dedicated HEPA-filtered vacuum to suppress dust generation.

  • Collection: Carefully sweep the moistened material using non-sparking tools and deposit it into a high-density polyethylene (HDPE) hazardous waste bucket.

  • Validation (Self-Validating Step): Wipe the affected area with a compatible solvent (e.g., methanol), followed by a thorough wash with soap and water. Test the final aqueous rinsate with pH paper to ensure neutrality (pH 6.5–7.5) before disposing of the cleanup materials as hazardous waste.

Waste Segregation & Storage Protocol

Proper segregation prevents dangerous chemical incompatibilities and avoids exponential increases in disposal costs associated with mixing halogenated and non-halogenated streams[6].

Step-by-Step Methodology:

  • Categorization: Identify the waste state. If the compound is dissolved in a solvent (e.g., during chromatography), the entire mixture must be classified as Halogenated Organic Waste [3][7].

  • Container Selection: Use double-lined polyethylene bags for solid waste. For liquid waste, use UN-approved HDPE carboys. Do not use metal containers, as trace degradation products may cause corrosion over time.

  • Labeling: Affix a compliant hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste - Halogenated Nitrile (Contains 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid)"[8].

  • Storage Limits: Store in a designated Satellite Accumulation Area (SAA) with secondary containment. Do not exceed the 90-day or 180-day regulatory storage limits based on your facility's generator status[8][9].

High-Temperature Incineration (The Core Disposal Method)

The only environmentally sound and regulatory-compliant method for disposing of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid is high-temperature rotary kiln incineration[2][10].

Causality Behind Incineration Parameters:

  • Temperature (>1100°C): Halogenated wastes require significantly higher temperatures than non-halogenated organic wastes (which only require ~800°C). The >1100°C threshold is mandatory to break the strong C-Cl bonds and prevent the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs)[2][4].

  • Residence Time (>2 seconds): A prolonged residence time in the combustion chamber ensures the complete oxidation of the cyano group into CO2 and NOx, preventing the formation of lethal hydrogen cyanide (HCN) gas[2].

  • Alkaline Scrubbing: The combustion of the chlorophenyl group inherently generates hydrogen chloride (HCl) gas. Post-combustion flue gases must pass through an alkaline wet scrubber (e.g., NaOH solution) to neutralize HCl and NOx before atmospheric release, ensuring compliance with EPA emission standards[5].

Table 2: Incineration Parameters for Halogenated Nitrile Waste

ParameterRequired StandardScientific Rationale
Combustion Temperature > 1100°C (up to 1200°C)Prevents dioxin/furan formation from C-Cl bonds[2].
Gas Phase Residence Time Minimum 2.0 secondsEnsures complete oxidation of the nitrile (C≡N) group[2].
Oxygen Concentration Excess O2 (> 3%)Prevents reducing conditions that generate HCN gas.
Flue Gas Treatment Alkaline Wet ScrubberNeutralizes acidic HCl and NOx combustion byproducts[5].

Disposal Workflow Visualization

WasteDisposal Start Waste Generation: 2-(3-Chloro-4-cyanophenyl)- 2-methylpropanoic acid State Determine Physical State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (In Organic Solvent) State->Liquid SegSolid Collect in Double-Lined Polyethylene Bags Solid->SegSolid SegLiquid Route to Halogenated Solvent Waste Container Liquid->SegLiquid Labeling Label: 'Hazardous Waste - Halogenated Nitrile' SegSolid->Labeling SegLiquid->Labeling Incineration High-Temp Incineration (>1100°C, >2s Residence) Labeling->Incineration Scrubber Alkaline Scrubber (Neutralize HCl & NOx) Incineration->Scrubber

Workflow for the segregation and high-temperature incineration of halogenated nitrile waste.

References

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Comprehensive Safety and Handling Guide for 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid in a laboratory setting. The procedural guidance herein is designed to ensure the safety of researchers, scientists, and drug development professionals. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on the known hazards of structurally similar compounds, such as 2-(3-cyanophenyl)propanoic acid, and established best practices for handling chemical reagents of unknown potency.[1]

The primary analogue, 2-(3-cyanophenyl)propanoic acid, is classified as harmful if swallowed, in contact with skin, and if inhaled (Acute Toxicity, Category 4).[2] Therefore, it is prudent to handle 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid with the same level of caution, assuming it presents similar or potentially greater hazards due to the addition of a chloro-substituent.

Hazard Assessment and Engineering Controls

Given the acute toxicity profile of analogous compounds, the primary routes of exposure to mitigate are inhalation of dust particles, skin contact, and eye contact.[2][3][4]

Engineering Controls are the first and most effective line of defense:

  • Chemical Fume Hood: All weighing, transferring, and dissolution of the solid compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[3][5]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[2][6]

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[3][6]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to prevent exposure. The following table outlines the minimum PPE requirements for various laboratory operations involving 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Transferring Solid Double-gloving with nitrile gloves (ASTM D6978 compliant).[7] Change outer glove immediately upon contamination.Chemical safety goggles and a full-face shield.[7]Lab coat with tight cuffs. Consider a disposable gown for larger quantities.An N95-rated respirator is recommended to prevent inhalation of fine particles.
Dissolution and Solution Handling Single pair of nitrile gloves.Chemical safety goggles.Standard lab coat.Not required if performed in a certified chemical fume hood.
Reaction Monitoring and Work-up Nitrile gloves.Chemical safety goggles.Standard lab coat.Not required if performed in a certified chemical fume hood.
Waste Disposal Double-gloving with nitrile gloves.Chemical safety goggles.Lab coat or disposable gown.Not required for sealed waste containers.
Donning and Doffing PPE: A Step-by-Step Workflow

Proper procedure for putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 1. Lab Coat d2 2. Respirator (if needed) d1->d2 d3 3. Goggles/Face Shield d2->d3 d4 4. Gloves (Outer glove over cuff) d3->d4 f1 1. Outer Gloves f2 2. Lab Coat/Gown f1->f2 f3 3. Goggles/Face Shield f2->f3 f4 4. Respirator f3->f4 f5 5. Inner Gloves f4->f5

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Safe Handling and Operational Plan

A clear and concise operational plan is essential for minimizing risk during the handling of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid.

Step 1: Preparation

  • Designate a specific area within a chemical fume hood for handling the compound.

  • Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and PPE before retrieving the compound from storage.

  • Ensure the work area is clean and free of clutter.

Step 2: Weighing and Transfer

  • Perform all manipulations of the solid compound within the fume hood.

  • Use a micro-spatula to carefully transfer the desired amount of the solid to a tared weigh boat or vial.

  • Avoid creating dust by handling the material gently.[3][5]

  • Close the primary container immediately after use.

Step 3: Dissolution

  • Add the solvent to the vessel containing the weighed solid.

  • If necessary, gently swirl or stir the mixture to facilitate dissolution. Avoid splashing.

  • Ensure the container is capped or covered during dissolution to prevent the release of aerosols.

Step 4: Post-Handling

  • Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and wipe dry.

  • Properly doff and dispose of single-use PPE as outlined in the doffing diagram.

  • Wash hands thoroughly with soap and water after removing gloves.[2][6][8]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if dust is generated.

  • Isolate: Secure the area and prevent entry.

  • Protect: Don appropriate PPE, including respiratory protection, before re-entering the area.

  • Contain: For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, use an inert absorbent material.

  • Clean: Carefully sweep or wipe up the contained material and place it in a sealed container for hazardous waste disposal.[3]

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water.

First Aid Measures: [2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][5][6]

Disposal Plan

All waste generated from handling 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated weigh boats, paper towels, and disposable PPE, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[2][6][8]

References

  • Enamine, Safety Data Sheet for 2-(3-cyanophenyl)propanoic acid.

  • ChemScene, Safety Data Sheet for 2-(4-Bromophenyl)-2-methylpropanoic acid.

  • Cole-Parmer, Material Safety Data Sheet for 4'-Methyl-2-cyanobiphenyl.

  • Cayman Chemical, Safety Data Sheet for Chloropretadalafil.

  • Cleanchem Laboratories, Material Safety Data Sheets for Darolutamide Impurity 2.

  • Fisher Scientific, Safety Data Sheet for 3-(4-Cyanophenyl)propionic acid.

  • Castrol, Safety Data Sheet.

  • Capot Chemical, MSDS of Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate.

  • Fisher Scientific, Safety Data Sheet for N-(4-Cyanophenyl)acetamide.

  • Polovich, M., et al. (2014). Safe handling of hazardous drugs. Oncology Nursing Forum, 41(5), 455-469.

  • Sigma-Aldrich, Safety Data Sheet.

  • CL8001, Safety Data Sheet.

  • Echemi, 3-Chloro-3-(4-chlorophenyl)-2-methyl-2-propenal Safety Data Sheets.

Sources

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